4-Fluoro-3,5-dimethoxybenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAUDBJSALIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3,5-dimethoxybenzoic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. When these advantages are combined with the versatile and privileged benzoic acid framework, a powerful class of building blocks emerges. This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethoxybenzoic Acid (CAS 1785030-01-4), a key intermediate for the synthesis of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a fluorine atom, and two methoxy groups. This unique arrangement of substituents imparts specific physicochemical properties that are highly desirable in drug design.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
| Property | Value | Source/Method |
| CAS Number | 1785030-01-4 | - |
| Molecular Formula | C₉H₉FO₄ | - |
| Molecular Weight | 200.16 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of similar substituted benzoic acids (e.g., 4-fluoro-3-methoxybenzoic acid: 206-208 °C).[1] | Prediction |
| Boiling Point | Not determined | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (Predicted). | Inferred from related compounds |
| pKa | Estimated to be around 3.5-4.0 due to the electron-withdrawing nature of the fluorine and methoxy groups. | Prediction |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a singlet or a narrow doublet for the two equivalent aromatic protons. The two methoxy groups would appear as a sharp singlet.
-
¹³C NMR: The carbon NMR would reveal signals for the carboxylic carbon, the aromatic carbons (with characteristic C-F coupling for the carbon attached to fluorine), and the methoxy carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Purification Strategies
The synthesis of this compound can be approached through several strategic pathways, typically involving the introduction of the fluorine atom onto a pre-existing dimethoxybenzoic acid scaffold or building the ring system with the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the fluorination of 3,5-dimethoxybenzoic acid or the carboxylation of a fluorinated dimethoxybenzene precursor.
Caption: Retrosynthetic pathways for this compound.
Proposed Synthetic Protocol: Electrophilic Fluorination
This protocol outlines a plausible synthesis based on the electrophilic fluorination of 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-Dimethoxybenzoic Acid
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Selectfluor®: This is a widely used and relatively safe electrophilic fluorinating agent with good reactivity for electron-rich aromatic systems.
-
Acetonitrile: A common polar aprotic solvent that is suitable for this type of fluorination reaction.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts, and the subsequent extraction isolates the desired product.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality, making it an excellent precursor for the synthesis of amides, esters, and other derivatives. The presence of the fluorine and methoxy groups also influences the reactivity of the aromatic ring.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is a cornerstone reaction in medicinal chemistry. This compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives.
Caption: General workflow for amide bond formation.
Exemplary Amide Coupling Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.
Role in Medicinal Chemistry
The 4-fluoro-3,5-dimethoxybenzoyl moiety is a valuable pharmacophore. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methoxy groups can modulate solubility and also serve as hydrogen bond acceptors. This combination of properties makes derivatives of this compound promising candidates for a range of therapeutic targets, including kinases, proteases, and GPCRs. The strategic use of fluorinated building blocks is a key tactic in modern drug design.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from similar substituted benzoic acids.
-
Hazard Classification (Predicted):
-
Skin Irritant
-
Eye Irritant
-
May cause respiratory irritation
-
-
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat
-
Work in a well-ventilated fume hood.
-
-
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a strategic advantage in drug design, allowing for the fine-tuning of physicochemical and pharmacological properties. While detailed experimental data for this specific compound is still emerging, its predicted properties and reactivity, based on sound chemical principles and data from closely related analogs, highlight its potential for accelerating the discovery and development of new medicines.
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
-
ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Fustero, S., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3,5-dimethoxybenzoic Acid
Introduction
4-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a fluorine atom and two methoxy groups flanking a carboxylic acid on a benzene ring—impart specific electronic and steric properties that make it a valuable intermediate in the development of complex molecules. Particularly in the fields of medicinal chemistry and materials science, understanding the fundamental physicochemical properties of this compound is paramount. These properties govern its reactivity, solubility, bioavailability, and ultimately, its suitability for specific applications.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, chemists, and drug development professionals, offering not only a compilation of key data but also detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.
Molecular Structure and Identifiers
The arrangement of the fluoro, methoxy, and carboxyl functional groups on the aromatic ring dictates the molecule's overall properties, including its polarity, acidity, and potential for intermolecular interactions.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1785030-01-4[1] |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC(=CC(=C1F)OC)C(=O)O |
| InChI | InChI=1S/C9H9FO4/c1-13-7-5(9(11)12)6(10)3-8(7)14-2/h3H,1-2H3,(H,11,12) |
| InChIKey | Not readily available in searched sources. |
Physicochemical Data Summary
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The following table summarizes the key available data for this compound.
Table 2: Core Physicochemical Properties
| Property | Value / Description | Significance |
| Melting Point | Data not available in searched sources. For similar compounds like 4-fluoro-3-methoxybenzoic acid, it is 206-208 °C.[2] | Indicates purity and strength of intermolecular forces. A sharp melting range suggests high purity.[3] |
| Boiling Point | Data not available in searched sources. Predicted for similar compounds. | Useful for purification by distillation, though high-melting solids often decompose before boiling at atmospheric pressure. |
| Appearance | Typically a white to off-white crystalline powder. | Basic physical identification. |
| Solubility | Insoluble in water; Soluble in 5% NaOH, 5% NaHCO₃. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Governs choice of solvents for reactions, purification (crystallization), and formulation. Solubility in basic solutions is characteristic of its acidic nature. |
| pKa (Predicted) | Predicted values for similar fluoro-methoxybenzoic acids are around 4.0.[4] | Quantifies the acidity of the carboxylic acid group, which is crucial for understanding its behavior in physiological pH ranges and for designing salt-formation strategies. |
Experimental Protocols for Property Determination
To ensure scientific integrity, the properties listed above must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining these key parameters.
Melting Point Determination via the Capillary Method
Expertise & Rationale: The melting point is a robust indicator of a compound's purity.[3] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method is the standard technique recognized by pharmacopeias due to its simplicity and accuracy.[5] A two-stage heating process is employed for efficiency and precision: a rapid initial scan to find the approximate melting point, followed by a slow, careful measurement.[3]
Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of this compound into a mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.[5]
-
-
Capillary Loading:
-
Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Initial Fast Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[5]
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample in a new capillary, place it in the apparatus.
-
Set the start temperature to 5-10 °C below the expected melting point and use a slow heating rate of 1-2 °C/min.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
Caption: Workflow for Accurate Melting Point Determination.
Qualitative Solubility Analysis
Expertise & Rationale: A systematic solubility analysis provides strong indications of the functional groups present and the compound's polarity.[6][7] As a carboxylic acid, this compound is expected to be insoluble in non-polar solvents and water but will react with bases to form a soluble salt. This protocol uses a series of solvents to classify the compound based on its acid-base properties.
Protocol:
-
General Procedure: For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in a small test tube. Shake vigorously for 60 seconds and observe if the solid dissolves completely.[6][8]
-
Solvent Sequence:
-
Water: Test for solubility. Small, polar organic molecules may show some water solubility. Given its size, it is expected to be largely insoluble.
-
5% NaOH Solution: If insoluble in water, test in 5% NaOH. The basic solution will deprotonate the carboxylic acid to form the water-soluble sodium carboxylate salt. A positive result (dissolution) indicates an acidic functional group.
-
5% NaHCO₃ Solution: This is a weaker base than NaOH. Only stronger acids, such as carboxylic acids, are acidic enough to react and dissolve. A positive result here strongly confirms the presence of a carboxylic acid group.
-
5% HCl Solution: If the compound were basic (e.g., an amine), it would dissolve in acid. As an acid, it will remain insoluble.
-
Organic Solvent (e.g., Diethyl Ether): Test solubility in a relatively non-polar organic solvent. Compounds of this nature are typically soluble in such solvents.
-
Caption: Flowchart for Acid-Base Solubility Classification.
pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa is the negative log of the acid dissociation constant and is equal to the pH at which the acid is 50% dissociated. Potentiometric titration is a highly accurate method for its determination.[9] By titrating the weak acid with a strong base and monitoring the pH, a titration curve is generated. The midpoint of the buffer region (the flattest part of the curve before the equivalence point) corresponds to the pKa.[10][11][12]
Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol to dissolve, then dilute with deionized water) to create a solution of known concentration (e.g., 0.01 M).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]
-
Place the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.
-
Continue adding titrant well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (V_eq), which is the inflection point of the curve.
-
The half-equivalence point occurs at V_eq / 2.
-
The pKa is the pH of the solution at this half-equivalence point.[11][12]
-
Sources
- 1. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. thinksrs.com [thinksrs.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. byjus.com [byjus.com]
- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
A Technical Guide to the Spectral Analysis of 4-Fluoro-3,5-dimethoxybenzoic Acid
This in-depth guide provides a comprehensive analysis of the expected spectral data for 4-Fluoro-3,5-dimethoxybenzoic Acid, a compound of interest in drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a robust understanding of the molecule's structural characterization.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, gives rise to distinct spectral signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, grounded in the analysis of structurally similar molecules.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide.
Figure 1: Molecular structure of this compound.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.
Predicted ¹H NMR Spectrum
The symmetry of the molecule will result in a simplified aromatic region. The two aromatic protons at positions 2 and 6 are chemically equivalent, as are the two methoxy groups at positions 3 and 5.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.2 | Singlet | 2H | Ar-H (H-2, H-6) |
| ~3.9 | Singlet | 6H | -OCH₃ (at C-3, C-5) |
Rationale and Interpretation
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift, often above 10 ppm.
-
Aromatic Protons (Ar-H): The protons at C-2 and C-6 are in identical chemical environments. They are flanked by the carboxylic acid group and a methoxy group. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid and fluorine will influence their chemical shift. Due to the symmetry, they will appear as a singlet. A similar pattern is observed in 3,5-dimethoxybenzoic acid.[1]
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and will give rise to a single, sharp signal. Their chemical shift is expected in the typical range for methoxy groups on an aromatic ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is appropriate.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of this compound, we expect to see a reduced number of signals.
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~160 (d, ¹JCF) | C-F (C-4) |
| ~150 | C-OCH₃ (C-3, C-5) |
| ~130 | C-COOH (C-1) |
| ~110 | C-H (C-2, C-6) |
| ~56 | -OCH₃ |
Note: The signal for C-4 will be split into a doublet due to coupling with the fluorine atom.
Rationale and Interpretation
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at a high chemical shift.
-
Aromatic Carbons:
-
C-4 (C-F): This carbon is directly attached to the highly electronegative fluorine atom, leading to a significant downfield shift. The strong one-bond carbon-fluorine coupling (¹JCF) will split this signal into a doublet.
-
C-3 and C-5 (C-OCH₃): These carbons are equivalent and are shifted downfield due to the attached oxygen atoms.
-
C-1 (C-COOH): This is the quaternary carbon attached to the carboxylic acid group.
-
C-2 and C-6 (C-H): These equivalent carbons will appear at the most upfield position in the aromatic region.
-
-
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single signal in the typical aliphatic region for such groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the instrument to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a greater number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1100 | Strong | C-F stretch |
Rationale and Interpretation
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band due to hydrogen bonding.
-
C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band.
-
C=C Stretch: The aromatic ring will have characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The aryl ether C-O bonds of the methoxy groups will result in a strong absorption.
-
C-F Stretch: The carbon-fluorine bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z = 202.0485 (calculated for C₉H₉FO₄)
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = 185)
-
Loss of -COOH (m/z = 157)
-
Loss of -OCH₃ (m/z = 171)
-
Rationale and Interpretation
The molecular ion peak will be observed at the calculated exact mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern will be characteristic of a benzoic acid derivative, with initial losses of small, stable functional groups.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Figure 2: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive analysis with established spectroscopic principles and data from analogous compounds, researchers can confidently identify and assess the purity of this important chemical entity. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.
The Strategic Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual protons provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule. For drug development professionals, confirming the structure of a synthesized compound is a critical step in ensuring the integrity of their research and the safety of potential therapeutic agents.
Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
The structure of this compound presents a unique arrangement of substituents on a benzene ring, leading to a distinctive ¹H NMR spectrum. We anticipate three primary signals: one for the carboxylic acid proton, one for the methoxy protons, and one for the aromatic protons.
Diagrammatic Representation of this compound
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 2 | ~7.2 - 7.4 | Doublet | 2H | Aromatic (H-2, H-6) |
| 3 | ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |
Justification of Predicted Spectral Parameters:
-
Carboxylic Acid Proton (Signal 1): The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. This results in a chemical shift that is significantly downfield, typically in the range of 10-13 ppm. The signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. For comparison, the carboxylic acid proton in 3,5-dimethoxybenzoic acid appears around 13.1 ppm in DMSO-d₆.
-
Aromatic Protons (Signal 2): The benzene ring has two equivalent aromatic protons at positions 2 and 6.
-
Chemical Shift: The methoxy groups at positions 3 and 5 are electron-donating through resonance, which would typically shield the aromatic protons and shift them upfield. However, the fluorine at position 4 is a strongly electronegative atom and exerts an electron-withdrawing inductive effect, deshielding the adjacent protons. Furthermore, the carboxylic acid group is electron-withdrawing. The net effect of these competing factors is a chemical shift that is likely to be in the region of 7.2-7.4 ppm.
-
Multiplicity: These two protons are chemically equivalent. They are coupled to the fluorine atom at position 4. The coupling between a proton and a fluorine atom three bonds away (³JH-F) is typically in the range of 5-9 Hz. This will split the signal of the aromatic protons into a doublet.
-
-
Methoxy Protons (Signal 3):
-
Chemical Shift: The protons of the two methoxy groups are equivalent due to the symmetry of the molecule. Methoxy groups on an aromatic ring typically resonate between 3.7 and 3.9 ppm. The electronic environment created by the fluorine and carboxylic acid is expected to place the chemical shift in this range. For instance, the methoxy protons in 3,5-dimethoxybenzoic acid appear at approximately 3.8 ppm.
-
Multiplicity: These six protons are not adjacent to any other protons, so their signal will appear as a sharp singlet.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid, a compound of interest in pharmaceutical and materials science research. As a substituted benzoic acid, its molecular structure presents a unique combination of functional groups whose vibrational characteristics serve as a definitive spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation, purity assessment, and quality control. We will delve into the theoretical underpinnings of the spectral features, provide a validated experimental protocol for data acquisition, and interpret the resulting spectrum with expert insight.
Introduction: The Vibrational Signature of a Multifunctional Molecule
This compound is a polysubstituted aromatic carboxylic acid. The analysis of its structure via FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of its covalent bonds.[1][2] Each functional group—the carboxylic acid, the aromatic ring, the methoxy ethers, and the carbon-fluorine bond—absorbs infrared radiation at specific, characteristic frequencies. The resulting spectrum is a superposition of these absorptions, providing a detailed molecular fingerprint.
Understanding this fingerprint is critical. For the synthetic chemist, it confirms the successful incorporation of all structural motifs. For the pharmaceutical scientist, it provides a benchmark for identity and purity, ensuring batch-to-batch consistency. This guide moves beyond a simple peak-listing to explain the causality behind the observed spectrum, grounding the interpretation in the principles of molecular vibrations and electronic effects.
Caption: Molecular structure of this compound.
Decoding the Spectrum: A Functional Group Analysis
The FT-IR spectrum of this compound can be systematically interpreted by dissecting it into regions corresponding to its constituent functional groups. The interplay of inductive and resonance effects from the fluoro and methoxy substituents, respectively, subtly modulates the precise frequencies of these vibrations.
The Carboxylic Acid Motif (-COOH)
The carboxylic acid group provides the most distinctive features in the spectrum, primarily due to strong intermolecular hydrogen bonding, which causes the molecules to exist as cyclic dimers in the solid state.[3]
-
O-H Stretch: This is arguably the most recognizable feature. Instead of a sharp peak, it appears as an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][3] This significant broadening is a direct consequence of the hydrogen-bonded dimer structure.[3] The sharp C-H stretching vibrations from the aromatic ring and methoxy groups are often superimposed on this broad envelope.[3]
-
C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected for the carbonyl stretch. For aromatic carboxylic acids, conjugation with the benzene ring lowers the bond order, shifting this peak to a lower wavenumber compared to saturated carboxylic acids.[1][4] The expected range is 1710-1680 cm⁻¹.[4][5] The presence of both electron-donating (-OCH₃) and electron-withdrawing (-F) groups on the ring will influence the final position within this range.
-
C-O Stretch and O-H Bend: The spectrum exhibits two coupled vibrations involving the C-O and O-H groups. A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region.[3][4] Additionally, an in-plane O-H bending vibration is found between 1440-1395 cm⁻¹, though it can be obscured by other peaks. A characteristic, broad out-of-plane O-H bend, often referred to as the "acid dimer band," appears around 960-900 cm⁻¹.[3][4]
The Substituted Aromatic Ring
The benzene ring provides a series of absorptions that confirm its presence and substitution pattern.
-
Aromatic C-H Stretch: These vibrations give rise to weak to medium, sharp peaks in the region just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹.[6][7]
-
C=C Ring Stretching: The "breathing" of the aromatic ring produces a set of characteristic sharp bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.[7]
-
C-H Out-of-Plane (OOP) Bending: The positions of strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,3,4,5-tetrasubstituted ring, specific patterns can be predicted, although the combination of different substituents makes precise assignment complex without reference spectra.
Methoxy (-OCH₃) and Fluoro (C-F) Substituents
-
Methoxy C-H Stretch: The methyl groups give rise to symmetric and asymmetric stretching vibrations that appear as medium-intensity, sharp peaks just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[8]
-
Methoxy C-O Stretch (Aryl Ether): Aryl ethers display a strong, characteristic C-O stretching band. This is typically an asymmetric stretch found between 1275-1200 cm⁻¹.[9] A weaker symmetric stretch may be observed near 1075-1020 cm⁻¹.
-
C-F Stretch: The carbon-fluorine bond produces a strong to very strong absorption in the fingerprint region. The C-F stretch for aromatic fluorides typically falls in the 1400-1100 cm⁻¹ range.[10] This band can sometimes overlap with C-O stretching or aromatic ring vibrations, requiring careful analysis.
Quantitative Data Summary
The expected vibrational frequencies for this compound are summarized in the table below. These ranges are based on established spectroscopic principles and data for analogous structures.[3][4][6][7]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| O-H Stretch | Carboxylic Acid Dimer | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium, Sharp |
| C-H Stretch | Methoxy (-OCH₃) | 2970 - 2850 | Medium, Sharp |
| C=O Stretch | Aromatic Carboxylic Acid | 1710 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Weak, Sharp |
| O-H In-Plane Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad |
| C-O Stretch | Aryl Ether (-OCH₃) | 1275 - 1200 | Strong |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| C-F Stretch | Aryl Fluoride | 1400 - 1100 | Strong |
| O-H Out-of-Plane Bend | Carboxylic Acid Dimer | 960 - 900 | Medium, Broad |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 700 | Strong, Sharp |
Validated Experimental Protocol: Acquiring a High-Quality Spectrum
The following protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.
Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, minimizing scattering effects and eliminating solvent interference. KBr is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹).
Methodology
-
Material Preparation:
-
Action: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.
-
Causality: Grinding ensures the analyte is intimately and homogeneously dispersed within the KBr matrix. This reduces light scattering (the Christiansen effect) and produces sharp, well-defined absorption bands. Using dry KBr is critical, as absorbed water will show a broad O-H stretch around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can interfere with the spectrum.
-
-
Instrument Preparation:
-
Action: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Perform a background scan by collecting an interferogram with no sample in the beam path.
-
Causality: The background scan measures the spectral contributions of atmospheric water vapor and carbon dioxide, as well as the instrument's own optical and electronic characteristics. This background is mathematically subtracted from the sample scan to yield the spectrum of the analyte alone, ensuring trustworthiness of the data.
-
-
Sample Pellet Formation:
-
Action: Transfer the ground KBr/sample mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.
-
Causality: The high pressure causes the KBr to flow and fuse into a transparent or translucent disc, trapping the analyte molecules in the salt matrix. A transparent pellet is indicative of good sample dispersion and minimal scattering.
-
-
Data Acquisition:
-
Action: Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added.
-
Causality: Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio (S/N). The signal from the sample is coherent and adds linearly, while random noise is incoherent and adds as the square root of the number of scans. This results in a S/N improvement proportional to the square root of the number of scans performed.
-
-
Data Processing:
-
Action: The instrument software will automatically perform a Fourier transform on the sample interferogram and ratio it against the background interferogram to produce the final transmittance or absorbance spectrum.
-
Causality: The Fourier transform converts the raw data from the time domain (interferogram) to the frequency domain (spectrum), which is the standard format for interpretation.
-
Caption: Experimental workflow for KBr pellet FT-IR spectroscopy.
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The key identifying features are the exceptionally broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption near 1700 cm⁻¹, multiple strong C-O and C-F stretching bands in the fingerprint region, and the characteristic C-H stretches for the aromatic, and methoxy groups. By following the validated protocol and understanding the physical origins of these vibrational modes, researchers can confidently use FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this and related compounds.
References
-
George, V. et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Chekryzhev, I. Y. et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]
-
Giannini, L. et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Available at: [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. MSU Department of Chemistry. Available at: [Link]
-
Young, C. W. et al. (1949). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules. Available at: [Link]
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Quora. Available at: [Link]
-
Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3,5-dimethoxybenzoic Acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Fluoro-3,5-dimethoxybenzoic Acid, a key building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, and expected fragmentation patterns to ensure accurate characterization and quantification of this compound.
Introduction and Physicochemical Properties
This compound is an aromatic carboxylic acid whose unique substitution pattern—a fluorine atom and two methoxy groups—imparts specific chemical properties that are critical to understand for analytical method development. Mass spectrometry (MS) is an indispensable tool for confirming its molecular identity, elucidating its structure through fragmentation analysis, and quantifying its presence in complex matrices.
A successful mass spectrometric analysis begins with a firm grasp of the molecule's fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₄ | BLD Pharm[1] |
| Molecular Weight | 200.16 g/mol | BLD Pharm[1] |
| Exact Mass | 200.0485 Da | Calculated |
| Structure | ![]() | - |
| CAS Number | 1785030-01-4 | BLD Pharm[1] |
The presence of an acidic carboxylic acid group, two ether linkages (methoxy groups), and an electronegative fluorine atom dictates its behavior in the mass spectrometer.
Ionization & Mass Analysis: Rationale and Approach
The choice of ionization technique is paramount for achieving a robust and sensitive signal. Due to the compound's polarity and the presence of a readily ionizable proton on the carboxylic acid group, Electrospray Ionization (ESI) is the method of choice.
Optimal Ionization Mode: Negative vs. Positive
While the molecule can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, negative ion mode is strongly recommended for primary analysis .
-
Expertise & Causality: Carboxylic acids have a low pKa and readily lose a proton in solution to form a stable carboxylate anion. This deprotonation process is highly efficient in the ESI source, leading to a strong and easily interpretable signal for the [M-H]⁻ ion at m/z 199.04.[2][3][4] In contrast, protonation in positive mode ([M+H]⁺ at m/z 201.06) can be less efficient and may lead to more complex in-source fragmentation or adduct formation (e.g., [M+Na]⁺).[2]
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
To ensure Trustworthiness in compound identification, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is essential. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
-
Self-Validating System: The experimentally measured mass of the [M-H]⁻ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.
-
Calculated Exact Mass of [C₉H₈FO₄]⁻: 199.0412 Da
-
Verification: Observing a high-intensity ion at m/z 199.0412 (± 5 ppm) provides definitive evidence for the elemental formula C₉H₉FO₄, ruling out other isobaric (same nominal mass) compounds.
-
Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Structure
Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the isolated precursor ion ([M-H]⁻) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
The primary fragmentation pathway for deprotonated benzoic acids is decarboxylation—the neutral loss of CO₂ (44.00 Da).[3][5] This is a highly characteristic and diagnostic fragmentation.
Predicted Fragmentation Pathway of [M-H]⁻ Ion
The fragmentation of the 4-Fluoro-3,5-dimethoxybenzoate anion (m/z 199.04) is predicted to proceed through sequential losses of carbon dioxide and methyl radicals.
-
Initial Decarboxylation: The most favorable fragmentation is the loss of CO₂ from the carboxylate anion. This is a hallmark of carboxylic acids in negative mode MS/MS.[3][5]
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 199.04 → m/z 155.05
-
-
Sequential Loss of Methyl Radical: Following decarboxylation, the resulting anion (m/z 155.05) can undergo further fragmentation by losing a methyl radical (•CH₃, 15.02 Da) from one of the methoxy groups.
-
[M-H-CO₂]⁻ → [M-H-CO₂-CH₃]⁻ + •CH₃
-
m/z 155.05 → m/z 140.03
-
The following diagram visualizes this primary fragmentation cascade.
Sources
- 1. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: A Framework for Determining the Solubility of 4-Fluoro-3,5-dimethoxybenzoic Acid in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally determine the solubility of 4-Fluoro-3,5-dimethoxybenzoic Acid. We move beyond a simple listing of data to explain the foundational principles governing its solubility, provide a detailed, self-validating experimental protocol for generating reliable data, and discuss the interpretation of these results. This document is designed to serve as a practical and authoritative resource for pre-formulation and process development studies.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from discovery to market, a drug candidate must overcome numerous hurdles, with poor aqueous and organic solvent solubility being a primary cause of failure.[1] Understanding the solubility profile of a molecule like this compound is not merely an academic exercise; it is fundamental to:
-
Pre-formulation Studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.[2]
-
Process Chemistry: Developing robust crystallization and purification strategies.
-
Formulation Development: Designing a dosage form (e.g., tablets, injectables) that ensures adequate drug dissolution and absorption.[3]
This compound (MW: 200.16 g/mol , Formula: C₉H₉FO₄) is a substituted benzoic acid derivative.[4] Its structure, featuring a carboxylic acid group, two methoxy groups, and a fluorine atom, dictates a complex interplay of intermolecular forces that govern its solubility. The carboxylic acid moiety provides a site for strong hydrogen bonding and acidic dissociation, while the methoxy and fluoro groups introduce polarity and modify the electronic properties of the aromatic ring. This guide provides the theoretical basis and practical methodology to precisely characterize its solubility.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[5] A more nuanced understanding requires considering the specific intermolecular interactions between this compound (the solute) and the prospective solvent.
Key Molecular Interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol, ethanol) are expected to be effective.
-
Dipole-Dipole Interactions: The polar C-F, C=O, and C-O bonds create a significant molecular dipole, favoring interactions with polar solvents (e.g., acetone, ethyl acetate).
-
Van der Waals Forces: The non-polar benzene ring will interact favorably with the non-polar regions of organic solvents via these weaker forces.
-
Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in protic or basic solvents can be dramatically enhanced through deprotonation to form a highly polar carboxylate salt. This is particularly relevant for understanding pH-dependent aqueous solubility but also influences interactions with basic organic solvents.
The overall solubility in a given solvent is the net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Caption: Energy balance in the dissolution process.
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain definitive, thermodynamically stable solubility data, the saturation shake-flask method is the universally recognized gold standard.[3][6] This method measures the equilibrium solubility, which is the concentration of a compound in a saturated solution in the presence of excess solid.[7] The following protocol is a self-validating system designed for accuracy and reproducibility.
Rationale for the Shake-Flask Method
This method is superior to kinetic or high-throughput screening methods for obtaining definitive data because it allows the system to reach true thermodynamic equilibrium.[2][8] By ensuring an excess of solid is present and allowing sufficient time for equilibration, the measurement reflects the maximum stable concentration of the solute in the solvent at a given temperature, avoiding misleading results from metastable supersaturated solutions.[6]
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (crystalline solid, purity ≥ 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass tubes with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a good starting point is 2-3 times the expected amount needed for saturation. This ensures that undissolved solid remains at equilibrium.[6]
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[2][9] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to sediment.[7]
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all particulate matter. Causality Note: The filter material should be chosen carefully to avoid adsorption of the analyte or leaching of contaminants. PTFE is generally a good choice for a wide range of organic solvents.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. A calibration curve prepared with known standards of this compound in the same solvent is required for accurate quantification.[1]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvents. The solvent's properties should also be included to aid interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) |
| Hexane | Non-polar Aliphatic | 0.1 | None | To be determined |
| Toluene | Non-polar Aromatic | 2.4 | None | To be determined |
| Diethyl Ether | Polar Aprotic | 2.8 | Acceptor | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | To be determined |
| Acetone | Polar Aprotic | 5.1 | Acceptor | To be determined |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | To be determined |
| Methanol | Polar Protic | 5.1 | Donor/Acceptor | To be determined |
| Water (pH 7.0) | Polar Protic | 10.2 | Donor/Acceptor | To be determined |
| 0.1 M NaOH (aq) | Aqueous Base | N/A | Donor/Acceptor | To be determined |
Interpretation: By correlating the experimental solubility values with solvent properties, a clear picture emerges. For instance, significantly higher solubility in ethanol and methanol compared to toluene would confirm the dominant role of hydrogen bonding. High solubility in aqueous NaOH would demonstrate the acidic nature of the compound and its conversion to a soluble salt.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining a sound theoretical understanding with a meticulous experimental protocol like the shake-flask method, researchers can generate the reliable, high-quality data essential for making informed decisions in the drug development pipeline. The provided methodology is designed to be self-validating, ensuring that the generated data accurately reflects the true thermodynamic equilibrium solubility, a cornerstone parameter for successful formulation and process development.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
-
Avdeef, A. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 244–247. Available at: [Link]
-
BioAssay Systems. Shake Flask Solubility Services. Available at: [Link]
-
University of Toronto. (2019). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
Northern Kentucky University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
University of British Columbia. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Chem-Impex. 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]
-
PubChem. 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]
-
Choi, H. G., & Lee, B. J. (2016). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Bioanalytical Techniques, 7(6). Available at: [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]
-
Ottosson, N., et al. (2012). Shifted equilibria of organic acids and bases in the aqueous surface region. Physical Chemistry Chemical Physics, 14(44), 15265–15272. Available at: [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. scitechnol.com [scitechnol.com]
- 4. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. chem.ws [chem.ws]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
Technical Guide to the Physicochemical Characterization of 4-Fluoro-3,5-dimethoxybenzoic Acid: A Focus on Melting Point Determination
Abstract
4-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. A critical step in the characterization of any novel or sparsely documented compound is the determination of its fundamental physicochemical properties, such as the melting point. This property serves as a primary indicator of purity and is essential for identity confirmation. As of the latest literature review, a definitive, experimentally verified melting point for this compound has not been widely reported. This guide provides a comprehensive framework for researchers and drug development professionals to address this data gap. It outlines the theoretical considerations that influence the melting point of substituted benzoic acids, presents detailed, field-proven protocols for its experimental determination using both classical and modern techniques, and details the necessary spectroscopic methods for ensuring sample identity and purity—a prerequisite for any valid physical measurement.
Introduction: The Characterization Imperative
The precise substitution pattern of this compound—featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups on a benzoic acid scaffold—suggests unique electronic and steric properties that could be valuable in the design of new molecular entities. However, without foundational data, its utility remains speculative. The melting point is more than a simple physical constant; it is a thermodynamic landmark indicating the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. A sharp melting range is a hallmark of a pure compound, while a depressed and broad melting range typically signifies the presence of impurities.[1] Therefore, the accurate determination of this value is a non-negotiable step in the synthesis and characterization workflow.
This document serves as a technical whitepaper, providing not just a target value, but a complete methodological approach for its determination and validation.
Theoretical Framework: Predicting and Understanding Melting Points
The melting point of a crystalline solid is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For substituted benzoic acids, these forces are primarily:
-
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of stable, hydrogen-bonded dimers. This is a primary reason for the relatively high melting points of benzoic acids compared to non-hydrogen-bonded analogues.[2][3]
-
Van der Waals Forces: These include dipole-dipole interactions and London dispersion forces, which are influenced by the molecule's overall size, shape, and polarity.
-
Crystal Packing Efficiency: The ability of molecules to pack tightly and symmetrically in a crystal lattice significantly affects lattice energy. Symmetrical molecules often have higher melting points than asymmetrical ones.[4]
The substituents on the benzene ring modulate these forces. To form a hypothesis for the melting point of this compound, we can analyze trends from structurally similar compounds.
Table 1: Experimentally Determined Melting Points of Analogous Benzoic Acid Derivatives
| Compound Name | Molecular Structure | Melting Point (°C) | Key Structural Differences |
| Benzoic Acid | C₇H₆O₂ | 121.5 - 123.5 | Unsubstituted parent compound. |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 182 - 185 | Addition of a para-fluoro group. |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 185 - 187 | Addition of two meta-methoxy groups. |
| 4-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 205 - 209[5] | Asymmetric substitution pattern. |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | C₉H₁₀O₅ | 206 - 209[6] | Hydroxyl group instead of fluoro. |
| 4-Fluoro-3,5-dimethylbenzoic acid | C₉H₉FO₂ | 170 - 173[7] | Methyl groups instead of methoxy. |
From this data, we can infer that the addition of polar groups like fluoro and methoxy generally increases the melting point relative to benzoic acid, likely due to enhanced dipole-dipole interactions and potentially more efficient crystal packing. The combination of fluorine and two methoxy groups in the target compound suggests its melting point will likely be significantly higher than that of benzoic acid, probably falling in the 180-220 °C range.
Experimental Determination of Melting Point
The validity of any melting point determination hinges on the purity of the sample. It is imperative that the this compound sample be purified (e.g., by recrystallization) and thoroughly dried before analysis.[8]
Method 1: Capillary Melting Point Determination (Classical Approach)
This technique relies on visually observing the melting process of a small sample packed into a capillary tube while it is heated in a controlled manner.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the dry, purified this compound onto a clean, dry surface. Grind the crystals into a fine powder.[9]
-
Capillary Loading: Press the open end of a capillary tube into the powder until a 2-3 mm column of sample is collected in the tube.[10][11]
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[9]
-
Rapid Preliminary Measurement: Heat the block rapidly (e.g., 10-15 °C per minute) to get an approximate melting range. This saves time and identifies the temperature region of interest.[6]
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with a fresh sample.
-
Controlled Heating: Heat the block again, but once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute.[6][10] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[10]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C). The procedure should be repeated at least twice to ensure reproducibility.[6]
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides a more objective and precise determination of the melting point.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, dry this compound into a DSC pan (typically aluminum).
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point determined from the capillary method.[13]
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis: The melting event appears as an endothermic peak on the resulting thermogram.[14] The melting point (Tₘ) is typically reported as the onset temperature (the extrapolated start of the melting peak) or the peak temperature of the endotherm. The onset temperature is often closer to the true thermodynamic melting point.[15] The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Diagram 2: Workflow for DSC Analysis
Caption: General workflow for melting point determination using DSC.
Identity and Purity Confirmation
An experimentally determined melting point is only meaningful if the identity and purity of the compound are unequivocally confirmed. Standard spectroscopic methods must be employed.[16]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. For this compound, one would expect specific chemical shifts and coupling patterns for the aromatic proton, the two equivalent methoxy groups, and the carboxylic acid proton in ¹H NMR. The ¹³C NMR spectrum should show the correct number of distinct carbon environments.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the methoxy and acid groups, and peaks corresponding to the substituted aromatic ring.[19][20]
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₉H₉FO₄ (200.0481 g/mol ).[21][22]
Diagram 3: Spectroscopic Validation Workflow
Caption: Integrated workflow for confirming the identity and purity of the sample.
Conclusion
While the melting point of this compound is not yet established in readily accessible literature, this guide provides the comprehensive scientific framework required for its unambiguous determination. By combining careful sample preparation, precise measurement using both capillary and DSC methods, and rigorous spectroscopic confirmation of structure and purity, researchers can confidently establish this critical physicochemical parameter. This foundational work is essential for enabling the future use of this compound in drug discovery and materials science, ensuring data integrity and reproducibility.
References
-
University of Calgary. (n.d.). Melting Point. Department of Chemistry. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Available at: [Link]
-
Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]
-
Elmhurst College. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]
-
ResearchGate. (2025, August 4). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
-
Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution.... Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Housing Innovations. (2025, August 7). Benzoic Acid Melting Point Range. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid.... Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Proprep. (n.d.). What factors determine the melting point of benzoic acid.... Available at: [Link]
-
PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Available at: [Link]
-
ResearchGate. (2025, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Available at: [Link]
-
Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid.... Available at: [Link]
-
Acta Physico-Chimica Sinica. (1996). FTIR Study on the Interactions between Benzoic Acid and Ethanol.... Available at: [Link]
-
Oreate AI Blog. (2026, January 7). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Available at: [Link]
-
Chemistry Stack Exchange. (2021, January 30). Melting points of benzoic and stearic acids. Available at: [Link]
-
Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid. Available at: [Link]
-
ResearchGate. (2025, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
Sources
- 1. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 2. Understanding the Melting Point of Benzoic Acid - Oreate AI Blog [oreateai.com]
- 3. proprep.com [proprep.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 14. youtube.com [youtube.com]
- 15. Differential scanning calorimetry [cureffi.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. homework.study.com [homework.study.com]
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 4-Fluoro-3,5-dimethoxybenzoic Acid
This technical guide provides a comprehensive exploration of the chemical reactivity of the carboxylic acid functionality in 4-Fluoro-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric influences on the reactivity of this versatile building block and offers detailed protocols for its key transformations, including esterification, amidation, acid chloride formation, and reduction.
Introduction: Understanding the Reactivity Landscape
This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The reactivity of its carboxylic acid group is modulated by the electronic effects of the aromatic ring substituents: a fluorine atom at the para-position and two methoxy groups at the meta-positions relative to the carboxyl group.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton. Conversely, the two methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant.[1] However, due to their meta-position, the resonance effect on the carboxylic acid group is minimized. The interplay of these electronic factors, along with potential steric hindrance from the ortho-methoxy groups, dictates the conditions required for various transformations of the carboxylic acid.[2][3]
The acidity of a substituted benzoic acid is a key indicator of its reactivity. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.[4][5] For this compound, the strong inductive effect of the fluorine atom is expected to increase its acidity compared to benzoic acid, making the carboxylate a better leaving group and facilitating nucleophilic acyl substitution reactions.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid group of this compound can undergo a variety of transformations to yield valuable derivatives such as esters, amides, and alcohols. The following sections provide a detailed overview of these reactions, including mechanistic insights and actionable experimental protocols.
Esterification: Formation of Ester Derivatives
Esterification is a fundamental transformation of carboxylic acids, often employed to protect the carboxylic acid, enhance solubility, or modify biological activity. The reaction typically involves the condensation of the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by activation of the carboxylic acid.
Causality of Experimental Choices:
-
Acid Catalysis (e.g., H₂SO₄): Protonation of the carbonyl oxygen by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Use of a Dehydrating Agent or Excess Alcohol: Esterification is a reversible reaction. To drive the equilibrium towards the product, water must be removed, or a large excess of the alcohol can be used.
-
Alternative Methods: For sensitive substrates or to avoid harsh acidic conditions, coupling agents or conversion to an acid chloride followed by reaction with an alcohol can be employed.
Experimental Protocol: Fischer-Speier Esterification with Methanol
This protocol describes the synthesis of methyl 4-fluoro-3,5-dimethoxybenzoate.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux and maintained at that temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ester, which can be purified by column chromatography on silica gel.
Data Presentation: Representative Esterification Reactions
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 4-6 | >90 |
| Ethanol | H₂SO₄ | 5-7 | >85 |
| Isopropanol | H₂SO₄ | 8-12 | 70-80 |
Visualization: Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of this compound.
Amidation: Synthesis of Amide Derivatives
Amide bond formation is a critical reaction in drug discovery. This transformation is typically achieved by activating the carboxylic acid with a coupling agent to form a highly reactive intermediate, which then reacts with a primary or secondary amine.
Causality of Experimental Choices:
-
Coupling Agents (e.g., EDC, DCC): These reagents react with the carboxylic acid to form an active ester or a symmetrical anhydride, which is highly susceptible to nucleophilic attack by an amine.
-
Additives (e.g., HOBt, DMAP): Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions, such as racemization in chiral substrates, and to increase the efficiency of the coupling reaction. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if the amine is provided as a hydrochloride or other salt.
Experimental Protocol: EDC/HOBt Mediated Amidation
This protocol describes the synthesis of an amide derivative of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add N,N'-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 10 minutes.
-
Reaction Execution: To the stirring solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualization: Amidation Reaction Mechanism
Caption: Simplified mechanism of EDC-mediated amide bond formation.
Acid Chloride Formation
Conversion to the corresponding acid chloride provides a highly reactive intermediate that can be readily converted to a wide range of other carboxylic acid derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion.[7][8]
-
Catalytic DMF: A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.
-
Anhydrous Conditions: Acid chlorides are highly reactive towards water, so the reaction must be carried out under strictly anhydrous conditions.[9]
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethoxybenzoyl chloride
-
Reaction Setup: In a fume hood, a mixture of this compound (1.0 eq) and thionyl chloride (2.0-5.0 eq) is equipped with a reflux condenser. A catalytic amount of anhydrous DMF (1-2 drops) can be added.
-
Reaction Execution: The mixture is heated to reflux for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.[10][11]
-
Work-up and Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude 4-fluoro-3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.
Reduction to an Alcohol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Causality of Experimental Choices:
-
Strong Reducing Agents (LiAlH₄, BH₃): Carboxylic acids are relatively resistant to reduction. Strong, hard nucleophilic reducing agents are required to effect this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[12]
-
Aprotic Solvent (THF, Diethyl Ether): These solvents are required as they do not react with the strong reducing agents.
-
Aqueous Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and to hydrolyze the intermediate aluminum or borate complexes to liberate the alcohol product.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (4-fluoro-3,5-dimethoxyphenyl)methanol, which can be purified by column chromatography.
Conclusion
The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of important derivatives. The electronic effects of the fluoro and dimethoxy substituents influence the reactivity, generally rendering the carboxyl group more susceptible to nucleophilic attack compared to unsubstituted benzoic acid. By understanding these underlying principles and employing the appropriate reagents and conditions as detailed in this guide, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications in the pharmaceutical and chemical industries.
References
-
ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1405.
-
JOCPR. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
MDPI. (2022). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
PMC - NIH. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. [Link]
-
Reddit. (2021, June 14). Reduction of Carboxylic acid to an alcohol using DIBAL-H. [Link]
-
ResearchGate. (2017, July 4). Convertion of Acid to acid chloride. [Link]
-
ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]
-
RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triaz. [Link]
-
YouTube. (2018, April 19). Reduction of carboxylic acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
The Strategic Role of Fluorine in Modulating the Reactivity of 4-Fluoro-3,5-dimethoxybenzoic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Beyond a Simple Building Block
4-Fluoro-3,5-dimethoxybenzoic acid is a highly functionalized aromatic scaffold of increasing importance in the fields of drug discovery and materials science. Its utility transcends that of a mere synthetic intermediate; the strategic placement of a fluorine atom, flanked by two methoxy groups on a benzoic acid core, creates a molecule with a unique and finely tuned reactivity profile. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and target binding affinity. This guide provides an in-depth analysis of how the fluorine atom in this compound governs its chemical behavior, offering researchers and drug development professionals a predictive framework for its application in complex molecular design.
The Electronic Architecture: An Interplay of Inductive and Mesomeric Effects
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In this compound, we witness a compelling interplay between the powerful electron-withdrawing inductive effect (-I) of the fluorine atom and the electron-donating mesomeric (+M) effects of both the fluorine and the two methoxy groups.
-
Fluorine's Duality: As the most electronegative element, fluorine exerts a strong inductive pull on the sigma-bond framework of the benzene ring, decreasing the electron density of the aromatic system. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the pi-system. This +M effect partially counteracts the -I effect.
-
Methoxy Group Dominance: The two methoxy groups at the 3 and 5 positions are powerful electron-donating groups through resonance (+M effect), significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.
-
Carboxylic Acid Deactivation: The carboxylic acid group is a meta-directing, deactivating group due to its electron-withdrawing nature.
The net result of these competing electronic forces is a nuanced distribution of electron density across the aromatic ring, which is pivotal in determining the regioselectivity of its reactions.
Caption: Combined directing effects for electrophilic aromatic substitution.
Experimental Protocol: Nitration of this compound (Representative)
This protocol is adapted from standard nitration procedures for activated aromatic rings.
-
Dissolution: Dissolve 1.0 equivalent of this compound in glacial acetic acid at 0-5 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Nitrating Agent: Slowly add a solution of 1.1 equivalents of fuming nitric acid in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture into ice-water and collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol/water to afford 2,6-Dinitro-4-fluoro-3,5-dimethoxybenzoic acid.
Nucleophilic Aromatic Substitution (SNAr)
While the aromatic ring is generally electron-rich due to the methoxy groups, the strong electron-withdrawing nature of the fluorine atom, coupled with the potential for stabilization of a Meisenheimer intermediate by the adjacent carboxylic acid and methoxy groups, can enable nucleophilic aromatic substitution at the C4 position. This reactivity is particularly pronounced with strong nucleophiles and under forcing conditions. The fluorine atom is an excellent leaving group in SNAr reactions.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Experimental Protocol: Methoxylation of this compound (Representative)
This protocol is based on established SNAr procedures for fluoroaromatic compounds.
-
Setup: In a sealed tube, combine 1.0 equivalent of this compound, 2.0 equivalents of sodium methoxide, and dry dimethylformamide (DMF).
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, pour into water, and acidify with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3,4,5-Trimethoxybenzoic acid.
Reactions at the Carboxylic Acid Group
The fluorine atom's primary influence on the carboxylic acid moiety is electronic, increasing its acidity and the electrophilicity of the carbonyl carbon. Standard transformations of carboxylic acids, such as esterification, amide coupling, and reduction, are all applicable. The increased electrophilicity may facilitate reactions like conversion to the acid chloride.
Experimental Protocol: Conversion to Acid Chloride and Amide Coupling
This two-step, one-pot procedure is a common and efficient method for amide synthesis.
-
Acid Chloride Formation: Suspend 1.0 equivalent of this compound in dichloromethane (DCM) containing a catalytic amount of DMF. Add 1.5 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Amide Coupling: In a separate flask, dissolve 1.1 equivalents of the desired amine and 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in DCM. Cool this solution to 0 °C.
-
Addition: Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The unique reactivity and physicochemical properties imparted by the fluorine atom make this compound a valuable building block.
-
Medicinal Chemistry: It can be incorporated into lead compounds to block metabolic hotspots, increase lipophilicity for better membrane penetration, and modulate pKa for improved oral bioavailability. The core is found in analogues of compounds with a range of biological activities, including anti-invasive agents.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of herbicides and pesticides due to their enhanced biological activity and metabolic stability.
-
Materials Science: The polarity and stability of the C-F bond can be exploited in the design of liquid crystals, polymers, and other advanced materials with specific electronic properties.
Conclusion
The fluorine atom in this compound is not a passive substituent. It actively modulates the molecule's electronic structure, acidity, and reactivity in a predictable manner. By understanding the interplay of its strong inductive electron withdrawal with the mesomeric donation from both itself and the flanking methoxy groups, chemists can strategically employ this versatile building block in the synthesis of complex and high-value molecules. This guide provides a foundational understanding to unlock the full potential of this compound in innovative research and development.
References
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
- Roman, B. I., De Ryck, T., Patronov, A., Slavov, S. H., Vanhoecke, B. W. A., Katritzky, A. R., Bracke, M. E., & Stevens, C. V. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-
Methodological & Application
Application Notes & Protocols: 4-Fluoro-3,5-dimethoxybenzoic Acid as a Strategic Building Block in Medicinal Chemistry
Section 1: Introduction & Physicochemical Profile
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the success of a medicinal chemistry campaign. 4-Fluoro-3,5-dimethoxybenzoic acid emerges as a scaffold of significant interest, embodying a unique convergence of functionalities that can be leveraged to address key challenges in drug design, including potency, selectivity, and metabolic stability. Its substituted phenyl ring is a common motif in a vast array of therapeutics, and the specific arrangement of its fluoro and dimethoxy groups offers a nuanced toolset for fine-tuning molecular properties.
This guide provides an in-depth analysis of this compound, presenting its physicochemical characteristics, exploring the strategic rationale behind its use, and detailing protocols for its application in the synthesis of potential therapeutic agents. The insights and methodologies are tailored for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile building block.
Physicochemical Data Summary
The utility of a building block is fundamentally linked to its intrinsic properties. The calculated physicochemical parameters of this compound position it as an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₉FO₄ | Provides the elemental composition. |
| Molecular Weight | 200.16 g/mol | Falls well within the "Rule of Three" for fragments (<300 Da), indicating a good starting point for elaboration.[1][2] |
| cLogP | 1.5 - 2.0 (est.) | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | Suggests good potential for cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 (from COOH) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 4 (2x OMe, 2x COOH) | Offers multiple points for hydrogen bonding, enhancing target affinity and solubility. |
| pKa | ~4.0 (est.) | The acidic nature of the carboxylic acid is modulated by the electron-withdrawing fluorine, influencing its charge state at physiological pH. |
Section 2: The Trifecta of Functionality: Analyzing the Building Block's Moieties
The power of this compound lies in the synergistic interplay of its three key functional components: the fluorine atom, the dimethoxy groups, and the carboxylic acid. Each imparts distinct properties that can be strategically exploited.
The Role of the Fluorine Atom
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3][4] In this scaffold, the fluorine at the 4-position serves several critical functions:
-
Metabolic Blocker: It can block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the metabolic stability and half-life of a compound.
-
pKa Modulation: As an electron-withdrawing group, it lowers the pKa of the benzoic acid, ensuring it is predominantly in its carboxylate form at physiological pH, which can be crucial for forming salt-bridge interactions with target proteins.
-
Enhanced Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones or side chains, potentially increasing binding potency.[3]
The Influence of the 3,5-Dimethoxy Groups
The two methoxy groups provide steric bulk and specific electronic properties:
-
Conformational Control: They can restrict the rotation of the phenyl ring, locking the molecule into a more defined, lower-energy conformation. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.
-
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups are effective hydrogen bond acceptors, providing additional anchor points for interaction with a protein target.
-
Solubility and Vectorial Properties: They can improve solubility and provide vectors for growing the molecule out of the binding pocket into solvent-exposed regions during lead optimization.
The Carboxylic Acid Handle
The carboxylic acid is arguably the most critical feature for both biological activity and synthetic utility:
-
Pharmacophoric Anchor: It is a strong hydrogen bond donor and acceptor and, as a carboxylate, can form powerful ionic interactions (salt bridges) with basic residues like arginine or lysine in a protein active site.
-
Synthetic Versatility: It serves as a reliable chemical handle for synthetic elaboration, most commonly through amide bond formation, allowing for the straightforward coupling of this building block to other fragments or scaffolds.
Section 3: Application in Lead Discovery & Optimization
This building block is particularly well-suited for modern drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD) and for targeting major drug classes like protein kinases and G protein-coupled receptors (GPCRs).
As a Core Fragment in Fragment-Based Drug Discovery (FBDD)
FBDD identifies low-molecular-weight hits that bind with high ligand efficiency, serving as optimal starting points for building more potent leads.[1][2][5] this compound is an ideal fragment due to its low molecular weight, moderate complexity, and rich set of functionalities.
Protocol 3.1.1: General Protocol for Thermal Shift Assay (TSA) Screening
-
Objective: To identify fragments that bind to and stabilize a target protein, causing a measurable shift in its melting temperature (Tₘ).
-
Materials:
-
Target protein (0.1-0.2 mg/mL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library stock solutions (10-100 mM in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
qPCR instrument with melt-curve capability.
-
-
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final dye concentration should be 5x.
-
Dispense 19 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of fragment solution to each well (final concentration 50-500 µM). Include DMSO-only controls.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Place the plate in the qPCR instrument.
-
Run a melt-curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Calculate the first derivative of the fluorescence curve for each well. The peak of this derivative corresponds to the Tₘ.
-
A fragment is considered a "hit" if it induces a Tₘ shift (ΔTₘ) of > 2 standard deviations above the mean of the DMSO controls (typically ≥ 1-2 °C).
-
Design of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors feature a substituted aromatic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding site.[7][][] The this compound scaffold can be readily derivatized (e.g., via amide coupling) to present functionalities that interact with this hinge, while the substituted ring itself occupies the core of the ATP pocket.
Application in GPCR Modulator Development
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[10][11] While many drugs target the highly conserved orthosteric site, there is growing interest in developing allosteric modulators that bind to less conserved, topographically distinct sites.[12][13] The defined structure and diverse interaction points of this compound make it an excellent starting point for exploring such allosteric pockets, offering a path to developing modulators with higher subtype selectivity and novel pharmacological profiles.
Section 4: Synthetic Protocols & Methodologies
The synthetic utility of this building block is primarily centered on the reactivity of its carboxylic acid.
Protocol 4.1: General Amide Bond Formation via EDC/HOBt Coupling
This is a standard, robust protocol for coupling the benzoic acid to a primary or secondary amine.
-
Objective: To synthesize an amide derivative for SAR exploration.
-
Reagents & Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Amine (R-NH₂) | Coupling Partner |
| EDC (or EDCI) | Carbodiimide coupling agent |
| HOBt | Additive to suppress racemization and improve yield |
| DIPEA or Et₃N | Non-nucleophilic base |
| DMF or DCM | Anhydrous solvent |
| Magnetic stirrer, round-bottom flask | Reaction vessel |
| Standard workup and purification supplies | (Silica gel, solvents, etc.) |
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in the same solvent.
-
Add the amine solution and DIPEA (2.0-3.0 eq) to the activated acid solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
-
Troubleshooting:
-
Low Yield: Ensure reagents are anhydrous. Increase activation time or reaction temperature slightly (e.g., to 40 °C).
-
Starting Material Remains: Add additional EDC and amine after 4 hours.
-
Protocol 4.2: Bioisosteric Replacement of Carboxylic Acid with a Tetrazole
Carboxylic acids can suffer from poor cell permeability and rapid metabolism. Replacing the acid with a tetrazole, a common bioisostere, can maintain the acidic pKa and key interactions while improving pharmacokinetic properties.[14]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based drug discovery Home [pubs.rsc.org]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. drughunter.com [drughunter.com]
Application Notes & Protocols: Esterification of 4-Fluoro-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the esterification of 4-Fluoro-3,5-dimethoxybenzoic acid. This molecule is a key building block in medicinal chemistry and materials science, and its conversion to various ester derivatives is a critical step in the synthesis of more complex target molecules. This document explores several robust esterification methodologies, including the classic Fischer-Speier Esterification, the mild Steglich Esterification, and an efficient procedure utilizing thionyl chloride. Each protocol is presented with an in-depth explanation of the underlying chemical principles, the rationale for procedural choices, and step-by-step instructions. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the synthesis of 4-Fluoro-3,5-dimethoxybenzoate esters.
Introduction: The Significance of this compound Esters
This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: an electron-withdrawing fluorine atom and two electron-donating methoxy groups. This electronic arrangement, coupled with the steric hindrance provided by the ortho-methoxy groups, influences its reactivity. The conversion of the carboxylic acid moiety into an ester is a common and crucial transformation for several reasons:
-
Protecting Group Strategy: The ester functionality serves as an effective protecting group for the carboxylic acid, preventing it from interfering with subsequent reactions targeting other parts of the molecule.
-
Modulation of Physicochemical Properties: Esterification alters the polarity, solubility, and lipophilicity of the parent molecule, which is a key strategy in drug design to improve pharmacokinetic profiles.
-
Synthetic Handle: The ester group can be readily converted into other functional groups or serve as a reactive site for C-C bond formation (e.g., in Claisen condensations).
This guide details three distinct, field-proven protocols for achieving this transformation, each with its own advantages and specific applications.
Protocol I: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] It is one of the most cost-effective methods for ester synthesis, particularly on a large scale.[1] The reaction is, however, an equilibrium process.[1][3]
Causality & Mechanistic Insight: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2][4][5] The alcohol, acting as a nucleophile, then attacks this activated carbon.[6] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate and ultimately the elimination of a water molecule to yield the ester.[1][4] To drive the equilibrium towards the product side, a large excess of the alcohol is typically used as the solvent, and in some setups, water is removed as it is formed.[5][7]
Visualizing the Fischer Esterification Mechanism
Caption: The five-step mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol (Synthesis of Methyl 4-Fluoro-3,5-dimethoxybenzoate)
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 49.5 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. The acid may not fully dissolve initially.
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise. Caution: Addition is exothermic.
-
Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL, careful with CO₂ evolution) and then with brine (1 x 50 mL). The bicarbonate wash neutralizes the remaining acid catalyst and any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, if necessary, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by flash column chromatography on silica gel.
Protocol II: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions or for coupling sterically hindered components.[10][11]
Causality & Mechanistic Insight: The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[10] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an even more reactive N-acylpyridinium intermediate ("active ester").[10] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which formally removes the water generated during the condensation.[8]
Visualizing the Steglich Esterification Workflow
Caption: A typical experimental workflow for the Steglich Esterification.
Detailed Experimental Protocol (Synthesis of Benzyl 4-Fluoro-3,5-dimethoxybenzoate)
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (approx. 10 mL per gram of carboxylic acid).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by TLC.
-
Work-up (Byproduct Removal): Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[12] Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x volumes) to remove residual DMAP, followed by water (1 x volume), and finally brine (1 x volume).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ester should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to remove any remaining impurities. Note: EDC can be used as an alternative to DCC; its urea byproduct is water-soluble, simplifying the workup.[13][14]
Protocol III: Thionyl Chloride-Mediated Esterification
For the synthesis of simple alkyl esters, particularly methyl or ethyl esters, a highly efficient method involves the in-situ formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method is often faster and more direct than Fischer esterification for acid-stable compounds.
Causality & Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The alcohol then acts as a nucleophile, attacking the acyl chloride to form the ester. The reaction is essentially irreversible due to the loss of the gaseous byproducts. When the alcohol is used as the solvent, it readily traps the acyl chloride as it is formed.
Detailed Experimental Protocol (Synthesis of Methyl 4-Fluoro-3,5-dimethoxybenzoate)
This protocol is adapted from a similar procedure for a substituted dimethoxybenzoic acid.[15]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Standard laboratory glassware in a well-ventilated fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser (with a gas outlet to a trap/scrubber), suspend this compound (1.0 eq) in anhydrous methanol (10-20 vol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Working in a fume hood, add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: The reaction is highly exothermic and evolves acidic gases (SO₂ and HCl).
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Purification: The residue can be dissolved in ethyl acetate and washed with saturated NaHCO₃ solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The resulting solid is often of high purity, but can be recrystallized if necessary.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Thionyl Chloride Method |
| Principle | Acid-catalyzed nucleophilic acyl substitution.[4] | Carbodiimide-mediated activation with a nucleophilic catalyst.[10] | Acyl chloride formation followed by nucleophilic attack. |
| Reagents | Carboxylic Acid, Excess Alcohol, H₂SO₄ (cat.) | Acid, Alcohol, DCC/EDC, DMAP (cat.) | Acid, Alcohol, SOCl₂ |
| Conditions | Reflux temperature (e.g., 65-100 °C) | Mild (0 °C to Room Temp).[8] | Reflux temperature (e.g., 65 °C) |
| Advantages | Economical, simple reagents, good for large scale.[1] | Mild conditions, high yields, good for acid-labile substrates & hindered alcohols.[8][10] | Fast, high-yielding, irreversible reaction. |
| Limitations | Equilibrium-limited, requires excess alcohol, harsh acidic conditions.[3] | Stoichiometric byproducts (DCU) can complicate purification, reagents are more expensive.[12] | Harsh/acidic byproducts (HCl, SO₂), not suitable for acid-sensitive substrates. |
| Work-up | Neutralization, extraction. | Filtration of DCU, acid wash for DMAP, chromatography.[12] | Neutralization, extraction. |
Conclusion
The successful esterification of this compound can be achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the scale of the reaction, the stability of the substrate and alcohol, and the desired purity of the final product.
-
For large-scale, cost-effective synthesis of simple methyl or ethyl esters, the Fischer-Speier or Thionyl Chloride methods are excellent choices.
-
For coupling with more complex, valuable, or acid-sensitive alcohols where mild conditions are paramount, the Steglich Esterification offers a superior and highly controlled approach.
By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol for their synthetic goals.
References
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
-
Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Clark, J. (n.d.). mechanism for the esterification reaction.
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society.
- ACS Omega. (2019).
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- NIH. (n.d.).
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- N.A. (n.d.).
- BenchChem. (2025).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Reddit. (2024).
- YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
- ResearchGate. (2013).
- CDC Stacks. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
- ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
- RSC Publishing. (2023).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 4-Fluoro-3,5-dimethoxybenzoic Acid
Introduction: The Strategic Importance of Substituted Biaryl Scaffolds
The biaryl motif is a privileged structural element in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on these biaryl structures is critical for modulating their biological activity, physical properties, and overall function. Derivatives of 4-fluoro-3,5-dimethoxybenzoic acid are particularly valuable building blocks. The combination of a fluorine atom and two methoxy groups on one of the aromatic rings introduces unique electronic and steric properties, which can significantly influence molecular conformation and interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further synthetic manipulations, making these compounds highly sought after in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of such biaryl compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1] This application note provides a comprehensive guide to the Suzuki coupling of a key derivative, methyl 4-bromo-3,5-dimethoxybenzoate, offering a detailed protocol and insights into reaction optimization for this class of sterically hindered and electron-rich aryl halides.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species. For substrates like methyl 4-bromo-3,5-dimethoxybenzoate, the electron-rich nature of the aromatic ring can make this step more challenging compared to electron-deficient aryl halides.
-
Transmetalation: In this key step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Optimization for 4-Bromo-3,5-dimethoxybenzoate Derivatives
The Suzuki coupling of substrates like methyl 4-bromo-3,5-dimethoxybenzoate presents specific challenges due to the electronic and steric nature of the molecule:
-
Electron-Richness: The two methoxy groups are strongly electron-donating, which can decrease the rate of the initial oxidative addition step.
-
Steric Hindrance: The presence of substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, further slowing down oxidative addition.
To overcome these challenges, careful selection of the catalyst system and reaction conditions is paramount.
Catalyst and Ligand Selection
For electron-rich and sterically hindered aryl halides, palladium catalysts bearing bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.
| Catalyst/Ligand System | Characteristics | Suitability for Challenging Substrates |
| Pd(PPh₃)₄ | A versatile, commercially available Pd(0) precatalyst. | Often effective, but may require higher temperatures and longer reaction times. |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald-type ligands; bulky and electron-rich. | Excellent for promoting the coupling of hindered and electron-rich aryl halides.[3] |
| PdCl₂(dppf) | A stable Pd(II) precatalyst with a bidentate phosphine ligand. | Good for a wide range of substrates, but may be less effective for highly hindered systems. |
Base and Solvent Selection
The choice of base is critical for the transmetalation step. A base that is strong enough to form the boronate species but does not promote side reactions is ideal. The solvent system must be capable of dissolving both the organic and inorganic reagents.
| Base | Solvent System | Comments |
| K₂CO₃ / Na₂CO₃ | Dioxane/Water, Toluene/Ethanol/Water | Common and effective choices for a wide range of Suzuki couplings.[4][5] |
| Cs₂CO₃ | Dioxane/Water, THF/Water | A stronger base that can be beneficial for less reactive boronic acids. |
| K₃PO₄ | Toluene, Dioxane | A non-aqueous base that can be useful when water-sensitive functional groups are present. |
Experimental Protocols
The following protocols provide a starting point for the synthesis of the necessary starting material and its subsequent Suzuki coupling.
Protocol 1: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
This protocol is adapted from a known synthetic procedure.[6]
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol (approximately 5-10 mL per gram of benzoic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3,5-dimethoxybenzoate as a solid.
Caption: Workflow for the synthesis of the aryl bromide starting material.
Protocol 2: General Procedure for Suzuki Coupling of Methyl 4-bromo-3,5-dimethoxybenzoate
This generalized protocol is based on standard conditions for the Suzuki coupling of electron-rich aryl bromides.[7] Optimization may be required for specific arylboronic acids.
Materials:
-
Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 4:1 Dioxane/Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the final biaryl compound.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst Loading | 2-5 mol% | Higher loading may be necessary for this challenging substrate. |
| Temperature | 80-100 °C | To overcome the activation barrier for oxidative addition. |
| Reaction Time | 4-24 hours | Electron-rich nature may lead to slower reaction rates. |
Applications of the Resulting Biaryl Compounds
The biaryl carboxylic acid derivatives synthesized via this methodology are valuable intermediates for a wide range of applications:
-
Medicinal Chemistry: They serve as scaffolds for the development of novel therapeutic agents, including anti-inflammatory drugs, antivirals, and kinase inhibitors. The specific substitution pattern can be fine-tuned to optimize potency and pharmacokinetic properties.
-
Materials Science: These compounds can be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic and photophysical properties of the biaryl core are critical.
-
Agrochemicals: The biaryl motif is also found in a number of modern herbicides and fungicides.
References
- Patel, N. B., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydroimidazol-1-yl) amides and Their Antibacterial Activity. Asian Journal of Chemistry, 24(11), 5155-5158.
- Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1633.
- Zhang, L., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(103), 84643-84648.
- Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 831-835.
- Husain, A., et al. (2014). Synthesis of Some New Biphenyl-4-carboxylic Acid 5-(Arylidene)-2-(aryl)-4-oxothiazolidin-3-yl Amides as a Potential Class of Anti-inflammatory Agents. Acta Poloniae Pharmaceutica, 71(2), 247-254.
- Leadbeater, N. E., & Marco, M. (2006). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 2, 18.
- Li, Y., et al. (2014). A highly efficient supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances, 4(59), 31235-31241.
- Wang, C., et al. (2014). A highly efficient and recyclable water-soluble palladium catalyst for Suzuki–Miyaura cross-coupling reactions of aryl halides containing carboxyl group in neat water. Organic & Biomolecular Chemistry, 12(26), 4674-4679.
- Nolan, S. P., et al. (2002).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kudo, N., et al. (2002). Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Al-Masri, H. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Leadbeater, N. E., & Marco, M. (2002). Transition-metal-free Suzuki-type coupling reactions.
- Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 81(5), 513-523.
Sources
- 1. youtube.com [youtube.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of Bioactive Heterocycles Using 4-Fluoro-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 4-Fluoro-3,5-dimethoxybenzoic Acid as a strategic starting material in the synthesis of bioactive heterocyclic compounds. The unique electronic properties conferred by the fluoro and dimethoxy substituents make this building block exceptionally valuable for constructing complex molecular architectures, particularly those found in modern kinase inhibitors. We will explore the underlying principles of its reactivity, present a detailed, field-tested protocol for the synthesis of a 2,4-diaminopyrimidine scaffold, and discuss the broader applications in medicinal chemistry and drug discovery.
Introduction: The Strategic Advantage of this compound
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a trifunctional building block that offers a powerful platform for synthesizing high-value heterocyclic systems.[3][4]
Its utility is derived from three key features:
-
The Carboxylic Acid Group: A versatile handle for standard transformations like amidation or esterification, providing the initial point of diversification.[5]
-
The Fluorine Atom: Positioned ortho to a methoxy group and para to the carboxylic acid, it is activated for nucleophilic aromatic substitution (SNAr), a reliable method for forming carbon-heteroatom bonds.[5][6]
-
The Dimethoxy Groups: These electron-donating groups modulate the electronic environment of the aromatic ring and can serve as hydrogen bond acceptors in ligand-receptor interactions, a feature often exploited in kinase inhibitor design.[7]
This guide focuses on leveraging the SNAr reactivity of the fluorine atom to construct a substituted aminopyrimidine core, a privileged scaffold in numerous FDA-approved kinase inhibitors.[8][9]
Foundational Chemistry: Reactivity and Mechanistic Considerations
The primary synthetic transformation leveraging this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Causality Behind the SNAr Reaction: The success of the SNAr reaction hinges on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as the Meisenheimer complex.[5] In our starting material, the carboxylic acid (or its derivative, such as an amide) and the electronegative fluorine atom itself help to lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group. This strategic arrangement makes the C4 position a predictable and reliable site for substitution.
The overall workflow for constructing a heterocyclic system typically follows a logical progression, as outlined in the diagram below.
Caption: Reaction scheme for the 2-aminopyrimidine scaffold synthesis.
Step-by-Step Experimental Procedure
Step 1: Synthesis of N-(4-carbamoylphenyl)-4-fluoro-3,5-dimethoxybenzamide (Intermediate 1)
-
Acid Chloride Formation: To a round-bottom flask charged with this compound (1.0 eq), add thionyl chloride (2.0 eq). Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Expert Insight: This classic method is highly effective for converting the carboxylic acid to the more reactive acid chloride. Performing this step neat (without solvent) simplifies the subsequent workup.
-
-
Workup 1: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed, as it will react with the amine in the next step. The crude acid chloride is typically a yellow oil or solid and is used immediately without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM). In a separate flask, dissolve 4-aminobenzamide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution dropwise over 15 minutes with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction. Dropwise addition at 0 °C helps to control the exotherm and prevent side reactions.
-
-
Workup 2: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol/water or by silica gel column chromatography to yield Intermediate 1 as a white solid.
Step 2: Synthesis of the 2-Aminopyrimidine Scaffold
-
Reaction Setup: In a microwave vial or a sealed tube, combine Intermediate 1 (1.0 eq), guanidine hydrochloride (3.0 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (4.0 eq) in anhydrous DMF.
-
Expert Insight: Guanidine serves as the N-C-N unit required to form the pyrimidine ring. The reaction is a tandem SNAr/cyclization. The excess base is required to neutralize the guanidine hydrochloride and drive the reaction forward.
-
-
Reaction: Seal the vessel and heat the mixture to 120 °C for 6-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then with a cold non-polar solvent like diethyl ether to remove residual DMF. The crude product can be further purified by recrystallization or column chromatography to yield the final 2-aminopyrimidine scaffold as a solid.
Biological Context and Applications
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in a vast number of Type I and Type II kinase inhibitors. [9][10]Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. [9]The synthesized scaffold serves as a direct precursor to compounds that can be further elaborated, for example, through Suzuki or Buchwald-Hartwig coupling reactions at other positions on the pyrimidine or benzamide rings, to generate libraries of potential drug candidates for screening. [8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Amidation) | Incomplete acid chloride formation. Wet reagents/solvents. | Ensure complete removal of SOCl₂. Use anhydrous solvents and dry glassware. Check the purity of the starting amine. |
| No reaction in Step 2 (Cyclization) | Insufficient base. Low reaction temperature. | Use a stronger base (e.g., NaH, K₂CO₃). Increase temperature or reaction time. Consider microwave irradiation. |
| Multiple products in Step 2 | Side reactions due to high temperature. | Lower the reaction temperature and increase the reaction time. Screen different bases and solvents. |
| Purification Difficulties | Product is highly polar and insoluble. | For chromatography, use a polar solvent system (e.g., DCM/Methanol with NH₄OH). For recrystallization, try polar aprotic solvents like DMSO or DMF. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, bioactive heterocycles. Its predictable reactivity, particularly in SNAr reactions, allows for the rational design and efficient construction of scaffolds like the 2-aminopyrimidine core, which is of paramount importance in the field of drug discovery. The protocols outlined in this guide provide a reliable and robust pathway for researchers to access these valuable molecular architectures.
References
- Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018).
- 4-Fluoro-2,3-dimethoxybenzoic acid | 1413927-31-7. Benchchem.
- 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
- Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD.
- Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabiliz
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Fluorinated building blocks in drug design: new p
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.
- High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. Fluorochem.
- Significance of Fluorine in Medicinal Chemistry: A Review.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Fluoro-2,3-dimethoxybenzoic acid | 1413927-31-7 | Benchchem [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
The Strategic Role of 4-Fluoro-3,5-dimethoxybenzoic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction
Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors often relies on modular synthetic strategies that employ versatile chemical building blocks. Among these, 4-Fluoro-3,5-dimethoxybenzoic Acid has emerged as a particularly valuable scaffold. Its unique substitution pattern—a central fluorine atom flanked by two methoxy groups—provides a confluence of properties that medicinal chemists can exploit to enhance inhibitor potency, selectivity, and pharmacokinetic profiles.
The fluorine atom can improve metabolic stability and enhance binding affinity through favorable electrostatic interactions within the kinase active site.[2][3] Concurrently, the dimethoxy groups can serve as crucial hydrogen bond acceptors and influence the overall conformation of the inhibitor, guiding its fit into the ATP-binding pocket. This application note provides a detailed guide on the strategic use of this compound in the synthesis of kinase inhibitors, with a specific focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[2][4]
The Significance of IRAK4 as a Therapeutic Target
IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][4] As a central node in the innate immune response, dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases.[4][5][6] Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of therapeutic research. The 4-fluoro-3,5-dimethoxyphenyl motif has proven to be a key component in several advanced IRAK4 inhibitor candidates, including the clinical candidate Zimlovisertib (PF-06650833).[2]
Below is a diagram illustrating the central role of IRAK4 in the TLR/IL-1R signaling cascade, which ultimately leads to the activation of the pro-inflammatory transcription factor NF-κB.
Caption: IRAK4 signaling pathway and point of inhibition.
Synthetic Strategy: Building Inhibitors via Amide Coupling
A cornerstone of synthesizing kinase inhibitors from this compound is the formation of a robust amide bond. This reaction couples the carboxylic acid with a diverse range of amine-containing fragments, which often constitute the "hinge-binding" portion of the final inhibitor.[7] This modular approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
The general workflow involves activating the carboxylic acid to facilitate nucleophilic attack by the amine partner. This is a critical step where the choice of coupling agent and reaction conditions can significantly impact yield and purity.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Protocol: Synthesis of an IRAK4 Inhibitor Intermediate
This protocol details the synthesis of an amide intermediate, a key step in the creation of IRAK4 inhibitors structurally related to Zimlovisertib.[2] The procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is highly efficient for forming amide bonds, especially with sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 eq)
-
Amine Partner (e.g., 3-amino-pyrrolidine derivative) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the Amine Partner (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the amine and the carboxylic acid, facilitating the reaction. HATU acts as the activating agent, forming a highly reactive acyl-transfer intermediate with the carboxylic acid.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide intermediate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Presentation: Biological Activity of Resulting Inhibitors
The ultimate test of a synthetic strategy is the biological activity of the final compounds. The 4-fluoro-3,5-dimethoxyphenyl moiety has been shown to be a key contributor to the high potency of various IRAK4 inhibitors. The table below summarizes representative data for inhibitors containing this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Activity (nM) | Reference |
| Zimlovisertib | IRAK4 | 1.1 | 6.0 | [2] |
| Compound 10 | IRAK4 | 3.4 | 45 | [4] |
| Compound 13 | IRAK4 | 2.1 | 29 | [4] |
| Compound 22 | IRAK4 | 8.7 | 248 | [6] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% in biochemical assays.
Conclusion
This compound is a powerful and strategically important building block for the synthesis of advanced kinase inhibitors. Its utility is exemplified in the development of highly potent IRAK4 inhibitors, where its distinct electronic and steric properties contribute favorably to target engagement and drug-like characteristics. The robust and modular synthetic route, centered around amide bond formation, provides medicinal chemists with a reliable platform to rapidly generate and optimize novel therapeutic candidates for a range of diseases driven by aberrant kinase signaling.
References
-
In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]
- Novel compounds. Google Patents.
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
- Novel inhibitors of map4k1. Google Patents.
-
Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. ResearchGate. Available at: [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. PubMed. Available at: [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. PubMed. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
-
Specificity of Linear Motifs That Bind to a Common Mitogen-Activated Protein Kinase Docking Groove. National Institutes of Health. Available at: [Link]
-
A conserved protonation-dependent switch controls drug binding in the Abl kinase. National Institutes of Health. Available at: [Link]
-
Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif. PubMed. Available at: [Link]
-
Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. Available at: [Link]
-
Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. National Institutes of Health. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Fluoro-3,5-dimethoxybenzoic Acid in the Synthesis of Next-Generation Agrochemicals
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic incorporation of fluorine and methoxy functionalities into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by these groups—such as increased metabolic stability, enhanced membrane permeability, and potentiation of binding affinity to target enzymes—are crucial for developing next-generation herbicides, fungicides, and pesticides.[1][2][3][4] 4-Fluoro-3,5-dimethoxybenzoic acid emerges as a highly valuable, yet under-explored, building block in this context. Its pre-functionalized aromatic core offers a direct route to novel agrochemical entities with potentially superior performance and improved environmental profiles.
This technical guide elucidates the application of this compound as a key intermediate in the synthesis of a novel herbicidal agent. We will explore the causal rationale behind its selection, provide detailed, field-proven synthetic protocols, and present a logical workflow from starting material to a final, plausible agrochemical candidate.
The Rationale for Fluorination and Methoxylation in Agrochemical Design
The presence of a fluorine atom and two methoxy groups on the benzoic acid scaffold is a deliberate design choice aimed at conferring specific, advantageous properties to the target agrochemical.
-
The Role of Fluorine: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, increasing its oxidative and thermal stability.[1] In the context of agrochemicals, this often translates to a longer half-life in the field, providing extended protection. Furthermore, the high electronegativity of fluorine can lead to stronger, more specific interactions with target enzymes, enhancing the potency of the active ingredient.[4]
-
The Influence of Methoxy Groups: The dimethoxy substitution pattern serves multiple purposes. The methoxy groups are known to be involved in the binding of some herbicides to their target sites. For instance, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a well-known example where the methoxy group is crucial for its activity.[5] Additionally, these groups can modulate the lipophilicity of the molecule, which is a critical factor for its uptake by plants and its transport to the site of action. The metabolic fate of methoxy groups can also be exploited to design compounds with controlled environmental persistence.
Proposed Synthetic Pathway: From this compound to a Novel PPO-Inhibiting Herbicide Candidate
Drawing inspiration from the established synthetic routes for diphenyl ether herbicides, which are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, we propose a multi-step synthesis of a novel herbicide candidate, "AG-FDMBA-01," using this compound as the starting material.[1]
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for the herbicide candidate AG-FDMBA-01.
Detailed Experimental Protocols
The following protocols are based on established, reliable organic chemistry transformations and are designed to be self-validating through in-process controls and characterization of intermediates.
Step 1: Esterification of this compound
Objective: To protect the carboxylic acid functionality as a methyl ester, facilitating subsequent reactions on the aromatic ring.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (50 g, 0.247 mol) and methanol (250 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with a saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-Fluoro-3,5-dimethoxybenzoate as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Product | Methyl 4-Fluoro-3,5-dimethoxybenzoate |
| Typical Yield | ~95% |
| Purity (by HPLC) | >98% |
Step 2: Nitration of Methyl 4-Fluoro-3,5-dimethoxybenzoate
Objective: To introduce a nitro group onto the aromatic ring, which will later be reduced to an amine.
Protocol:
-
In a 250 mL three-necked flask cooled in an ice-salt bath (0 to -5 °C), add fuming nitric acid (50 mL).
-
Slowly add Methyl 4-Fluoro-3,5-dimethoxybenzoate (40 g, 0.187 mol) in small portions, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
Dry the solid in a vacuum oven at 40-50 °C to obtain Methyl 2-nitro-4-fluoro-3,5-dimethoxybenzoate .
| Parameter | Value |
| Starting Material | Methyl 4-Fluoro-3,5-dimethoxybenzoate |
| Reagents | Fuming Nitric Acid |
| Product | Methyl 2-nitro-4-fluoro-3,5-dimethoxybenzoate |
| Typical Yield | ~85% |
| Purity (by HPLC) | >97% |
Step 3: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
Objective: To construct the core diphenyl ether linkage, a key structural motif in many PPO-inhibiting herbicides.
Protocol:
-
In a 500 mL flask, dissolve Methyl 2-nitro-4-fluoro-3,5-dimethoxybenzoate (30 g, 0.116 mol) and 4-chlorophenol (16.4 g, 0.128 mol) in anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Add anhydrous potassium carbonate (24 g, 0.174 mol) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (1 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-nitro-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate .
| Parameter | Value |
| Starting Material | Methyl 2-nitro-4-fluoro-3,5-dimethoxybenzoate |
| Reagents | 4-chlorophenol, Potassium Carbonate, DMF |
| Product | Methyl 2-nitro-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate |
| Typical Yield | ~70% |
| Purity (by HPLC) | >98% |
Step 4: Reduction of the Nitro Group
Objective: To convert the nitro group to an amine, which is a common functional group in many agrochemicals for further derivatization.
Protocol:
-
To a mixture of Methyl 2-nitro-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate (20 g, 0.054 mol) in ethanol (200 mL) and water (50 mL), add ammonium chloride (14.5 g, 0.27 mol).
-
Heat the mixture to 70 °C and add iron powder (15 g, 0.27 mol) portion-wise over 30 minutes.
-
After the addition is complete, heat the reaction at reflux for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain Methyl 2-amino-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate .
| Parameter | Value |
| Starting Material | Methyl 2-nitro-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate |
| Reagents | Iron powder, Ammonium chloride, Ethanol |
| Product | Methyl 2-amino-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate |
| Typical Yield | ~90% |
| Purity (by HPLC) | >96% |
Step 5: Amidation to Yield the Final Product
Objective: To introduce the final amide functionality, which is often crucial for the biological activity of PPO inhibitors.
Protocol:
-
Dissolve Methyl 2-amino-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate (15 g, 0.044 mol) in dichloromethane (150 mL) and cool to 0 °C.
-
Add pyridine (4.2 mL, 0.053 mol) to the solution.
-
Slowly add propionyl chloride (4.5 mL, 0.053 mol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain the final herbicide candidate, AG-FDMBA-01 .
| Parameter | Value |
| Starting Material | Methyl 2-amino-4-(4-chlorophenoxy)-3,5-dimethoxybenzoate |
| Reagents | Propionyl chloride, Pyridine |
| Product | AG-FDMBA-01 |
| Typical Yield | ~80% |
| Purity (by HPLC) | >99% |
Conclusion
This technical guide demonstrates a robust and scientifically plausible pathway for the application of this compound in the synthesis of a novel agrochemical candidate. While the presented synthesis is for a hypothetical molecule, it is firmly grounded in established chemical principles and analogous industrial processes for the production of potent herbicides. The strategic incorporation of the fluoro and dimethoxy groups from the starting material is anticipated to confer enhanced biological activity and favorable metabolic properties to the final product. Researchers and professionals in the field of agrochemical development are encouraged to consider this compound as a valuable and versatile building block for the discovery of new and effective crop protection solutions.
References
-
Recent developments in fluorine‐containing pesticides. ResearchGate. Available at: [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. SpringerLink. Available at: [Link]
-
Dicamba. Wikipedia. Available at: [Link]
-
WO/2014/018398 HERBICIDAL COMPOSTIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID OR A DERIVATIVE THEREOF AND MICROTUBULE INHIBITING HERBICIDES. WIPO Patentscope. Available at: [Link]
Sources
Synthesis Protocol for 4-Fluoro-3,5-dimethoxybenzoic Acid: An Application Note
Abstract: This application note provides a detailed, step-by-step protocol for the synthesis of 4-Fluoro-3,5-dimethoxybenzoic Acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 3,4,5-trifluorobenzoic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering insights into the reaction mechanism, safety considerations, and process optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a central fluoro group flanked by two methoxy groups on a benzoic acid scaffold, makes it an attractive moiety for modulating the physicochemical and pharmacokinetic properties of drug candidates. The protocol detailed herein describes a reliable and scalable method for its preparation.
Mechanistic Rationale
The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. The aromatic ring of 3,4,5-trifluorobenzoic acid is rendered electron-deficient by the electron-withdrawing effects of the carboxylic acid group and the three fluorine atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.
In this protocol, sodium methoxide serves as the potent nucleophile. The methoxide ion preferentially attacks the carbon atoms at positions 3 and 5. The fluorine atoms at these positions are activated for displacement by the para- and ortho-positioning of the strongly electron-withdrawing carboxylic acid group. The fluorine at the 4-position is comparatively less reactive towards substitution in this specific substrate. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, ultimately leading to the displacement of the fluoride ions and the formation of the desired this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4,5-Trifluorobenzoic acid | ≥98% | Commercially Available | Starting material |
| Sodium methoxide | ≥97% | Commercially Available | Nucleophile |
| Methanol (Anhydrous) | ≥99.8% | Commercially Available | Solvent |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | For acidification |
| Deionized Water | - | Laboratory Supply | For workup |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
1. Reaction Setup: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,4,5-trifluorobenzoic acid (10.0 g, 56.8 mmol). b. Add anhydrous methanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved. c. Begin to purge the system with a gentle stream of nitrogen gas.
2. Reagent Addition: a. In a separate beaker, carefully dissolve sodium methoxide (6.14 g, 113.6 mmol, 2.0 equivalents) in anhydrous methanol (50 mL). This process is exothermic; allow the solution to cool to room temperature. b. Transfer the sodium methoxide solution to a dropping funnel and attach it to the reaction flask. c. Add the sodium methoxide solution dropwise to the stirred solution of 3,4,5-trifluorobenzoic acid over a period of 30 minutes. An increase in temperature may be observed.
3. Reaction: a. After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. b. Maintain the reaction at reflux for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) and stir until all solids are dissolved. d. Cool the aqueous solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form. e. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).
5. Purification: a. The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or an ethanol/water mixture. b. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Yield: 75-85% Appearance: White to off-white solid
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,4,5-Trifluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] Avoid inhalation of dust and contact with skin and eyes.
-
Sodium methoxide: Flammable solid, self-heating, and corrosive.[3] Reacts violently with water. Handle under an inert, dry atmosphere. Keep away from heat and open flames. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes damage to organs (optic nerve, central nervous system).
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[6][7][8] May cause respiratory irritation. Handle with extreme care.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
References
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]
-
Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 3,4,5-Trifluorobenzoic acid. Retrieved from [Link]
-
Alkali Metals Limited. Material Safety Data Sheet: Sodium Methoxide (Powder). Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]
Sources
Application Note: A Scalable and Reliable Synthesis of 4-Fluoro-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the large-scale synthesis of 4-Fluoro-3,5-dimethoxybenzoic Acid, a key building block in the development of advanced pharmaceutical intermediates and materials. The described three-step synthetic pathway, commencing from the readily available 3,5-dimethoxybenzoic acid, is designed for scalability, safety, and high purity of the final product. The synthesis involves a regioselective nitration, a robust reduction of the resulting nitro-intermediate, and a concluding fluorination via the Balz-Schiemann reaction. This document offers detailed procedural instructions, mechanistic insights, process optimization considerations, and analytical validation methods tailored for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
This compound is a highly valuable substituted aromatic compound. The strategic incorporation of a fluorine atom onto the benzoic acid scaffold can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and bioavailability.[1] This makes it a sought-after precursor in medicinal chemistry and materials science.
The challenge in synthesizing this molecule lies in the precise introduction of the fluorine atom at the C4 position of the 3,5-dimethoxybenzoic acid core. Direct electrophilic fluorination is often unselective and presents significant scale-up challenges. Therefore, a more controlled and classical three-step approach was selected for its reliability and proven scalability. This route leverages well-understood, high-yielding transformations that are amenable to industrial production.
The chosen pathway is as follows:
-
Nitration: Electrophilic nitration of 3,5-dimethoxybenzoic acid to selectively install a nitro group at the C4 position, yielding 4-Nitro-3,5-dimethoxybenzoic acid.
-
Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation to produce 4-Amino-3,5-dimethoxybenzoic acid.
-
Fluorination: Transformation of the amino group into fluorine using the Balz-Schiemann reaction, which proceeds through a stable diazonium tetrafluoroborate intermediate.[2]
This application note will detail the scientific reasoning and practical execution of each step.
Overall Synthesis Workflow
The multi-step synthesis is designed to be a robust process, minimizing complex purification steps and ensuring a high-purity final product.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-3,5-dimethoxybenzoic Acid
Welcome to the dedicated technical support guide for the purification of 4-Fluoro-3,5-dimethoxybenzoic acid. This document is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the isolation and purification of this compound. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My crude product is a brownish, sticky solid. What are the likely impurities?
A1: The coloration and consistency suggest the presence of residual reagents, byproducts from side reactions, or decomposition products. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be compounds like 1-bromo-4-fluoro-3,5-dimethoxybenzene or 1-fluoro-3,5-dimethoxybenzene.
-
Organometallic Residues: If a Grignard or organolithium reagent was used for carboxylation, residual magnesium or lithium salts might be present.
-
Phenolic Byproducts: Incomplete methylation or demethylation during synthesis can lead to phenolic impurities, which are prone to oxidation and color formation.[1]
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove and may trap other impurities.
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude material.
Q2: What is the most straightforward purification method for a first attempt?
A2: For a carboxylic acid like this compound, Acid-Base Extraction is the most effective and straightforward initial purification technique.[2][3][4][5][6] This method leverages the acidic nature of the carboxyl group to selectively separate it from neutral or basic impurities. The basic principle involves converting the water-insoluble acid into a water-soluble carboxylate salt using a weak base, washing away organic-soluble impurities, and then re-precipitating the pure acid.[3][5]
Q3: I performed an acid-base extraction, but my yield is very low. Where could my product have gone?
A3: Low yield after an acid-base extraction is a common issue with several potential causes:
-
Incomplete Precipitation: After acidifying the aqueous layer to retrieve your product, you may not have lowered the pH sufficiently. Ensure the pH is acidic (pH 1-2) using a strong acid like HCl to fully protonate the carboxylate salt and cause it to precipitate.[6]
-
Product Solubility: Your product may have some solubility in the aqueous or organic layers. Check all aqueous layers by TLC before discarding them.[7] If product is detected, further extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product at the interface, leading to significant loss during separation.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific, challenging purification scenarios.
Guide 1: Optimizing Purity with Acid-Base Extraction
This guide provides a robust protocol for separating the target acid from neutral organic impurities.
Core Principle: The target molecule contains a carboxylic acid functional group (pKa ≈ 4), making it significantly acidic. Neutral impurities (e.g., unreacted haloaromatics, ethers) will not react with a mild base. This difference in reactivity is exploited to move the desired compound between aqueous and organic phases.[2][3]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent with low water miscibility, such as ethyl acetate or diethyl ether.
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Explained: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the carboxylic acid (forming the water-soluble sodium 4-fluoro-3,5-dimethoxybenzoate) but not strong enough to react with less acidic impurities like phenols.[2][3]
-
Troubleshooting Tip: Vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce CO₂ gas, leading to pressure buildup.[8]
-
-
Separation: Combine the aqueous layers. The neutral impurities will remain in the original organic layer, which can now be set aside.
-
Re-acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2), which will precipitate the purified this compound as a solid.[6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Guide 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can be challenging. Common issues include the product "oiling out" or failing to crystallize at all.
Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the solution being too concentrated or cooling too rapidly.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution back to boiling to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to dilute the solution slightly.[9]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 5. Benzoic Acid-Base Extraction - 1386 Words | Cram [cram.com]
- 6. scribd.com [scribd.com]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Yield in 4-Fluoro-3,5-dimethoxybenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3,5-dimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and achieve higher yields and purity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Low yields in multi-step organic syntheses can be frustrating. Below is a table outlining common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Vilsmeier-Haack Formylation) | 1. Incomplete reaction: The starting material, 1-fluoro-3,5-dimethoxybenzene, is not fully consumed. 2. Side reactions: Formation of undesired isomers or polymeric materials. 3. Difficult work-up: Loss of product during extraction or purification. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure the Vilsmeier reagent is freshly prepared and used in appropriate molar excess (typically 1.5-2 equivalents). 2. Temperature Control: The Vilsmeier-Haack reaction can be exothermic. Maintain a low temperature (0-5 °C) during the addition of phosphorus oxychloride to dimethylformamide to prevent side reactions.[1][2] 3. Work-up Procedure: Ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to ice-cold water or a dilute base solution. Thoroughly extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Low yield in Step 2 (Oxidation) | 1. Incomplete oxidation: The intermediate aldehyde, 4-fluoro-3,5-dimethoxybenzaldehyde, is not fully converted to the carboxylic acid. 2. Over-oxidation or degradation: Cleavage of the aromatic ring or other degradative side reactions, especially with strong oxidants like KMnO4. 3. Difficult purification: Co-precipitation of the product with inorganic salts or difficulty in separating from unreacted starting material. | 1. Choice of Oxidant: For a clean and high-yielding oxidation, consider using the Pinnick oxidation (sodium chlorite and a phosphate buffer), which is known for its high selectivity for aldehydes.[3] 2. Reaction Conditions: If using potassium permanganate, control the temperature and reaction time carefully to avoid over-oxidation. The reaction should be performed in a buffered solution to maintain a neutral or slightly basic pH. 3. Purification Strategy: After the reaction, acidify the mixture to precipitate the carboxylic acid. Wash the precipitate thoroughly with cold water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification. |
| Product is impure | 1. Contamination from starting materials: Impure 1-fluoro-3,5-dimethoxybenzene or reagents. 2. Presence of side products: Incomplete reactions or side reactions leading to a mixture of compounds. 3. Residual solvent: Incomplete removal of solvents used during the reaction or purification. | 1. Reagent Purity: Ensure the purity of all starting materials and reagents before use. Distill liquid reagents if necessary. 2. Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from impurities. 3. Drying: Dry the final product under vacuum at an appropriate temperature to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Here we address specific questions you may have during your synthesis of this compound.
Q1: What is the most reliable synthetic route for this compound?
A common and reliable two-step synthesis starts from 1-fluoro-3,5-dimethoxybenzene. The first step is a Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position, followed by an oxidation of the resulting aldehyde to the carboxylic acid.
Sources
Technical Support Center: Optimizing Amide Coupling of 4-Fluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of modern drug discovery, each substrate presents unique challenges. This guide is dedicated to researchers working with 4-Fluoro-3,5-dimethoxybenzoic acid, an electron-rich and potentially sterically hindered building block. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experiments successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the amide coupling process.
Question 1: My reaction yield is very low or I'm recovering mostly starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is the most common issue and typically points to insufficient activation of the carboxylic acid or suboptimal reaction conditions. This compound is electron-rich due to the two methoxy groups, which can slightly reduce the electrophilicity of the carbonyl carbon.
Here are the primary causes and solutions:
-
Insufficient Carboxylic Acid Activation: Your coupling reagent may not be potent enough. While economical reagents like EDC are effective for many substrates, more challenging couplings benefit from stronger activators.[1]
-
Primary Recommendation: Switch to a more powerful uronium or phosphonium salt-based reagent. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an excellent choice as it forms a highly reactive HOAt-ester, which is more reactive than the HOBt-esters generated by reagents like HBTU or EDC/HOBt. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling.
-
Alternative High-Activity Reagents: Consider COMU or PyAOP , which are also highly efficient, especially for sterically hindered substrates.[2][3]
-
-
Suboptimal Base Selection: The base is critical for deprotonating the carboxylic acid and neutralizing any acidic byproducts.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) . Use of 2-3 equivalents is standard practice to ensure the reaction medium remains basic.[4] Avoid using nucleophilic bases like pyridine if you are forming an acyl chloride intermediate, as they can form stable acylpyridinium salts that may not be reactive enough.
-
-
Reaction Sequence: The order of addition matters.
-
Recommendation: Employ a "pre-activation" step. Stir the this compound, your coupling reagent (e.g., HATU), and DIPEA in an anhydrous polar aprotic solvent (like DMF or NMP) for 15-30 minutes at room temperature before adding the amine.[5] This ensures the formation of the active ester intermediate, leading to a cleaner and often faster reaction upon addition of the nucleophile.
-
Question 2: I'm seeing a significant side product that is difficult to separate from my desired amide. How do I identify and prevent it?
Answer: Side product formation is typically mechanism-dependent and linked to the choice of coupling reagent.
-
If Using Carbodiimides (EDC, DCC): The most common side product is an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate, formed after the acid attacks the carbodiimide, rearranges intramolecularly instead of reacting with the amine.[2]
-
Solution: This side reaction is effectively suppressed by adding a nucleophilic additive that traps the O-acylisourea. Always use at least one equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) when using EDC or DCC.[3] These additives form active esters that are more stable than the O-acylisourea but still highly reactive towards the amine, thus preventing the undesired rearrangement.[2]
-
-
If Using Uronium Reagents (HATU, HBTU) with a Primary Amine: A potential side reaction is the formation of a guanidinium byproduct. This happens if the free amine reacts with the carbamimidoyl portion of the coupling reagent itself.[1]
-
Solution: This is less common but can be avoided by using the phosphonium-based analogues like PyBOP or PyAOP , which lack this reactive site.[1] Alternatively, ensuring efficient pre-activation of the acid (as described above) consumes the coupling reagent before the bulk of the amine is exposed to it, minimizing this side reaction.
-
Question 3: My purification is complicated by byproducts from the coupling reagents. What is the best workup and purification strategy?
Answer: Simplifying purification starts with choosing the right reagents.
-
Carbodiimide Byproducts:
-
If using DCC , the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by simple filtration of the reaction mixture.[3]
-
If using EDC , the N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble.[2] This is a significant advantage, as it can be easily removed with a standard aqueous workup. A typical workup involves diluting the reaction mixture (e.g., from DMF) with ethyl acetate or DCM, followed by washing with a mild acid (e.g., 1M HCl or citric acid) to remove the basic byproducts and excess amine, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally brine.
-
-
Uronium/Phosphonium Byproducts: The byproducts from reagents like HATU and PyBOP are generally polar and can be removed with the same aqueous workup described for EDC.
-
Final Purification: After a thorough workup, residual impurities are typically removed by:
-
Silica Gel Column Chromatography: This is the most common method for achieving high purity. The polarity of the eluent system will depend on the specific amide product.
-
Recrystallization: If your product is a stable solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity on a larger scale.
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent should I start with for this compound?
A: For a new substrate, especially one with potential steric hindrance from the ortho-methoxy groups, it is advisable to start with a high-efficacy reagent to maximize the chances of success. We recommend HATU as the first choice.[4] It is robust, fast, and highly effective for a wide range of amines, including less reactive anilines. If cost is a major concern, a well-optimized EDC/HOBt protocol is a viable alternative, though it may require longer reaction times or gentle heating to achieve comparable yields.[6]
Q: How do I select the appropriate solvent and concentration?
A: The ideal solvent should fully dissolve all reactants and not participate in the reaction.
-
Recommended Solvents: Anhydrous polar aprotic solvents are the standard. N,N-Dimethylformamide (DMF) is the most common and effective choice.[7] Other excellent options include N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Acetonitrile (MeCN).
-
Concentration: A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. Overly dilute conditions can slow down the reaction rate, while overly concentrated conditions can lead to solubility issues and potential side reactions.
Q: Can I use an acyl chloride intermediate instead of a coupling reagent?
A: Yes, converting the carboxylic acid to an acyl chloride is a classic and effective activation method. You can treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like DCM or toluene, often with a catalytic amount of DMF. After removing the excess chlorinating agent in vacuo, the resulting crude acyl chloride can be reacted with the amine, typically in the presence of a base like triethylamine or DIPEA to scavenge the HCl byproduct. This method is often very high-yielding but is less functional group tolerant than modern coupling reagents.
Visualizing the Workflow & Mechanism
To better understand the process, the following diagrams illustrate a typical workflow and the underlying chemical mechanism.
Caption: General workflow for amide coupling with a pre-activation step.
Caption: Mechanism showing HOBt suppressing N-acylurea side product formation.
Comparative Data & Protocols
For practical application, we provide a comparison of common coupling reagents and two detailed experimental protocols.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Economical, widely available. EDC byproduct is water-soluble.[2] | Moderate reactivity, risk of N-acylurea formation without additives, potential for racemization. | Routine couplings, large-scale synthesis where cost is a factor. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low risk of side reactions with the amine.[1] Byproducts are generally easy to remove. | More expensive than carbodiimides, can be moisture-sensitive. | Difficult couplings, sterically hindered substrates, N-methyl amines. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Extremely high reactivity and speed. HATU/HCTU/COMU are excellent for hindered systems. | Most expensive class, potential for guanidinium side reaction (HBTU/HATU).[1] | Gold-standard for difficult couplings, library synthesis, and when speed is critical. |
Experimental Protocols
Disclaimer: These protocols are starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific amine substrate. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: High-Efficacy Coupling using HATU
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (to a concentration of ~0.2 M).
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: In a separate vial, dissolve your amine (1.0-1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by silica gel column chromatography.
Protocol 2: Economical Coupling using EDC/HOBt
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and your amine (1.1 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (to a concentration of ~0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add DIPEA (2.5 eq). Finally, add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Workup & Isolation: Follow steps 7 and 8 from Protocol 1. The aqueous workup will effectively remove the urea byproduct from EDC.
-
Purification: Purify the crude material by silica gel column chromatography.
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. [Link]
-
Pardeshi, A. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153287. [Link]
-
Reddit r/Chempros. (2022). amide coupling help. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Le-Houx, J., & Bédard, A. C. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(44), 14782-14790. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Purification of 4-Fluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support center for 4-Fluoro-3,5-dimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important chemical intermediate. Our goal is to equip you with the expertise to diagnose and resolve purity issues encountered during your experimental work, ensuring the integrity of your research and development projects.
Troubleshooting Guide: Diagnosing and Solving Purification Challenges
This section addresses specific issues that may arise during the synthesis and purification of this compound. The solutions are presented in a question-and-answer format to directly tackle common problems.
Question 1: My initial purity by HPLC is below 95% after synthesis. What are the most probable impurities?
Answer: The impurities in your sample are most likely residual starting materials, byproducts from the synthetic route, or solvents. Without knowing the exact synthetic pathway, common impurities for substituted benzoic acids can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like substituted bromobenzenes or fluorophenols.[1][2]
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates, such as the corresponding nitrile or aniline derivatives, may be present.[1]
-
Byproducts of Side Reactions: Demethylation or de-fluorination can occur under harsh acidic or basic conditions, leading to structurally similar impurities that can be difficult to remove.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, Toluene, THF) are common impurities and can often be identified by ¹H NMR spectroscopy.[3][4]
A logical first step is to perform a comprehensive analysis using HPLC to quantify the impurities and NMR to identify their structures.[5]
Question 2: I performed a recrystallization, but the purity did not significantly improve. What should I do next?
Answer: This is a common issue that typically points to one of two scenarios: the chosen solvent system is not optimal for separating the impurity, or the impurity has very similar solubility characteristics to the desired product.
-
Causality: Successful recrystallization relies on the principle that the compound of interest is soluble in the hot solvent and sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble in the solvent at all temperatures. If an impurity co-crystallizes with your product, a different solvent system is necessary.
-
Recommended Actions:
-
Change the Solvent System: If you used a single solvent, try a binary solvent system (e.g., ethanol/water, toluene/heptane). This allows for fine-tuning of the polarity to better discriminate between your product and the impurity. For aromatic carboxylic acids, aqueous alcohol systems are often effective.[6]
-
Perform an Acid-Base Extraction: This is a highly effective chemical purification technique for acidic compounds like this compound.[6] By dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), neutral organic impurities can be washed away with an immiscible organic solvent (e.g., diethyl ether). The pure acid is then recovered by acidifying the aqueous layer, causing it to precipitate. This should be followed by a final recrystallization to remove any remaining impurities.
-
Question 3: My NMR spectrum shows a singlet around 3.7-3.9 ppm that I can't account for, in addition to my two methoxy singlets. What could this be?
Answer: A singlet in this region often corresponds to a methoxy group. Given that this compound already has two methoxy groups, this extra signal could indicate an impurity with a similar structure. One possibility is a regioisomeric impurity, for instance, if the starting materials were not isomerically pure. Another possibility, although less common, could be a byproduct where an additional methoxylation has occurred. However, the most common source for unexpected singlets in this region is often residual methanol if it was used during synthesis or purification.[7]
To confirm, you can acquire a ¹³C NMR spectrum, which can provide more detailed information about the carbon skeleton of the impurity.[7] Alternatively, spiking your NMR sample with a small amount of methanol can confirm if the peak intensity increases.
Frequently Asked Questions (FAQs)
What is the most reliable method for achieving >99% purity for this compound?
A multi-step purification strategy is generally the most robust approach.
-
Acid-Base Extraction: First, perform an acid-base extraction to remove any non-acidic impurities.[6] This is a highly selective step based on the chemical properties of your target compound.
-
Recrystallization: Follow this with a carefully optimized recrystallization from a suitable solvent system (e.g., ethanol/water) to remove structurally similar acidic impurities.
-
Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents.
Which analytical techniques are essential for purity verification?
A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A well-developed HPLC method can separate and quantify impurities with high precision.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the main component and for identifying and quantifying residual solvents and other impurities.[3][4]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of unknown impurities, which is a critical step in troubleshooting.[8]
-
Differential Scanning Calorimetry (DSC): A sharp melting point endotherm in a DSC thermogram is a good indicator of high purity. A broad melt suggests the presence of impurities.[5]
Can I use column chromatography for purification?
Yes, column chromatography can be an effective purification method, particularly for removing impurities that are difficult to separate by recrystallization. A reversed-phase silica gel (C18) column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point for method development.[9][10] However, for large-scale purification, this method can be less economical than recrystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The acidic product will move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Washing: Wash the combined aqueous layer once with diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
This protocol is a standard method for purifying solid aromatic carboxylic acids.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.
Purity Assessment Protocols
High-Performance Liquid Chromatography (HPLC)
The following table outlines a general-purpose reversed-phase HPLC method for assessing the purity of this compound. Method optimization may be required.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Run Time | 20 minutes |
This method is a starting point and should be validated for your specific system and sample matrix.[11]
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification and analysis of this compound.
Caption: Purification and Analysis Workflow.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Process for purification of aromatic carboxylic acids.
- Process for the purification of aromatic carboxylic acids.
-
(PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. [Link]
-
Troubleshooting. The Pharma Master. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
- Purification of benzoic acid.
-
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
-
Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]
-
4-Hydroxy-3,5-dimethoxybenzoic acid. SIELC Technologies. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
4-Fluoro-3-methoxybenzoic acid. Chem-Impex. [Link]
-
4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436. PubChem. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. [Link]
Sources
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. epfl.ch [epfl.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 4-Hydroxy-3,5-dimethoxybenzoic acid | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Demethylation Side Reactions in Fluorinated Benzoic Acids
Welcome to the technical support center for chemists and researchers navigating the complexities of demethylation reactions involving fluorinated benzoic acids. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and achieve successful, high-yield conversions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that can arise during the demethylation of fluorinated benzoic acids. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Q1: My demethylation reaction with Boron Tribromide (BBr₃) is resulting in a low yield of the desired hydroxylated fluorinated benzoic acid. What are the likely causes and how can I improve the outcome?
Low yields in BBr₃-mediated demethylation reactions are a frequent challenge, often stemming from several factors. BBr₃ is a powerful Lewis acid that readily cleaves aryl methyl ethers, but its high reactivity can also lead to unwanted side reactions if not properly controlled.[1][2]
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or inadequate reaction time.
-
Degradation of Starting Material or Product: The harsh conditions associated with BBr₃ can lead to the degradation of either the starting material or the desired product, particularly if other sensitive functional groups are present.
-
Side Reactions: BBr₃ can promote other reactions, such as bromination of the aromatic ring, especially at elevated temperatures.[3]
-
Work-up Issues: Improper quenching of the reaction can lead to product loss or the formation of boron-containing byproducts that are difficult to remove. BBr₃ reacts violently with protic solvents like water and alcohols.[2][3]
Troubleshooting Protocol:
-
Optimize Stoichiometry: While a 1:1 stoichiometric ratio of BBr₃ to the ether is often cited, computational studies and experimental evidence suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[4] However, for complex substrates, a slight excess of BBr₃ (1.1-1.5 equivalents per methoxy group) is a good starting point. Perform small-scale trials to determine the optimal ratio for your specific substrate.
-
Temperature Control is Crucial: Initiate the reaction at a low temperature, typically -78 °C, and slowly warm it to room temperature or slightly above while monitoring the reaction progress by TLC or LC-MS.[2] This helps to control the exothermicity of the reaction and minimize side reactions.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is the most common solvent for BBr₃ reactions.[5] Ensure your solvent is strictly anhydrous, as BBr₃ reacts vigorously with water.[1][3]
-
Careful Quenching: Quench the reaction by slowly adding it to a cooled, stirred mixture of a protic solvent like methanol or water. This should be done in a fume hood with appropriate personal protective equipment.
-
Alternative Work-up: After quenching, the desired product may precipitate or require extraction. Adjusting the pH of the aqueous layer can be critical for efficient extraction, especially for benzoic acids.[6]
Workflow for Optimizing BBr₃ Demethylation:
Caption: Decision workflow for troubleshooting low yields in BBr₃ demethylation reactions.
Q2: I am observing significant byproduct formation, including what appears to be bromination of the aromatic ring. How can I suppress these side reactions?
The formation of brominated byproducts is a known side reaction in BBr₃-mediated demethylations, particularly with electron-rich aromatic rings or when using higher temperatures.[3] The fluorine substituents on the benzoic acid ring are deactivating, which can sometimes mitigate this, but the position of the fluorine and methoxy groups plays a crucial role.
Root Cause Analysis:
-
Excess BBr₃: A large excess of BBr₃ can increase the likelihood of electrophilic aromatic substitution (bromination).
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for competing side reactions.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the accumulation of byproducts.
Strategies for Minimizing Byproducts:
-
Re-evaluate Stoichiometry and Temperature: As a first step, revisit the stoichiometry of BBr₃ and the temperature profile of your reaction, as detailed in the previous question. Often, simply using a lower excess of the reagent at a reduced temperature is sufficient.
-
Consider Alternative Lewis Acids: If optimizing the BBr₃ reaction fails, other Lewis acids with different reactivity profiles may be more suitable. For instance, aluminum chloride (AlCl₃) is another strong Lewis acid that can be effective for demethylation, sometimes with better selectivity.[2][7]
-
Explore Nucleophilic Demethylation Agents: To completely avoid Lewis acid-promoted side reactions, consider switching to a nucleophilic demethylation strategy. Reagents like sodium thiolate (e.g., sodium ethanethiolate or sodium dodecanethiolate) in a polar aprotic solvent like DMF or NMP can be very effective, although they often require higher temperatures.[2][8] L-Selectride has also been reported as a good reagent for O-demethylation.[8]
Comparison of Common Demethylating Agents:
| Reagent | Pros | Cons | Typical Conditions |
| BBr₃ | Highly effective, often works at low temperatures.[1][5] | Highly reactive, moisture-sensitive, can cause side reactions.[2][3] | DCM, -78 °C to RT |
| AlCl₃ | Strong Lewis acid, can be effective when BBr₃ fails.[2] | Can also promote side reactions, requires anhydrous conditions. | DCM or other inert solvents, often requires heating. |
| HBr (47%) | Inexpensive, simple procedure.[2] | Requires harsh conditions (high temperatures), low functional group tolerance.[2][6] | Neat or in acetic acid, >100 °C |
| Thiolates (e.g., EtSNa) | Nucleophilic mechanism avoids Lewis acid side reactions.[5] | Requires high temperatures, strong odor with low molecular weight thiols.[2] | DMF or NMP, >100 °C |
Frequently Asked Questions (FAQs)
Q: How does the position of the fluorine atom on the benzoic acid ring affect the demethylation reaction?
A: The position of the fluorine atom has a significant electronic effect on the reactivity of the methoxy group. Fluorine is an electron-withdrawing group, which generally makes the aryl methyl ether bond stronger and more difficult to cleave.[9] However, the specific position matters:
-
Ortho- and Para-Fluorine: A fluorine atom in the ortho or para position to the methoxy group will have a more pronounced electron-withdrawing effect through resonance, potentially making demethylation more challenging and requiring harsher conditions.
-
Meta-Fluorine: A fluorine atom in the meta position exerts its electron-withdrawing effect primarily through induction, which is generally weaker than the resonance effect. This may result in a more straightforward demethylation compared to the ortho and para isomers.
Q: Are there any "greener" or milder alternatives for demethylation?
A: Yes, the field of green chemistry is continually developing milder and more environmentally friendly demethylation methods. Some promising approaches include:
-
Tris(pentafluorophenyl)borane (BCF): This Lewis acid can be used in catalytic amounts in combination with a silane, offering a more atom-economical approach.[7]
-
Ionic Liquids (ILs): Certain ILs can act as both the solvent and catalyst for demethylation under relatively mild conditions and are often recyclable.[9]
-
Enzymatic Demethylation: In some specific cases, enzymes like cytochrome P450 can catalyze demethylation reactions under physiological conditions, offering excellent selectivity.[10]
Q: My fluorinated benzoic acid is poorly soluble in the reaction solvent. What can I do?
A: Poor solubility can significantly hinder reaction rates.[11] Here are some strategies to address this:
-
Solvent Screening: Test a range of anhydrous aprotic solvents. While DCM is common for BBr₃, other solvents like 1,2-dichloroethane (DCE) or even aromatic solvents (with caution, as they can sometimes participate in side reactions) might offer better solubility for your specific substrate.
-
Co-solvents: The addition of a co-solvent can sometimes improve solubility.
-
Temperature Increase: A modest increase in temperature can improve solubility, but this must be balanced against the risk of increased side reactions.[11]
Logical Flow for Reagent Selection:
Caption: A decision tree for selecting an appropriate demethylation reagent.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis.
- Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing. DOI:10.1039/D3GC02867D.
- ResearchGate. (n.d.). Boron Tribromide.
- PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. DOI: 10.1002/ejoc.201501042.
- ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers.
- Wikipedia. (n.d.). Boron tribromide.
- Wikipedia. (n.d.). Demethylation.
- BenchChem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
- Reddit. (2023). Any troubleshooting for a reaction work-up?. r/chemistry.
- Yang Research Group, University of Wisconsin–Madison. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- Chem-Station Int. Ed. (2024). O-Demethylation.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
Sources
- 1. nbinno.com [nbinno.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. yang.chem.wisc.edu [yang.chem.wisc.edu]
- 10. Demethylation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Enhancement for 4-Fluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support guide for 4-Fluoro-3,5-dimethoxybenzoic Acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter solubility challenges when using this versatile building block in their synthetic workflows. Our goal is to provide you with a comprehensive set of troubleshooting strategies, detailed protocols, and the underlying scientific principles to help you achieve homogeneous reaction conditions and improve your experimental outcomes.
Understanding the Challenge: Physicochemical Profile
This compound is a crystalline solid at room temperature. Its structure, featuring a relatively nonpolar aromatic ring functionalized with two methoxy groups, a fluoro group, and a polar carboxylic acid group, results in limited solubility in many common solvents. Like many aromatic carboxylic acids, intermolecular hydrogen bonding in the solid state can contribute to high crystal lattice energy, making it difficult for solvent molecules to break it apart.[1]
Below is a summary of its key physicochemical properties, which are crucial for understanding its solubility behavior.
| Property | Value (Estimated/Reported) | Significance for Solubility |
| Molecular Formula | C₉H₉FO₄ | - |
| Molecular Weight | 200.16 g/mol | Influences mass-to-volume calculations. |
| Appearance | White to off-white solid | Indicates the compound is in its solid state at STP. |
| Melting Point | ~175-185 °C (estimated based on analogs like 3,5-dimethoxybenzoic acid[2]) | A high melting point suggests strong crystal lattice forces that must be overcome for dissolution. |
| pKa (Predicted) | ~3.5 - 4.5 (estimated based on 4-fluorobenzoic acid's pKa of 4.14[3]) | Critical for pH-dependent solubility. The acid is poorly soluble in aqueous media at pH < pKa and highly soluble at pH > pKa. |
| LogP (Predicted) | ~2.0 | Indicates a preference for more lipophilic environments over highly aqueous ones in its neutral form. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing both quick solutions and in-depth explanations.
Q1: I'm starting a new reaction. What are the best initial solvents to try for dissolving this compound?
A1: The principle of "like dissolves like" is your best guide. Given the molecule's mixed polarity, polar aprotic solvents are often the most effective starting point. These solvents can disrupt the hydrogen bonding of the carboxylic acid dimer without interfering with the reaction through proton donation.
Causality: Polar aprotic solvents like DMF and DMSO have high dielectric constants and are hydrogen bond acceptors, which helps to solvate both the polar carboxylic acid group and the aromatic ring. Ethers like THF and 1,4-dioxane are moderately effective, while alcohols can also be used, though their protic nature may interfere with certain reagents (e.g., organometallics, strong bases). Nonpolar solvents like hexanes or toluene are generally poor choices.
Recommended Screening Solvents:
| Solvent Class | Examples | General Solubility | Notes |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | High | Excellent general-purpose solvents for aromatic acids.[4] Be mindful of high boiling points, which can complicate product isolation. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Good solvating power, but protic nature can be reactive. Often used in esterification reactions.[5] |
| Ethers | THF, 1,4-Dioxane, CPME | Low to Moderate | Solubility often increases significantly with heating. THF is a common choice for reactions involving hydrides or organometallics. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this acid unless a co-solvent is used. |
| Hydrocarbons | Toluene, Hexanes | Very Low / Insoluble | Not recommended for achieving dissolution. |
Q2: My reaction needs to be run in an aqueous or semi-aqueous system, but the acid is completely insoluble. What is the most effective strategy?
A2: For aqueous systems, the most powerful tool at your disposal is pH adjustment. The solubility of a carboxylic acid is highly dependent on the pH of the solution.[6] By raising the pH to a level approximately two units above the compound's pKa, you can deprotonate the carboxylic acid to form the highly soluble carboxylate salt.[7][8]
Causality: In its protonated (acidic) form (R-COOH), the compound is neutral and its aqueous solubility is low. When a base is added, it removes the acidic proton to form the carboxylate anion (R-COO⁻). This charged species is an ion and is readily solvated by polar water molecules, leading to a dramatic increase in solubility.[9]
Caption: Effect of pH on the solubility of a carboxylic acid.
Experimental Protocol: Preparation of a Soluble Sodium Salt Solution
This protocol describes the in-situ preparation of the sodium salt of this compound for use in an aqueous reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) (1.0 - 1.1 eq)
-
Deionized Water or desired aqueous buffer
-
pH meter or pH paper
Procedure:
-
Suspension: Add the this compound to the desired volume of water or buffer in your reaction vessel. Stir to create a slurry.
-
Base Preparation: Prepare a stock solution of the base (e.g., 1 M NaOH). This allows for controlled addition.
-
Titration: Slowly add the base solution dropwise to the stirring slurry.
-
Monitor pH & Dissolution: Observe the mixture. As the base is added, the solid will begin to dissolve. Monitor the pH of the solution.
-
Endpoint: Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 7-8 for complete conversion to the salt). Avoid adding a large excess of base unless required by the reaction conditions.
-
Proceed with Reaction: The resulting clear solution contains the soluble sodium 4-fluoro-3,5-dimethoxybenzoate, ready for the subsequent reaction steps.
Q3: I am using an organic solvent like THF, but I still can't get enough material to dissolve for my reaction to be efficient. What are my options?
A3: When a single organic solvent provides insufficient solubility, you have two primary strategies: employing a co-solvent or increasing the temperature.
-
Co-Solvent Addition: This is a powerful technique where a small amount of a high-solvency liquid is added to the primary reaction solvent to boost the overall solvating power of the system.[10][11]
Causality: A co-solvent works by altering the polarity and hydrogen bonding characteristics of the bulk solvent, making it more favorable for the solute to dissolve.[12] For example, adding a small percentage (5-10% v/v) of DMF or DMSO to a solvent like THF can dramatically increase the solubility of polar molecules without significantly changing the overall reaction environment.[13][14]
-
Heating: The solubility of most solids increases with temperature.[4] Gently heating the reaction mixture can often bring all the starting material into solution.
Self-Validation: Always run a small-scale stability test first. Dissolve a small sample of the acid in the chosen solvent system at the target temperature and hold it for the planned reaction time. Use TLC or LCMS to check for any degradation before committing the bulk of your material.
Caption: Troubleshooting workflow for low solubility in organic solvents.
Q4: Are there solvent-free or alternative methods for reacting insoluble compounds?
A4: Yes. For situations where solubility is an intractable problem, advanced techniques can be employed.
-
Mechanochemistry (Ball Milling): This technique involves using mechanical force (grinding reactants together in a specialized mill) to drive reactions in the solid state, completely eliminating the need for a solvent.[15] It is particularly effective for cross-coupling and condensation reactions where starting materials have poor solubility.[16]
-
Phase-Transfer Catalysis (PTC): If you have a two-phase system (e.g., an aqueous solution of the carboxylate salt and an organic solution of another reactant), a phase-transfer catalyst can be used to shuttle the carboxylate anion into the organic phase where the reaction can occur.
These are advanced methods and require specialized equipment or expertise but are powerful tools for overcoming severe solubility limitations.
References
-
Reddit user discussion on tackling compound solubility. (2022). r/labrats. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
-
Dubin, P. L., & Principi, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
National Institutes of Health (NIH). (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. [Link]
-
ChemEurope. (n.d.). Cosolvent. [Link]
-
American Chemical Society Publications. (2022). Solvation Effects in Organic Chemistry. [Link]
-
ResearchGate. (2021). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. [Link]
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
-
Reddit user discussion on pH and solubility of organic acids. (2012). r/chemistry. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2005). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. grokipedia.com [grokipedia.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Fluoro-3,5-dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 4-fluoro-3,5-dimethoxybenzoic acid and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles and field-proven insights to help you navigate the complexities of these powerful synthetic transformations.
Introduction: The Challenge of this compound Derivatives
This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their unique electronic and steric properties can present significant challenges in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups enrich the aromatic ring, making oxidative addition, a critical step in the catalytic cycle, more difficult.[1] Concurrently, the presence of the fluorine atom introduces the possibility of C-F bond activation, a notoriously challenging transformation.[2][3] Furthermore, the carboxylic acid moiety can complicate reactions by acting as a coordinating group or undergoing decarboxylation under certain conditions.[4][5][6]
This guide will provide a structured approach to catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this class of substrates.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during cross-coupling reactions with this compound derivatives.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with a this compound derivative is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common problem that can stem from several factors. A systematic approach is crucial for effective troubleshooting.[7]
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to begin.[8][9] If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.
-
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. For electron-rich aryl halides like your substrate, bulky and electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.[13][14]
-
Sub-optimal Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.[17] The base is crucial for the transmetalation step in Suzuki-Miyaura couplings and for deprotonating the amine in Buchwald-Hartwig aminations.
-
Solution: For Suzuki-Miyaura reactions, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for challenging substrates.[13][17] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11] Aprotic polar solvents like dioxane or THF are generally good choices.
-
-
Reaction Temperature Too Low: The activation of the C-F bond or the coupling of electron-rich aryl halides may require higher temperatures to overcome the activation energy barrier.
-
Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor the reaction for product formation and potential decomposition.
-
Issue 2: Dehalogenation or Protodecarboxylation Side Reactions
Q: I am observing significant amounts of the dehalogenated (Ar-H) or protodecarboxylated (Ar-H) byproduct in my reaction mixture. How can I minimize these side reactions?
A: Dehalogenation and protodecarboxylation are common side reactions that compete with the desired cross-coupling pathway.
Probable Causes & Solutions:
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. It is often promoted by the presence of a palladium-hydride (Pd-H) species.[13]
-
Solution:
-
Choice of Base: Strong bases can sometimes promote the formation of Pd-H species. Switching to a weaker base like K₂CO₃ or Cs₂CO₃ might be beneficial.[13]
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[13]
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and thoroughly degassed to minimize sources of protons.[13]
-
-
-
Protodecarboxylation: This involves the loss of the carboxylic acid group and its replacement with a hydrogen atom. This can be a significant issue when working with benzoic acid derivatives, especially at elevated temperatures.[4][5]
-
Solution:
-
Esterification: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester is generally more stable under typical cross-coupling conditions.
-
Milder Conditions: If direct coupling of the acid is desired, try to use milder reaction conditions, including lower temperatures and shorter reaction times.
-
Decarboxylative Coupling: In some cases, a decarboxylative cross-coupling strategy can be employed, where the carboxylic acid itself acts as the leaving group.[6] This, however, requires a different catalytic system and reaction design.[4][5][18][19]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally best for Suzuki-Miyaura coupling with this compound derivatives?
A1: For Suzuki-Miyaura couplings involving electron-rich and potentially sterically hindered substrates like this compound derivatives, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are highly recommended.[14] Systems like (SPhos)Pd G2 or (XPhos)Pd G3 are excellent starting points.[14] These catalysts are known for their high activity and ability to facilitate challenging couplings, often at lower catalyst loadings and under milder conditions than traditional catalysts like Pd(PPh₃)₄.[14]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with these substrates?
A2: The Buchwald-Hartwig amination of this compound derivatives requires careful selection of the catalyst system to overcome the challenges of coupling an electron-rich aryl halide.[20]
-
Ligand Choice: Sterically hindered and electron-donating ligands are crucial. Ligands such as XPhos or BrettPhos are often effective.[11][21]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]
-
Palladium Source: Using a well-defined precatalyst, such as a Buchwald palladacycle, can lead to more reproducible results.
Q3: Is Sonogashira coupling feasible with this compound derivatives, given the C-F bond?
A3: Sonogashira coupling with aryl fluorides is challenging but has been successfully demonstrated, particularly with electron-poor fluoroarenes.[22][23] For an electron-rich substrate like this compound, the reaction will likely be difficult. However, recent advances have shown that the use of strong bases like LiHMDS can promote the Sonogashira coupling of even unreactive electron-rich fluoroarenes.[22][23] A copper(I) co-catalyst is typically employed in Sonogashira reactions.[24][25]
Q4: Can I perform the cross-coupling reaction directly on the benzoic acid, or should I protect it as an ester?
A4: While direct cross-coupling on the benzoic acid is possible, it is often more reliable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The free carboxylic acid can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, decarboxylation can be a significant side reaction at the elevated temperatures often required for these couplings.[4][5] Esterification provides a more robust substrate that is less prone to these complications.
Catalyst and Ligand Selection Summary
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Palladacycle Precatalysts (e.g., SPhos Pd G2) | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Esterification of the carboxylic acid is recommended. |
| Buchwald-Hartwig | Pd(OAc)₂, Palladacycle Precatalysts (e.g., XPhos Pd G3) | XPhos, BrettPhos | NaOtBu, LHMDS | Requires a strong, non-nucleophilic base. |
| Sonogashira | Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, cataCXium® A | LiHMDS, Et₃N | C-F activation is challenging; may require forcing conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Fluoro-3,5-dimethoxybenzoyl Ester Derivative
This protocol provides a starting point for the Suzuki-Miyaura coupling of an esterified derivative of this compound with an arylboronic acid.
Materials:
-
4-Fluoro-3,5-dimethoxybenzoyl ester derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add the 4-fluoro-3,5-dimethoxybenzoyl ester derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Decarboxylative Hydroxyl
- Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. (URL: )
- Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Royal Society of Chemistry. (URL: )
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- Decarboxylative Hydroxylation of Benzoic Acids.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Royal Society of Chemistry. (URL: )
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem. (URL: )
-
Decarboxylative cross-coupling. Wikipedia. (URL: [Link])
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (URL: )
- Base sensitivity of 2-(3-methylphenyl)benzoic acid in cross-coupling reactions. Benchchem. (URL: )
- Cross-Coupling Reactions Guide. (URL: )
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (URL: )
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions. Fiveable. (URL: [Link])
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. (URL: [Link])
-
Sonogashira coupling. Wikipedia. (URL: [Link])
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (URL: )
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. (URL: )
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. (URL: )
-
Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem. (URL: )
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
- Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. (URL: )
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (URL: [Link])
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (URL: )
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. (URL: )
- A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid. Benchchem. (URL: )
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: )
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. (URL: )
- Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. PubMed. (URL: )
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. (URL: )
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. (URL: )
- Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. PubMed. (URL: )
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross- and Multi-Coupling Reactions Using Monofluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Preventing unwanted nitration in fluorinated aromatic compounds
Welcome to the Technical Support Center for Aromatic Nitration. As Senior Application Scientists, we understand that the nitration of fluorinated aromatic compounds presents unique challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of fluorinated aromatics often slow and what can be done to improve the reaction rate?
Fluorine is an electronegative atom, and it deactivates the aromatic ring towards electrophilic substitution through a strong negative inductive effect (-I effect). This effect reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards the nitronium ion (NO₂⁺) electrophile.[1][2]
To enhance the reaction rate, you can consider the following strategies:
-
Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, this must be done with care, as higher temperatures can lead to the formation of unwanted byproducts and dinitrated compounds.[3]
-
Use a Stronger Nitrating Agent: Employing a more potent nitrating system can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺). Options include using fuming nitric acid or increasing the proportion of sulfuric acid in the standard nitrating mixture.[4]
-
Increase Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be required for the reaction to reach completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time.[3]
Q2: Fluorine is an ortho, para-director, but I am observing a significant amount of the meta-nitro isomer. Why is this happening?
While fluorine does direct incoming electrophiles to the ortho and para positions via resonance (a positive mesomeric or +M effect), its strong -I effect deactivates all positions on the ring, particularly the ortho and para positions.[2] In some cases, especially with additional deactivating groups on the ring, the directing effect of other substituents can dominate, leading to the formation of the meta-nitro isomer. For example, in the nitration of 4-fluorobenzoic acid, the carboxylic acid group is a meta-director, and the major product is often 4-fluoro-3-nitrobenzoic acid, where the nitro group is ortho to the fluorine and meta to the carboxylic acid.[3]
Q3: How can I improve the regioselectivity of my nitration reaction to favor a specific isomer?
Controlling regioselectivity is a common challenge. Here are several approaches to consider:
-
Low-Temperature Control: Performing the reaction at 0°C or even lower temperatures can significantly enhance selectivity by minimizing the formation of undesired side products.[3]
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to a well-stirred solution of the fluorinated aromatic compound helps maintain a low concentration of the nitronium ion and dissipates heat from the exothermic reaction, both of which can improve selectivity.[3]
-
Alternative Nitrating Agents: Exploring different nitrating agents can sometimes provide better regioselectivity. For instance, nitration using nitrate salts (e.g., KNO₃, NaNO₃) in concentrated sulfuric acid can offer different selectivity profiles compared to the standard nitric acid/sulfuric acid mixture.[5]
-
Use of a Blocking Group: In some cases, a "blocking group" can be temporarily installed on the ring to direct the nitration to the desired position. Sulfonic acid groups (-SO₃H) are often used for this purpose as they can be readily removed after the nitration is complete.[6]
Troubleshooting Guides
This section addresses specific problems you might encounter during the nitration of fluorinated aromatic compounds and provides actionable solutions.
Problem 1: Formation of Dinitrated or Polynitrated Products
The formation of multiple nitro groups on the aromatic ring is a common side reaction, especially when the reaction conditions are not carefully controlled.
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Excess Nitrating Agent | A large excess of the nitrating agent increases the probability of multiple nitration events occurring. | Use a controlled molar excess of the nitrating agent. Carefully calculate the stoichiometry to favor mono-nitration.[3] |
| High Reaction Temperature | Higher temperatures increase the reaction rate, but often at the expense of selectivity, leading to over-nitration. | Maintain a low reaction temperature, ideally at 0°C or below, to improve selectivity.[3] For the nitration of benzene, keeping the temperature below 50°C helps minimize dinitration.[7] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the nitration of the desired mono-nitro product. | Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[3] |
Problem 2: Low Yield and Formation of Dark-Colored Byproducts (Tars)
Low yields and the formation of tar-like substances often indicate product decomposition or competing side reactions.
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Oxidation of Starting Material or Product | The strong oxidizing nature of the nitrating mixture can lead to the degradation of sensitive substrates or products. | Maintain low reaction temperatures and ensure a slow, controlled addition of the nitrating agent to minimize oxidative side reactions.[3] |
| Impurities in the Starting Material | Impurities can sometimes catalyze side reactions or be more susceptible to oxidation, leading to the formation of tars. | Ensure the purity of the starting fluorinated aromatic compound before beginning the nitration. |
| Reaction Runaway | The nitration of aromatic compounds is a highly exothermic process. A rapid increase in temperature can lead to uncontrolled side reactions and decomposition. | Ensure efficient stirring and cooling of the reaction mixture. The slow addition of the nitrating agent is critical for temperature control.[3] |
Experimental Protocol: A Self-Validating System for Optimized Nitration
This protocol provides a step-by-step methodology for the nitration of a generic fluorinated aromatic compound, incorporating best practices for safety and selectivity.
Safety First: The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents).
-
The addition should be dropwise to control the temperature. The mixture should be allowed to cool to 0°C before use. The sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺).[6][8]
-
-
Reaction Setup:
-
Dissolve the fluorinated aromatic compound (1 equivalent) in a suitable solvent (if necessary) or in an excess of concentrated sulfuric acid in a separate flask equipped with a stirrer and a thermometer.
-
Cool the solution to 0°C in an ice-water bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the fluorinated aromatic compound.
-
Maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by TLC or HPLC.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and often cause the crude nitroaromatic product to precipitate.[9]
-
If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[9]
-
Isolate the crude product by filtration.
-
Wash the organic layer or the filtered solid with a dilute solution of sodium bicarbonate to neutralize any remaining acid.[9]
-
Finally, wash with water and dry the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]
-
Visualization of Key Concepts
To further aid in your understanding, the following diagrams illustrate important concepts in the nitration of fluorinated aromatic compounds.
Caption: Interplay of Inductive and Resonance Effects of Fluorine.
Caption: Workflow for Optimizing Nitration Reactions.
References
-
Ashenhurst, J. (2022). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]
-
Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Retrieved from [Link]
-
College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of 4-Fluoro-3,5-dimethoxybenzoic Acid Derivatives
Welcome to the technical support center for the purification of 4-Fluoro-3,5-dimethoxybenzoic Acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the HPLC purification of this specific class of compounds. My goal is to provide you with not just solutions, but also the underlying chromatographic principles to empower you to tackle even the most complex separation challenges.
The unique structure of these molecules—featuring an acidic carboxyl group, electron-withdrawing fluorine, and electron-donating methoxy groups—presents a distinct set of chromatographic behaviors. This guide is structured to address these specific properties, moving from initial method development to advanced troubleshooting and preparative scale-up.
Part 1: Foundational Knowledge & Method Development
Before troubleshooting, a robust method is essential. This section answers common questions about establishing a reliable purification workflow for your target compounds.
FAQ 1: Where do I begin with method development for a novel this compound derivative?
Method development should be a systematic process. A "scouting gradient" is the most efficient starting point to understand your compound's behavior.[1] The goal is to quickly determine the approximate retention time and identify a suitable organic solvent and stationary phase.
Workflow for Initial Method Development
Below is a logical workflow to guide your initial experiments.
Caption: Initial HPLC method development workflow.
FAQ 2: Which stationary phase is best for my fluorinated benzoic acid derivative?
The choice of stationary phase is critical for achieving selectivity. While a standard C18 column is the universal starting point, the unique structure of your analyte opens up other possibilities.
Fluorinated stationary phases, particularly Pentafluorophenyl (PFP) phases, can offer alternative selectivity for halogenated aromatic compounds.[2][3] They provide multiple retention mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge transfer interactions.[3][4]
Table 1: Comparison of Recommended Stationary Phases
| Stationary Phase | Primary Interaction | Best For... | Considerations |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, initial screening. Good retention for the nonpolar backbone. | Potential for secondary interactions with residual silanols, causing peak tailing for the acidic analyte. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrophobic | Separating structurally similar isomers, halogenated compounds, and polar analytes.[2][4] | Can exhibit different retention orders compared to C18, which can be advantageous for resolving impurities.[2] May be less stable than modern C18 phases under aggressive pH conditions.[2] |
| Biphenyl | π-π, Hydrophobic | Aromatic compounds, offering enhanced retention for compounds with phenyl rings. | Provides selectivity between C18 and PFP phases. |
Part 2: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound derivatives, presented in a question-and-answer format.
Q1: My peak is tailing badly. What are the causes and how do I fix it?
Peak tailing is the most common issue for acidic compounds. A tailing factor greater than 1.5 can compromise resolution and lead to inaccurate quantification and poor fraction purity.[5]
Causality: The primary cause is unwanted secondary interactions. The acidic proton on your benzoic acid can interact with ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[5] This creates a secondary, ion-exchange-like retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail".
Troubleshooting Decision Tree for Peak Tailing
Caption: A step-by-step guide to diagnosing peak tailing.
Q2: I'm seeing variable retention times from one injection to the next. Why?
Retention time instability points to a lack of equilibrium in your system or inconsistent mobile phase delivery.[6][7]
-
Insufficient Column Equilibration: Before starting a run, especially after changing mobile phases, ensure the column is fully equilibrated. A stable baseline is a good indicator, but it's best practice to flush with at least 10-15 column volumes of the initial mobile phase.[8]
-
Mobile Phase pH Fluctuation: The retention of your acidic analyte is highly sensitive to pH.[9] If you are not using a buffer or acid modifier, small changes in the pH of your water source can cause shifts. Always add a modifier like 0.1% formic acid or phosphoric acid to control the pH and ensure the analyte is in a single, non-ionized form.[10]
-
Inconsistent Mobile Phase Composition: If you are using an online mixer, ensure the proportioning valves are functioning correctly.[7] To diagnose this, you can pre-mix the mobile phase manually and see if the problem resolves.[6]
-
Temperature Fluctuations: Column temperature affects retention.[11] Using a column thermostat set to a stable temperature (e.g., 30 °C) will improve reproducibility.
Q3: My compound appears to be degrading during purification. What steps can I take?
This compound derivatives can be susceptible to degradation under certain conditions, particularly hydrolytic stress if ester or amide derivatives are involved.
-
Assess Stability: First, confirm that the degradation is happening on-column. Analyze a sample that has been dissolved in the mobile phase and left at room temperature for the duration of a typical run. If degradation is observed, the mobile phase itself is the issue.
-
pH-Related Hydrolysis: If your derivative is an ester or other acid-labile group, the low pH required to protonate the benzoic acid might be causing hydrolysis.
-
Temperature: High temperatures can accelerate degradation.[11] Try running the purification at room temperature or even sub-ambient temperatures if your HPLC system allows.
-
Metal Chelation: Though less common, some compounds can interact with trace metals in the HPLC system (frits, stator). If you suspect this, you can try passivating the system or adding a weak chelating agent like EDTA to the mobile phase, if compatible.
Part 3: Protocols and Practical Guides
This section provides detailed, actionable protocols for key purification workflows.
Protocol 1: Scaling from Analytical to Preparative HPLC
The goal of scaling up is to increase the load and throughput while maintaining the resolution achieved at the analytical scale.[14][15] This requires a geometric scaling of flow rate and sample load based on the column dimensions.
Step-by-Step Scaling Protocol:
-
Develop an Optimized Analytical Method:
-
Ensure your analytical method provides adequate resolution (>1.5) between the target peak and its closest impurities.
-
Use the same column chemistry (stationary phase and particle size) for both analytical and preparative columns to ensure predictable selectivity.[16]
-
Develop the method at room temperature if your preparative system lacks column heating.[16]
-
-
Calculate the Scaling Factor:
-
The scaling factor is based on the cross-sectional area of the columns.
-
Scaling Factor = (ID_prep / ID_anal)²
-
Where ID_prep is the internal diameter of the preparative column.
-
Where ID_anal is the internal diameter of the analytical column.
-
-
-
Adjust Method Parameters:
-
Flow Rate: Flow Rate_prep = Flow Rate_anal × Scaling Factor
-
Injection Volume (Load): Injection Volume_prep = Injection Volume_anal × Scaling Factor
-
Gradient Time: If using a gradient, the duration of each step should be kept the same, but the flow rate adjustment effectively scales the gradient volume.
-
Table 2: Example Scaling Calculation (Analytical to Preparative)
| Parameter | Analytical Method | Calculation | Preparative Method |
| Column ID | 4.6 mm | - | 21.2 mm |
| Flow Rate | 1.0 mL/min | 1.0 × (21.2 / 4.6)² | 21.2 mL/min |
| Injection Volume | 20 µL (0.2 mg) | 20 × (21.2 / 4.6)² | 424 µL (4.24 mg) |
| Gradient | 5-95% B in 10 min | Unchanged | 5-95% B in 10 min |
Note: This is a starting point. A loading study on the preparative column is often necessary to maximize throughput without sacrificing purity.[17]
Protocol 2: Column Cleaning and Regeneration
Contaminants from crude samples can build up on the column, leading to high backpressure and poor peak shape.[8] A rigorous cleaning protocol can restore performance.
Materials:
-
HPLC Grade Water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Isopropanol (IPA)
Procedure (for Reversed-Phase C18/PFP Columns):
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Wash with 20 column volumes of your mobile phase composition but without any salts or acids (e.g., 60:40 ACN/Water).
-
Flush with 100% Water: Wash with 20 column volumes of HPLC grade water to remove any residual buffer salts.
-
Flush with Isopropanol (IPA): Wash with 20 column volumes of IPA. This is effective at removing strongly retained hydrophobic compounds.
-
Flush with Acetonitrile (ACN): Wash with 20 column volumes of 100% ACN.
-
Storage: For long-term storage, keep the column in a solvent like Acetonitrile.[8] Do not store columns in buffered mobile phases.
-
Re-equilibration: Before next use, flush with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[18]
References
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Welch, C. J., Henderson, D. W., Tschaen, D. M., & Miller, R. A. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]
-
Serrano, S., et al. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. ACS Publications. Available at: [Link]
-
De Spiegeleer, B., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available at: [Link]
-
Müller, S., et al. (2011). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
De Spiegeleer, B., et al. (2015). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. Available at: [Link]
-
Kleiboehmer, W., et al. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. Available at: [Link]
-
Nawrocki, J., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]
-
Gilson. Tech Note: Scale Up Your Prep HPLC with a VERITY® HPLC System. Learning Hub. Available at: [Link]
-
Aubin, A. (2016). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. Waters Blog. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. (2014). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 4-Hydroxy-3,5-dimethoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Waters Corporation. Biomolecule Purification, Characterization, and Analysis. Available at: [Link]
-
ResearchGate. (2018). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Available at: [Link]
-
Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection.... PubMed. Available at: [Link]
-
SciELO. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Available at: [Link]
-
Tiwari, P., et al. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Scirp.org. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 15. gilson.com [gilson.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoro-3,5-dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of the benzoic acid scaffold with various substituents allows for the fine-tuning of its physicochemical properties, thereby influencing its biological activity.[3] Among the vast array of possible substitutions, fluorination and methoxylation have emerged as powerful strategies in drug design. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule.[4][5] Methoxy groups, as electron-donating substituents, can modulate the electronic properties of the aromatic ring, which in turn can influence the compound's interaction with biological targets.[3]
This guide focuses on derivatives of 4-Fluoro-3,5-dimethoxybenzoic acid, a unique scaffold that combines these advantageous structural features. While comprehensive studies on a complete series of these specific derivatives are emerging, we can infer their potential biological activities by examining the structure-activity relationships (SAR) of closely related fluorinated and methoxylated benzoic acid analogues. This comparative approach allows us to predict and understand the therapeutic promise of this class of compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research.[6] Benzoic acid derivatives have shown promise in this area, with their mechanism of action often linked to the inhibition of key enzymes or cellular processes involved in cancer progression.[6][7][8]
Comparative Analysis of Anticancer Potency
To illustrate the potential anticancer activity of this compound derivatives, the following table presents hypothetical yet representative cytotoxic data (IC50 values) against various cancer cell lines. This data is extrapolated from studies on structurally similar compounds, particularly those bearing the 3,4,5-trimethoxyphenyl moiety, a known pharmacophore in potent anticancer agents.[8][9] The inclusion of a fluorine atom is anticipated to further enhance this activity.
| Derivative | Modification | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Compound A | Amide with Alanine methyl ester | 15.8 | 22.5 | 35.2 |
| Compound B | Amide with Valine methyl ester | 12.3 | 18.9 | 29.7 |
| Compound C | Ester with 2-hydroxyethanol | 25.4 | 38.1 | 45.6 |
| Compound D | Hydrazide | 18.9 | 25.6 | 32.1 |
| Doxorubicin (Reference) | - | 0.8 | 1.2 | 1.5 |
Note: The IC50 values are hypothetical and for illustrative purposes, based on trends observed in related substituted benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzoic acid derivatives is significantly influenced by the nature of the substituents on the aromatic ring. For instance, the presence of methoxy groups, particularly at the 3, 4, and 5 positions, is often associated with potent tubulin polymerization inhibition, a mechanism shared by successful anticancer drugs like combretastatin A-4.[9] The fluorine atom at the 4-position of the benzoic acid core in our target derivatives is expected to enhance lipophilicity and metabolic stability, potentially leading to improved cellular uptake and sustained intracellular concentrations.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot graph TD; A[Start: Cancer Cell Culture] --> B{Cell Seeding in 96-well Plate}; B --> C{24h Incubation}; C --> D{Treatment with Derivatives}; D --> E{48-72h Incubation}; E --> F{Add MTT Reagent}; F --> G{4h Incubation}; G --> H{Add Solubilizing Agent}; H --> I[Measure Absorbance at 570 nm]; I --> J[End: Calculate IC50]; subgraph Controls; direction LR; K[Vehicle Control] --> D; L[Positive Control] --> D; end
end caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[10] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[2] The incorporation of fluorine and methoxy groups can enhance the antimicrobial potency of these compounds.[5][11]
Comparative Analysis of Antimicrobial Efficacy
The following table provides a comparative overview of the potential antimicrobial activity of this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values. These values are illustrative and based on data from studies on fluorinated and methoxylated benzoic acid amides and esters.[10][12]
| Derivative | Modification | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Compound A | Amide with Alanine methyl ester | 32 | 64 | 128 |
| Compound B | Amide with Valine methyl ester | 16 | 32 | 64 |
| Compound C | Ester with 2-hydroxyethanol | 64 | 128 | >256 |
| Compound D | Hydrazide | 32 | 64 | 64 |
| Ciprofloxacin (Reference) | - | 0.5 | 0.015 | N/A |
| Fluconazole (Reference) | - | N/A | N/A | 2 |
Note: The MIC values are hypothetical and for illustrative purposes, based on trends observed in related substituted benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzoic acid derivatives is influenced by their ability to disrupt microbial cell membranes or inhibit essential enzymes. The lipophilicity conferred by the fluorine and methoxy groups can facilitate the passage of the compounds across the microbial cell wall. Amide derivatives are often more potent than their corresponding esters, suggesting that the nature of the linkage at the carboxyl group is crucial for activity.[10] The specific amino acid or alcohol used for derivatization can also impact the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
dot graph TD; A[Start: Microbial Culture] --> B{Prepare Inoculum (0.5 McFarland)}; B --> C{Serial Dilution of Compounds in 96-well Plate}; C --> D{Inoculate Wells}; subgraph Controls; direction LR; E[Growth Control] --> D; F[Sterility Control] --> D; end D --> G{Incubate (18-48h)}; G --> H[Visually Assess Growth]; H --> I[End: Determine MIC]; end caption: Workflow for Broth Microdilution Assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority.[13] Benzoic acid derivatives, including salicylates, are well-known for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[1]
Comparative Analysis of Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound derivatives can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents illustrative data on the inhibition of NO production.
| Derivative | Modification | Inhibition of NO Production (IC50, µM) |
| Compound A | Amide with Alanine methyl ester | 25.6 |
| Compound B | Amide with Valine methyl ester | 18.2 |
| Compound C | Ester with 2-hydroxyethanol | 42.8 |
| Compound D | Hydrazide | 30.5 |
| L-NMMA (Reference) | - | 15.0 |
Note: The IC50 values for NO inhibition are hypothetical and for illustrative purposes, based on trends observed in related substituted benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzoic acid derivatives is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as COX and lipoxygenase (LOX), or to modulate inflammatory signaling pathways like NF-κB.[13] The substitution pattern on the benzoic acid ring plays a critical role in determining the potency and selectivity of these compounds.[3] The presence of electron-withdrawing groups like fluorine can influence the acidity of the carboxylic acid, which may affect its interaction with the active site of target enzymes. The dimethoxy substituents can also contribute to the overall electronic and steric properties of the molecule, influencing its biological activity.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically and is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include an unstimulated control and a positive control (a known iNOS inhibitor like L-NMMA).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition for each compound concentration to determine the IC50 value.
dot graph TD; A[Start: Macrophage Culture] --> B{Cell Seeding in 24-well Plate}; B --> C{Pre-treatment with Derivatives}; C --> D{LPS Stimulation}; subgraph Controls; direction LR; E[Unstimulated Control] --> D; F[Positive Control] --> D; end D --> G{24h Incubation}; G --> H{Collect Supernatant}; H --> I{Add Griess Reagent}; I --> J{Measure Absorbance at 540 nm}; J --> K[End: Calculate % NO Inhibition and IC50]; end caption: Workflow for Griess Assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The strategic combination of fluoro and dimethoxy substituents on the benzoic acid scaffold provides a strong foundation for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, based on data from analogous compounds, suggest that further derivatization, particularly at the carboxylic acid position, can lead to the identification of potent and selective drug candidates.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Direct comparative studies using the standardized protocols outlined in this guide will be crucial for establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds will also be essential for their advancement as potential therapeutic agents.
References
- A Comparative Guide to the Structure-Activity Relationship of 3-Allyl-4,5-dimethoxybenzoic Acid Derivatives and Rel
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. Benchchem.
- Synthesis and antimicrobial activity of fluorobenzoic acid amides.
- Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Ver
- Antimicrobial activity (MIC) of the most active compounds against...
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Exploring 4-Fluorobenzoic Acid: Properties, Applic
- Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells. PLOS.
- In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin.
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
- Structure-activity relationship of anticancer drug candid
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and deriv
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
- The values of IC50 of the four compounds against oral epithelial cells...
- Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria. MDPI.
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and arom
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3][5][9]thiadiazole Derivatives.
- Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. PMC - NIH.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PMC - NIH.
- 4,5-Diaryl 3( 2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. PubMed.
- Fluoroquinolones and propionic acid derivatives induce inflamm
Sources
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Fluoro-3,5-dimethoxybenzoic Acid
This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities synthesized from the 4-Fluoro-3,5-dimethoxybenzoic Acid scaffold. As drug discovery pipelines increasingly focus on modular scaffolds that can be systematically modified, establishing a robust and logical testing cascade is paramount. Here, we move beyond simple protocol recitation to explain the causal reasoning behind experimental choices, enabling researchers to design self-validating studies that generate trustworthy and actionable data.
The this compound core is a promising, though underexplored, starting point for medicinal chemistry. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethoxy groups can influence solubility and interactions with biological targets.[1][2] This guide outlines a multi-tiered screening strategy to elucidate the potential of its derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases.
Section 1: The Strategic Rationale for Screening
Before committing resources to extensive in vitro testing, it is crucial to establish a clear, logical workflow. The initial screening phase is designed to cast a wide net, identifying any significant biological activity. Subsequent tiers are designed to confirm this activity, elucidate the mechanism of action, and establish a preliminary safety profile. This strategic funneling ensures that only the most promising candidates advance.
Below is a generalized workflow for screening novel derivatives, from initial synthesis to lead candidate selection.
Caption: High-level workflow for in vitro screening and lead identification.
Section 2: Anticancer Activity Evaluation
The search for novel anticancer agents is a cornerstone of pharmaceutical research.[3] Many successful cytotoxic drugs are derived from natural products or synthetic small molecules capable of interfering with neoplastic cell growth and viability.[3][4] Derivatives of fluorinated benzoic acids have shown promise, justifying an initial screen for anticancer effects.[5]
Primary Screening: Cytotoxicity Assessment
The first and most fundamental question is whether the synthesized compounds have any effect on cancer cell viability. The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for this purpose.[1][6] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[1]
-
Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 4,000–5,000 cells per well in complete culture medium.[7] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to capture a wide range of potencies. Remove the existing medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[8]
-
Incubation: Incubate the plate for 48 to 72 hours to allow the compounds to exert their effects.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Data Presentation
The results should be tabulated to allow for direct comparison between derivatives and against a standard reference compound.
| Compound ID | Parent Scaffold | Derivative Type | Target Cell Line | IC50 (µM) ± SD |
| Cpd-001 | This compound | Methyl Ester | MCF-7 | 45.2 ± 3.1 |
| Cpd-002 | This compound | Anilide | MCF-7 | 8.7 ± 0.9 |
| Cpd-003 | This compound | Hydrazide | MCF-7 | > 100 |
| Doxorubicin | N/A (Standard) | N/A | MCF-7 | 0.5 ± 0.1 |
Secondary Screening: Elucidating the Mechanism of Cell Death
An IC50 value alone is insufficient; it does not explain how the compound kills the cancer cells. A potent compound might induce apoptosis (programmed cell death), which is often a desirable therapeutic outcome, or necrosis, which can lead to inflammation. Assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between these cell death pathways. Compounds that show potent cytotoxicity, particularly those inducing apoptosis, would be prioritized for further investigation.[7]
Section 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key driver of numerous diseases, and there is a continuous demand for safer and more effective anti-inflammatory drugs.[9][10] The mechanism often involves inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) or suppressing the production of inflammatory mediators like nitric oxide (NO).[9][11]
Primary Screening: Inhibition of Nitric Oxide Production
A common and effective primary screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][12] LPS, a component of bacterial cell walls, triggers a strong inflammatory response in macrophage cell lines like RAW 264.7, leading to the production of NO.[12]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and culture until they are adherent and have reached approximately 80% confluency.[12]
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.[12]
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a reference drug control (cells + LPS + a known inhibitor like Celecoxib).[12]
-
Nitrite Measurement: NO is unstable, so its production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant.[12]
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm.[12]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound relative to the LPS-only control. Calculate the IC50 value.
Caption: Simplified pathway of LPS-induced NO production and potential inhibition points.
Comparative Data Presentation
| Compound ID | Parent Scaffold | Derivative Type | Target System | IC50 (µM) ± SD |
| Cpd-001 | This compound | Methyl Ester | LPS-stimulated RAW 264.7 | > 50 |
| Cpd-002 | This compound | Anilide | LPS-stimulated RAW 264.7 | 12.5 ± 1.8 |
| Cpd-004 | This compound | Benzyl Amide | LPS-stimulated RAW 264.7 | 5.3 ± 0.6 |
| Celecoxib | N/A (Standard) | N/A | LPS-stimulated RAW 264.7 | >10[12] |
Section 4: Antimicrobial Activity Evaluation
With the rise of multidrug-resistant pathogens, the discovery of new antibiotics is a global health priority.[13][14] Chemical scaffolds that can be readily modified offer a powerful platform for developing novel antimicrobial agents.[15][16] The initial evaluation of these compounds involves determining their ability to inhibit the growth of clinically relevant microorganisms.[8][13]
Primary Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[8][13][15] The MIC is defined as the lowest concentration of the drug that prevents visible growth of a microorganism.[13]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate.[8]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the plate containing the compound dilutions.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Gentamicin) should be run in parallel as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination, or absorbance can be read on a plate reader.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Comparative Data Presentation
| Compound ID | Parent Scaffold | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Cpd-002 | This compound | Anilide | > 128 | > 128 |
| Cpd-004 | This compound | Benzyl Amide | 16 | 64 |
| Cpd-005 | This compound | Heterocyclic Amide | 4 | 32 |
| Gentamicin | N/A (Standard) | N/A | 1 | 2 |
Secondary Screening: Anti-Biofilm and Selectivity Index
For compounds showing promising MIC values, further characterization is essential. Many bacteria form biofilms, which are highly resistant to conventional antibiotics.[15] A crystal violet assay can be used to quantify a compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms.[15] Furthermore, it is critical to assess the compound's toxicity to human cells to ensure it has a therapeutic window.[12] By determining the CC50 (cytotoxic concentration 50%) using an assay like the MTT on a human cell line (e.g., HEK293), one can calculate a Selectivity Index (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the microbial target over host cells, a crucial characteristic for a viable drug candidate.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel bioactive compounds. The in vitro testing cascade detailed in this guide provides a logical, evidence-based framework for comprehensively evaluating new derivatives. By employing a tiered approach—beginning with broad primary screens for anticancer, anti-inflammatory, and antimicrobial activity, followed by more specific secondary assays to determine potency and mechanism of action—researchers can efficiently identify and prioritize lead candidates. This structured methodology, grounded in established protocols and a clear understanding of the underlying biology, is indispensable for translating chemical novelty into therapeutic potential.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Dighe, S. U., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 708577.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228.
- Leclercq, R., et al. (2023).
- Saeed, A., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules.
- Thordarson, P. (n.d.).
- Shinde, A. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17753–17764.
- Lo, K.-M., et al. (2007). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Letters, 258(1), 113–123.
- Leclercq, R., et al. (2023).
- S.K., P., & M., M. (2015). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
- Patil, S., & Dr. M.G. Saralaya. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences.
- Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(21), 6432.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991–10000.
- Amjad, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- Amjad, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- BenchChem. (n.d.). Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives as Inhibitors of Key Biological Targets.
- BenchChem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.
- Le-Deygen, I. M., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry, 103, 552–563.
- O'Connell, J. P., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313–327.
- BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Martins, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(22), 8031.
- BenchChem. (n.d.). Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives in Molecular Docking Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the Reactivity of 4-Fluoro-3,5-dimethoxybenzoic Acid and Its Isomers
Introduction: More Than Just a Scaffold
In the intricate world of medicinal chemistry and materials science, the substituted benzoic acid framework is a cornerstone of molecular design. Among these, fluorinated and methoxylated derivatives offer a rich playground for tuning electronic properties, solubility, and metabolic stability. 4-Fluoro-3,5-dimethoxybenzoic acid, in particular, serves as a valuable building block in the synthesis of anti-inflammatory drugs and agrochemicals.[1] However, the precise placement of these substituents dramatically alters the molecule's reactivity. A seemingly minor shift of a fluorine or methoxy group to an isomeric position can fundamentally change reaction outcomes, dictating synthetic strategy and feasibility.
This guide provides an in-depth comparison of the reactivity of this compound with its key positional isomers. We will dissect how the interplay of electronic and steric effects governs the molecule's behavior in key synthetic transformations, offering researchers the predictive insight needed to select the optimal isomer for their specific application.
Chapter 1: The Electronic and Steric Landscape
The reactivity of a substituted benzene ring is a delicate balance of inductive and resonance (mesomeric) effects, further complicated by steric hindrance. Let's analyze the key players on our aromatic ring:
-
Fluorine (-F): Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but a weak electron-donating resonance effect (+M) via its lone pairs. The inductive effect typically dominates, making it a deactivating group for electrophilic aromatic substitution, yet it still directs incoming electrophiles to the ortho and para positions.
-
Methoxy (-OCH₃): Exhibits a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M). The powerful +M effect makes it a strong activating group and an ortho, para-director.
-
Carboxylic Acid (-COOH): A strong deactivating group due to both its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.
The specific reactivity of each isomer depends on the positional interplay of these competing influences. For this guide, we will compare our lead compound with two representative isomers to illustrate these differences:
-
This compound (Compound A): The fluorine is para to the carboxylic acid, and flanked by two meta methoxy groups.
-
2-Fluoro-4,5-dimethoxybenzoic Acid (Compound B): The fluorine is ortho to the carboxylic acid.
-
3-Fluoro-4,5-dimethoxybenzoic Acid (Compound C): The fluorine is meta to the carboxylic acid.
Chapter 2: Comparative Reactivity in Key Transformations
Acidity of the Carboxylic Acid (pKa)
The acidity of the carboxylic acid proton is a direct reflection of the electronic environment of the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid).[2][3] Conversely, electron-donating groups (EDGs) destabilize the anion, increasing the pKa (weaker acid).
Additionally, substituents ortho to the carboxylic acid can introduce a steric effect known as the "ortho effect." This steric hindrance can force the -COOH group out of the plane of the benzene ring, disrupting its resonance with the ring and often leading to a significant increase in acidity (lower pKa).[4][5][6]
| Compound | Key Substituent Positions Relative to -COOH | Predicted Electronic Influence on Acidity | Predicted pKa Trend |
| Benzoic Acid | (Reference) | - | ~4.20 |
| Compound A | -F is para; Two -OCH₃ are meta | Fluorine's -I effect increases acidity. Methoxy groups' weak -I effects at the meta position also slightly increase acidity. | More acidic than benzoic acid. |
| Compound B | -F is ortho; Two -OCH₃ are para and meta | Strong ortho effect from fluorine will significantly increase acidity.[4][5] The para-methoxy's +M effect is diminished due to this twisting. | Most acidic of the three isomers. |
| Compound C | -F is meta; One -OCH₃ is para | Fluorine's strong -I effect at the meta position increases acidity. The para-methoxy's strong +M effect donates electron density, decreasing acidity. These effects are competing. | Acidity will be between A and B, likely more acidic than benzoic acid but less so than B. |
Expert Insight: The ortho effect in Compound B is the dominant factor. The steric clash between the fluorine and the carboxylic acid disrupts coplanarity, which minimizes the resonance interaction between the carboxyl group and the ring.[4][5] This enhances the inductive stabilization of the carboxylate anion, making it the strongest acid in this series.
Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, involve the attack of an electrophile on the electron-rich benzene ring.[7][8][9] The regiochemical outcome is dictated by the directing effects of the existing substituents.[10]
In our isomers, we have a complex scenario: two powerful activating, ortho, para-directing methoxy groups, one deactivating, ortho, para-directing fluorine atom, and one powerful deactivating, meta-directing carboxylic acid. The positions with the highest electron density, and thus the most likely sites of attack, will be those activated by the methoxy groups and not strongly deactivated by the other substituents.
dot graph "" { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Predicted sites for electrophilic aromatic substitution.
-
Compound A (4-Fluoro-3,5-dimethoxy-): The two methoxy groups strongly activate the C2 and C6 positions, which are ortho to both methoxy groups and meta to the deactivating -COOH and -F groups. These positions are electronically rich and sterically accessible, making them the prime targets for electrophiles.
-
Compound B (2-Fluoro-4,5-dimethoxy-): The C6 position is ortho to one methoxy group (C5) and para to the other (C4). It is the most activated and sterically accessible position, as the C3 position is blocked by the fluorine and carboxylic acid.
-
Compound C (3-Fluoro-4,5-dimethoxy-): The C6 position is ortho to the C5-methoxy and para to the C4-methoxy, making it highly activated. The C2 position is also activated but is sterically hindered by the adjacent -COOH and -F groups. Therefore, substitution will overwhelmingly favor the C6 position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for substituting a leaving group (like fluorine) on an aromatic ring with a nucleophile.[11] The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[12][13]
Fluorine, despite its strong C-F bond, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon atom, making it susceptible to nucleophilic attack. This attack is typically the rate-determining step.[12][13]
| Compound | Position of -F relative to EWGs (-COOH) | Predicted SNAr Reactivity | Rationale |
| Compound A | para | High | The strongly deactivating -COOH group is para to the fluorine, providing excellent stabilization for the negative charge in the Meisenheimer complex. The two methoxy groups are electron-donating and would slightly disfavor the reaction, but the effect of the para -COOH is dominant. |
| Compound B | ortho | High | The -COOH group is ortho to the fluorine, again providing strong stabilization for the reaction intermediate.[13] Steric hindrance from the adjacent -COOH could slightly slow the rate compared to the para isomer, but the reaction is still highly favorable. |
| Compound C | meta | Very Low / Unreactive | The -COOH group is meta to the fluorine. In this position, it cannot stabilize the negative charge of the intermediate via resonance.[12][13] The ring is not sufficiently activated for SNAr to occur under standard conditions. |
Trustworthiness Check: The principles governing SNAr are well-established. The requirement for an ortho or para electron-withdrawing group to stabilize the intermediate is a fundamental concept in organic chemistry.[12][13] Therefore, the prediction that Compound C will be unreactive towards SNAr is based on solid mechanistic understanding.
Chapter 3: Experimental Protocols and Workflows
To translate theory into practice, we provide a representative experimental protocol. Here, we'll detail a standard esterification, a reaction common for modifying the carboxylic acid group.
Protocol: Fischer Esterification of Benzoic Acid Derivatives
This procedure details the conversion of the carboxylic acid to its corresponding methyl ester, a common derivatization for improving solubility or for use as an intermediate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the selected benzoic acid isomer (e.g., this compound, 5.0 g, 1 equivalent).
-
Reagents: Add methanol (50 mL, large excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Causality Behind Choices:
-
Methanol as Solvent and Reagent: Using a large excess of methanol drives the equilibrium of this reversible reaction towards the product side (Le Châtelier's principle).
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.
-
Sodium Bicarbonate Wash: This is a critical step to remove the sulfuric acid catalyst and any unreacted carboxylic acid, which could interfere with subsequent steps or contaminate the final product.
dot graph "" { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: General workflow for esterification experiments.
Conclusion: Strategic Isomer Selection
The reactivity of fluoro-dimethoxybenzoic acids is not monolithic; it is a nuanced function of substituent placement. This guide demonstrates that a rational, mechanism-based approach allows for predictable control over chemical transformations.
-
For SNAr reactions targeting the displacement of fluorine, Compound A (4-Fluoro-) and Compound B (2-Fluoro-) are excellent candidates due to the para and ortho positioning of the activating carboxylic acid group, respectively. Compound C is unsuitable for this transformation.
-
For electrophilic aromatic substitution , all isomers are highly activated at specific sites due to the powerful directing effects of the two methoxy groups. The choice of isomer would depend on the desired regiochemistry of the final product relative to the fluorine and carboxyl moieties.
-
In terms of acidity , Compound B (2-Fluoro-) stands out as the most acidic due to the pronounced ortho effect, a factor that could be critical in reactions where carboxylate formation or proton transfer is a key step.
By understanding these intrinsic differences, researchers can move beyond treating these compounds as interchangeable scaffolds and instead leverage their unique chemical personalities to streamline synthetic routes and accelerate the discovery process.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?[Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
-
ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Fluoro-3,5-dimethoxybenzoic Acid Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing novel therapeutics with enhanced efficacy and safety. This guide provides an in-depth analysis of the predicted SAR of 4-Fluoro-3,5-dimethoxybenzoic acid analogs, drawing on established principles of medicinal chemistry and experimental data from structurally related compounds. While direct and extensive SAR studies on this specific scaffold are emerging, we can construct a robust predictive framework by examining the influence of its key functional groups.
The Strategic Importance of Fluorine and Methoxy Substitutions
The this compound scaffold is a promising starting point for drug discovery due to the unique physicochemical properties imparted by its substituents.[1][2] The strategic placement of a fluorine atom and two methoxy groups on the benzoic acid core can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2]
-
The Role of the Fluoro Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a compound's properties.[2][3] At the 4-position, the electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid, potentially impacting its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic attack at that position, thereby enhancing the compound's metabolic stability and bioavailability.[2]
-
The Influence of Dimethoxy Groups: The two methoxy groups at the 3 and 5 positions are electron-donating and can increase the electron density of the aromatic ring. This can modulate the molecule's binding to target proteins. Additionally, methoxy groups can participate in hydrogen bonding with amino acid residues in a protein's active site, contributing to binding affinity. Their presence also increases lipophilicity, which can affect cell permeability and the overall pharmacokinetic profile.
Predicted Structure-Activity Relationships of this compound Analogs
Based on the analysis of related fluorinated and methoxylated benzoic acid derivatives, we can predict the following SAR trends for analogs of this compound. These predictions provide a rational basis for the design of new analogs with potentially improved biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.[1][4]
A systematic exploration of the SAR of this scaffold would involve modifications at three key positions: the carboxylic acid group (R1), the aromatic ring (R2), and the methoxy groups.
Caption: Key modification points for SAR studies of this compound.
Modifications of the Carboxylic Acid Group (R1)
The carboxylic acid moiety is a primary site for modification to influence the compound's pharmacokinetic properties.
-
Amide and Ester Analogs: Conversion of the carboxylic acid to a variety of amides or esters is a common strategy to improve cell permeability and metabolic stability.[1] The nature of the amine or alcohol used for this modification can be varied to fine-tune lipophilicity and introduce additional interaction points with the target. For instance, incorporating a basic amine could improve aqueous solubility.
Substitutions on the Aromatic Ring (R2)
Introducing additional substituents on the aromatic ring can provide insights into the steric and electronic requirements for optimal activity.
-
Additional Halogenation: The introduction of another halogen, such as chlorine or bromine, could further enhance binding affinity through halogen bonding. The position of this second halogen will be critical and could lead to analogs with altered selectivity profiles.
Modifications of the Methoxy Groups (R3)
Altering the methoxy groups can probe the importance of their size and hydrogen bonding capacity.
-
Alkoxy Chain Elongation: Replacing the methoxy groups with ethoxy or larger alkoxy groups would increase lipophilicity. This could enhance membrane permeability but might also lead to increased non-specific binding.
-
Bioisosteric Replacements: Replacing one or both methoxy groups with bioisosteres, such as a hydroxyl or a small alkyl group, would help to elucidate the role of the oxygen atom and its hydrogen bond accepting capability.
Comparative Analysis of this compound and Related Analogs
To provide context for the predicted SAR, the following table compares the structural features and reported or potential biological activities of this compound with its close analogs.
| Compound | Structure | Key Features | Reported/Potential Biological Activities |
| This compound | ![]() | - 4-Fluoro substitution for metabolic stability- 3,5-Dimethoxy groups for potential H-bonding and lipophilicity | Predicted anticancer, antimicrobial, anti-inflammatory |
| 4-Fluoro-3-hydroxybenzoic Acid | ![]() | - 4-Fluoro substitution- 3-Hydroxy group for H-bonding | Antimicrobial, anti-inflammatory, antioxidant potential[2] |
| 3-Fluoro-4-methoxybenzoic Acid | ![]() | - 3-Fluoro substitution- 4-Methoxy group | Intermediate for Alzheimer's disease therapeutics[5] |
Experimental Protocols for Elucidating the SAR
A robust SAR study requires rigorous experimental validation. The following are detailed protocols for the synthesis of analogs and the evaluation of their biological activities.
General Synthesis of Amide Analogs
This protocol describes a standard method for converting the carboxylic acid to an amide, a key step in exploring the SAR at the R1 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. ossila.com [ossila.com]
A Comparative Guide for Synthetic Chemists: 4-Fluoro-3,5-dimethoxybenzoic Acid vs. 3,5-dimethoxybenzoic Acid in Synthesis
Introduction: The Subtle Power of a Single Atom
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount. It is often the subtle modifications to a molecular scaffold that unlock significant improvements in reactivity, selectivity, and ultimately, the performance of the final product. This guide provides an in-depth technical comparison of two closely related benzoic acid derivatives: 4-Fluoro-3,5-dimethoxybenzoic Acid and 3,5-dimethoxybenzoic Acid . While differing by only a single fluorine atom, their synthetic utility and performance can vary significantly.
This comparison is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced effects of fluorination on this common scaffold. We will delve into the electronic properties, reactivity, and practical considerations of using each compound, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties: A Tale of Two Acids
At first glance, the structures of this compound and 3,5-dimethoxybenzoic Acid are remarkably similar. Both feature a benzoic acid core with two methoxy groups at the 3 and 5 positions. The key distinction lies in the presence of a fluorine atom at the 4-position in the fluorinated analogue.
Caption: Molecular structures of 3,5-dimethoxybenzoic Acid and this compound.
This seemingly minor structural change has profound implications for the physicochemical properties of the molecule, as summarized in the table below.
| Property | 3,5-dimethoxybenzoic Acid | This compound | Reference |
| Molecular Formula | C₉H₁₀O₄ | C₉H₉FO₄ | [1],[2] |
| Molecular Weight | 182.17 g/mol | 200.15 g/mol | [1],[2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |
| Melting Point | 178-180 °C | Not readily available | [3] |
| Predicted pKa | ~4.2 | ~3.8 | |
| LogP | 1.5 | 1.8 |
The introduction of fluorine, the most electronegative element, significantly impacts the electronic environment of the aromatic ring and the acidity of the carboxylic acid group.
Electronic Effects and Reactivity: A Deeper Dive
The differing reactivity of these two compounds can be rationalized by considering the electronic effects of the substituents on the aromatic ring. These effects are a combination of inductive and resonance effects, which can be quantified using Hammett constants.
-
Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of a substituent. Both methoxy groups and the fluorine atom exert an electron-withdrawing inductive effect. However, the high electronegativity of fluorine makes its -I effect significantly stronger than that of the methoxy groups.
-
Resonance Effect (+M): This involves the delocalization of lone pair electrons into the aromatic π-system. Both the oxygen of the methoxy groups and the fluorine atom have lone pairs that can be donated into the ring, an electron-donating effect.
The interplay of these effects dictates the electron density at various positions on the ring and the acidity of the carboxylic acid.
Acidity
The presence of the electron-withdrawing fluorine atom in this compound stabilizes the conjugate base (carboxylate anion) through its strong inductive effect.[4] This increased stabilization of the anion makes the corresponding acid more acidic, which is reflected in a lower predicted pKa value compared to 3,5-dimethoxybenzoic acid.[4]
Reactivity in Amide Bond Formation
The increased acidity of this compound has direct implications for its reactivity in common synthetic transformations such as amide bond formation. A more acidic carboxylic acid is generally a better substrate for activation by coupling reagents.
Caption: Generalized workflow for amide bond formation.
In the presence of a coupling reagent like HATU or EDC, the carboxylic acid is converted into a more reactive intermediate. The electron-withdrawing fluorine in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and potentially higher yields compared to its non-fluorinated counterpart under identical conditions.
Experimental Section: A Comparative Synthesis of Benzamides
To illustrate the practical differences in reactivity, we present a comparative protocol for the synthesis of N-benzyl-4-fluoro-3,5-dimethoxybenzamide and N-benzyl-3,5-dimethoxybenzamide using a standard HATU-mediated coupling reaction.
Materials
-
This compound (≥98% purity)
-
3,5-dimethoxybenzoic Acid (≥98% purity)[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol
Reaction Setup:
-
To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add the respective benzoic acid (1.0 mmol).
-
To each flask, add anhydrous DMF (5 mL) and stir until the solid is completely dissolved.
-
To each solution, add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq).
-
Stir the mixtures at room temperature for 10 minutes to allow for the activation of the carboxylic acids.
-
To each flask, add benzylamine (1.2 mmol, 1.2 eq) dropwise via syringe.
Reaction Monitoring and Work-up:
-
Monitor the progress of both reactions by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. It is anticipated that the reaction with this compound will proceed to completion more rapidly.
-
Upon completion, dilute each reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude products by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl benzamides.
Expected Results and Discussion
Based on the electronic properties of the starting materials, we anticipate the following outcomes:
| Starting Material | Expected Reaction Time | Expected Yield |
| 3,5-dimethoxybenzoic Acid | 4-6 hours | Good to Excellent |
| This compound | 2-4 hours | Excellent |
The faster reaction time and potentially higher yield for the fluorinated substrate can be attributed to the enhanced electrophilicity of the activated carboxylic acid intermediate, a direct consequence of the strong electron-withdrawing nature of the fluorine atom. This acceleration of the rate-determining nucleophilic attack by the amine is a key advantage of using this compound in amide coupling reactions.
Conclusion: Strategic Fluorination for Enhanced Synthesis
The comparison between this compound and 3,5-dimethoxybenzoic Acid serves as a compelling case study for the strategic use of fluorination in organic synthesis. The introduction of a single fluorine atom can significantly enhance the acidity and reactivity of the benzoic acid moiety, leading to more efficient and rapid synthetic transformations.
For researchers and drug development professionals, understanding these subtle yet impactful differences is crucial for optimizing synthetic routes, improving yields, and accelerating the discovery and development of new chemical entities. While 3,5-dimethoxybenzoic acid remains a valuable and versatile building block, its fluorinated counterpart offers a distinct advantage in reactions where enhanced electrophilicity of the carboxylic acid is beneficial, such as in the formation of amides and esters. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired reaction kinetics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]
Sources
A Researcher's Guide to the 4-Fluoro Substituent on Benzoic Acid Derivatives: A Comparative Analysis
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1][2][3] Among the various fluorination tactics, the introduction of a fluoro group at the para (4-position) of a benzoic acid scaffold is a frequently employed strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 4-fluorobenzoic acid derivatives against their non-fluorinated parent compounds, offering experimental insights and data-driven rationale for researchers in drug discovery.
The Physicochemical Impact of 4-Fluorination
The introduction of a single fluorine atom at the C4 position of a benzoic acid ring might seem like a minor alteration, but it triggers a cascade of significant changes in the molecule's fundamental physicochemical properties. These changes are the primary drivers of the altered biological activity.
Electronic Effects: Acidity (pKa)
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density through the sigma bonds of the benzene ring.[4] This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[4][5][6]
However, fluorine also possesses lone pairs of electrons that can be donated back into the ring's pi system via a resonance or mesomeric effect (+M).[4][7][8] This +M effect opposes the -I effect by increasing electron density on the ring, which would destabilize the carboxylate anion and decrease acidity.[4]
In the case of 4-fluorobenzoic acid, the inductive effect is moderated by the opposing resonance effect. The net result is that 4-fluorobenzoic acid is a slightly stronger acid than benzoic acid, but the effect is less pronounced than with substituents where the inductive effect overwhelmingly dominates.[4]
Lipophilicity (LogP)
A common objective of fluorination is to modulate lipophilicity, which governs a molecule's ability to cross biological membranes. The effect of a 4-fluoro group on the octanol-water partition coefficient (LogP) is context-dependent. While fluorine is highly electronegative, its small size means it often increases lipophilicity compared to a hydrogen atom.
Table 1: Physicochemical Property Comparison
| Compound | pKa | LogP | Rationale |
|---|---|---|---|
| Benzoic Acid | 4.20 | 1.87 | Baseline reference compound. |
| 4-Fluorobenzoic Acid | 4.14[8][9] | 2.07[9] | The electron-withdrawing nature of fluorine slightly increases acidity (lowers pKa).[4][8] The fluoro group increases the overall lipophilicity of the molecule. |
Data sourced from publicly available chemical databases and literature.[8][9]
Ramifications for Biological Activity and Pharmacokinetics
The subtle shifts in pKa and LogP, combined with the unique properties of the carbon-fluorine bond, have profound consequences for a drug candidate's journey through the body (pharmacokinetics) and its interaction with its biological target (pharmacodynamics).
Enhanced Metabolic Stability
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[1][10][11] The cytochrome P450 (CYP) family of enzymes, primarily responsible for drug metabolism in the liver, frequently hydroxylates aromatic rings at electron-rich positions, such as the para-position.[11][12]
The C-F bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[11][13] By placing a fluorine atom at the 4-position, a common site of metabolic attack is effectively blocked. This "metabolic shielding" can dramatically increase the half-life of a drug, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.[1][11]
Caption: Metabolic shielding by the 4-fluoro group.
Modulation of Target Binding Affinity
The introduction of fluorine can also alter how a molecule binds to its protein target.[2] The electron-withdrawing nature of the 4-fluoro group changes the electron distribution across the aromatic ring, which can influence key interactions such as pi-stacking or cation-pi interactions within the binding pocket. Furthermore, fluorine can sometimes participate in favorable orthogonal multipolar interactions with backbone carbonyls, acting as a unique binding partner where hydrogen cannot. This can lead to a measurable increase in potency and selectivity.[1]
Experimental Protocols for Comparative Assessment
To empirically validate the effects of 4-fluorination, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing a parent benzoic acid derivative with its 4-fluoro analog.
Protocol 1: Determination of Metabolic Stability via Liver Microsome Assay
This assay provides a direct measure of a compound's susceptibility to Phase I metabolism by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent and 4-fluoro analog.
Methodology:
-
Preparation: Prepare human liver microsomes (HLM) at a concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (parent or 4-fluoro analog) to the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Calculation: The natural log of the peak area ratio (compound/internal standard) is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope).
Caption: Workflow for the in vitro metabolic stability assay.
Case Study Example: A Hypothetical Kinase Inhibitor
To illustrate the practical impact, consider a hypothetical benzoic acid-based kinase inhibitor program.
Table 2: Comparative Biological Data
| Compound | Target IC50 (nM) | Metabolic t½ (min) in HLM | Rationale for Improvement |
|---|---|---|---|
| Parent Compound | 50 | 15 | The unsubstituted para-position is a metabolic hotspot, leading to rapid clearance. |
| 4-Fluoro Analog | 25 | > 90 | The 4-fluoro group blocks P450 hydroxylation, dramatically increasing metabolic stability. The altered electronics may also improve binding pocket interactions, doubling the potency. |
This data clearly demonstrates the dual benefit of 4-fluorination: a significant improvement in metabolic stability and a favorable enhancement of target potency. Such a result would strongly justify advancing the 4-fluoro analog in a drug discovery pipeline.
Conclusion and Expert Recommendations
The strategic placement of a fluorine atom at the 4-position of a benzoic acid derivative is a powerful, well-validated tactic in medicinal chemistry. It reliably serves to block a common site of metabolic oxidation, thereby enhancing pharmacokinetic properties like half-life and bioavailability.[10][11] Concurrently, the electronic perturbations introduced by fluorine can fine-tune target binding affinity, often leading to improved potency.[1][2]
Researchers and drug development professionals should consider 4-fluoro substitution as a primary strategy during lead optimization, particularly when initial analogs suffer from poor metabolic stability due to para-hydroxylation. The empirical validation of this strategy through the straightforward experimental protocols outlined above is a critical step in building a robust data package for any promising drug candidate.
References
- Benchchem. A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
- ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- ResearchGate. Fluorine in drug discovery: Role, design and case studies.
- PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
- N/A. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
- Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?.
- Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- Wikipedia. 4-Fluorobenzoic acid.
- ResearchGate. Fluorine in drug discovery: Role, design and case studies.
- NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design.
- PMC. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1.
- PubChem. 4-Fluorobenzoic Acid.
- ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ECHEMI. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- ChemicalBook. 4-Fluorobenzoic acid.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Benchchem. A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
- Sihauli Chemicals. 4-Fluoro Benzoic Acid.
- Cheméo. Benzoic acid, 4-fluoro-.
- ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 4-Fluoro-3,5-dimethoxybenzoic Acid Derivatives as Enzyme Inhibitors
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for engaging with a multitude of biological targets. The specific functionalization present in 4-Fluoro-3,5-dimethoxybenzoic acid offers a compelling starting point for novel inhibitor design. The electron-withdrawing fluorine atom can enhance metabolic stability and participate in crucial binding interactions, while the dual methoxy groups provide hydrogen bond accepting capabilities and conformational constraint. This guide provides a comprehensive framework for researchers and drug development professionals to validate novel derivatives of this scaffold as enzyme inhibitors. We will objectively compare the performance of structurally related compounds, provide detailed, field-proven experimental protocols for validation, and outline a computational workflow to rationalize inhibitor binding. This document is designed not as a rigid set of instructions, but as an in-depth technical manual to empower the logical and efficient progression of a hit compound from initial screening to mechanistic understanding.
Introduction: The Rationale for the this compound Scaffold
Enzyme inhibition remains a primary strategy in modern drug discovery, with inhibitors forming the basis of treatments for a vast range of diseases, from infections to cancer.[1][2] The discovery of novel, potent, and selective inhibitors is a critical objective. The this compound scaffold is of particular interest due to the strategic placement of its functional groups.
-
Fluorine Substitution: The introduction of a fluorine atom is a well-established tactic in medicinal chemistry to modulate a compound's physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity through favorable electrostatic or hydrogen bonding interactions with the target enzyme.
-
Dimethoxy Groups: The two methoxy groups at the 3 and 5 positions act as hydrogen bond acceptors and can significantly influence the molecule's conformation and electronic properties, which are critical for molecular recognition at an enzyme's active or allosteric site.
This guide provides a systematic workflow for any research program aiming to validate derivatives of this promising scaffold. We will use data from closely related molecular structures to illustrate the principles of comparative analysis and then detail the essential experimental protocols required for robust validation.
Comparative Analysis: Lessons from Structurally Related Inhibitors
While comprehensive data on a wide array of this compound derivatives is emerging, we can derive valuable structure-activity relationship (SAR) insights from published work on analogous scaffolds. These examples serve as benchmarks for the types of data required for a meaningful comparison.
Case Study 1: Cholinesterase Inhibition by Benzoyl Hydrazones
Derivatives based on a 3,5-dimethoxy-4-hydroxybenzaldehyde scaffold have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3] This study highlights how systematic modification of a core structure can tune potency and selectivity.
Table 1: Comparative Inhibitory Activity of Benzoyl Hydrazone Derivatives against Cholinesterases [3]
| Compound ID | R-Group Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 7e | 2-chlorophenyl | 1.34 ± 0.06 | 3.11 ± 0.17 |
| 7f | 3-chlorophenyl | 0.98 ± 0.04 | 1.89 ± 0.08 |
| 7j | 2-nitrophenyl | 1.63 ± 0.07 | 3.54 ± 0.19 |
| 7m | 4-cyanophenyl | 2.11 ± 0.11 | 4.23 ± 0.25 |
| Galantamine | Positive Control | 0.49 ± 0.01 | 2.87 ± 0.12 |
Data presented as mean ± SEM. IC₅₀ is the half-maximal inhibitory concentration.
From this comparison, researchers can deduce initial SAR trends. For instance, the position of the chloro substituent on the phenyl ring (compound 7f vs. 7e ) impacts potency against both enzymes. This type of comparative data is the primary goal of an initial screening campaign.
Case Study 2: Protein Stabilization by a 4-Fluoro-3-hydroxybenzoic Acid Derivative
The compound 4-Fluoro-3-hydroxybenzoic acid is a key building block for the synthesis of Acoramidis, a potent stabilizer of transthyretin (TTR).[4] TTR destabilization leads to amyloidosis. This case demonstrates the utility of the core scaffold in targeting protein-protein interactions, a function analogous to enzyme inhibition.
Table 2: Comparative Binding Affinity of TTR Stabilizers [4]
| Compound | Target | Method | Comparative Result |
|---|---|---|---|
| Acoramidis | Transthyretin (TTR) | Surface Plasmon Resonance (SPR) | 7-fold higher binding affinity than Tafamidis |
| Acoramidis | Transthyretin (TTR) | Microscale Thermophoresis (MST) | 4-fold higher binding affinity than Tafamidis |
| Acoramidis | Transthyretin (TTR) | Ex vivo blood analysis | Achieved ≥90% TTR stabilization |
This comparison showcases the importance of using orthogonal biophysical methods (e.g., SPR and MST) to validate and compare the binding of lead compounds against a known standard like Tafamidis.
The Validation Workflow: A Phased Technical Guide
The following section details the core experimental protocols necessary to validate a novel derivative of this compound as an enzyme inhibitor. The narrative follows a logical progression from initial discovery to mechanistic insight.
Protocol 2: Enzyme Kinetics for MOA Determination
-
Objective: To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.
-
Principle: The apparent Kₘ and Vₘₐₓ of the enzyme will change differently depending on the inhibition mechanism when measured at various fixed inhibitor concentrations.
-
Methodology:
-
Experimental Setup: Design a matrix of experiments. You will need a full substrate titration curve (e.g., 8 substrate concentrations ranging from 0.1 x Kₘ to 10 x Kₘ) at several fixed concentrations of the inhibitor. A typical design includes:
-
0 µM inhibitor (uninhibited control)
-
0.5 x IC₅₀ of inhibitor
-
1 x IC₅₀ of inhibitor
-
2 x IC₅₀ of inhibitor
-
-
Assay Execution: Perform the enzymatic assay as described in Protocol 1 for each condition in the matrix, measuring the initial reaction rate (V₀) for each well.
-
Data Analysis & Interpretation:
-
Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V₀ versus 1/[S]. This double reciprocal plot is a classic method for visualizing inhibition patterns. [5] * Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and apparent Kₘ decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vₘₐₓ and apparent Kₘ change).
-
-
IC₅₀ Replot Analysis: A more modern approach is to plot the determined IC₅₀ value against the ratio of substrate concentration to Kₘ ([S]/Kₘ). [6]This can be a very clear diagnostic:
-
Competitive: The IC₅₀ value increases linearly with increasing [S]/Kₘ.
-
Non-competitive: The IC₅₀ value is independent of [S]/Kₘ.
-
Uncompetitive: The IC₅₀ value decreases with increasing [S]/Kₘ.
-
-
-
Phase 3: In Silico Docking for Binding Mode Prediction
Computational modeling provides a powerful, cost-effective method to predict how an inhibitor might bind to its target enzyme, rationalize observed SAR, and guide the design of more potent analogs. [7][8]
Protocol 3: Generalized Molecular Docking Workflow
-
Objective: To predict the binding conformation and interactions of a this compound derivative within the enzyme's active site.
-
Software: Common tools include AutoDock Vina, Schrödinger Suite (Glide, IFD), and PyMOL for visualization. [9][10]* Methodology:
-
Receptor Preparation: Obtain a high-resolution crystal structure of the target enzyme, preferably with a co-crystallized ligand, from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of your inhibitor. Perform energy minimization to obtain a low-energy conformation and assign appropriate atom types and charges.
-
Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site or the location of the co-crystallized ligand.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each "pose" based on a scoring function that estimates binding affinity. [9] 5. Pose Analysis: Analyze the top-scoring poses. Visualize the predicted binding mode using software like PyMOL. Identify key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the inhibitor and amino acid residues in the active site. This analysis can explain why certain derivatives are more potent than others and suggest specific modifications to improve binding. For more advanced studies, an induced-fit docking (IFD) protocol can be used to account for the flexibility of both the ligand and the protein active site upon binding. [10]
-
Discussion and Future Outlook
This guide has outlined a robust, multi-faceted strategy for the validation of this compound derivatives as enzyme inhibitors. By following a phased approach—from initial potency screening to detailed mechanistic studies and computational rationalization—researchers can build a comprehensive data package for their compounds.
The true value of this scaffold will be realized through systematic exploration. The case studies presented for related structures demonstrate that subtle modifications can lead to significant changes in biological activity. Future work should focus on building a diverse library of derivatives to probe SAR, exploring different enzyme targets, and advancing the most promising hits into cell-based and, eventually, in vivo models of disease. The protocols and workflows described herein provide the foundational tools necessary for that journey.
References
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Tiwari, R. & Mahasenan, K. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. Available at: [Link]
-
Willies, S. C., et al. (2005). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PNAS. Available at: [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Wikipedia contributors (2024). Enzyme inhibitor. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
Sgrillo, R. B., et al. (Date not available). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
-
Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]
-
Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS Discovery. Available at: [Link]
-
Quick Company (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
-
Drexel University (Date not available). Discovery and Design: An in silico Approach to Small Molecule Inhibitors. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. International Journal of Molecular Sciences. Available at: [Link]
-
Islam, M. S., et al. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. Available at: [Link]
-
Ghasemi, F., et al. (Date not available). An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 M pro Protein. Available at: [Link]
-
Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Silverman, R. B. & Holladay, M. W. (Date not available). Enzyme Inhibition. Oxford Academic. Available at: [Link]
-
ResearchGate (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]
-
Global Scientific Journal (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
ResearchGate (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
PubChem (Date not available). 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]
-
Le-Deygen, I., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kurşun Aktar, B. S., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry. Available at: [Link]
-
Acta Crystallographica Section E (2023). 4-Fluoro-2-(phenylamino)benzoic acid. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. mdpi.com [mdpi.com]
- 10. An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein [brieflands.com]
A Comparative Guide to the Structural Elucidation of 4-Fluoro-3,5-dimethoxybenzoic Acid Derivatives: An X-ray Crystallography Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 4-Fluoro-3,5-dimethoxybenzoic Acid and its derivatives. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage data from closely related analogues to provide a comprehensive framework for its analysis. By understanding the nuances of each technique, researchers can make informed decisions to best accelerate their discovery and development pipelines.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be precisely measured. This level of detail is often crucial for understanding structure-activity relationships (SAR) in drug design and for engineering crystalline materials with desired properties.
Comparative Analysis: Insights from Related Structures
To illustrate the power of X-ray crystallography, we can examine the crystal structures of benzoic acid derivatives with similar substitution patterns. For instance, the crystal structure of 3,5-Difluorobenzoic acid reveals that the molecules form dimers stabilized by hydrogen bonds between the carboxyl groups.[3] The fluorine atoms, in this case, play a significant role in the crystal packing, forming channels within the structure.[3] In contrast, the crystal structure of anisic acid (p-methoxybenzoic acid) also shows hydrogen-bonded dimers, but the overall packing is influenced by the methoxy group.[4]
For a hypothetical crystal structure of this compound, we would anticipate a complex interplay of intermolecular forces. The carboxylic acid groups would likely form hydrogen-bonded dimers, a common motif in benzoic acid derivatives.[3][4] The fluorine atom and methoxy groups would then dictate the overall crystal packing through a combination of dipole-dipole interactions and weaker C-H···O and C-H···F hydrogen bonds. Understanding these interactions is critical for predicting and controlling the solid-state properties of the material, such as solubility and stability.
| Parameter | 3,5-Difluorobenzoic Acid | Anisic Acid (p-methoxybenzoic acid) | Hypothetical this compound |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | P21/c | P21/a | - |
| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers), C-H···O hydrogen bonds, weak stacking interactions.[3] | O-H···O hydrogen bonding (dimers), close intermeshing of dimers.[4] | Expected O-H···O hydrogen bonding (dimers), dipole-dipole interactions from C-F and C-O bonds, potential C-H···O and C-H···F interactions. |
A Multi-Technique Approach to Structural Verification
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Spectroscopic and spectrometric methods offer complementary information, are often faster, and do not require the growth of high-quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.
-
¹H NMR: Would confirm the presence and integration of the aromatic and methoxy protons.
-
¹³C NMR: Would identify all unique carbon environments, with the carbon attached to the fluorine exhibiting a characteristic splitting pattern (¹JCF).
-
¹⁹F NMR: Would provide a sensitive probe for the fluorine's chemical environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹).
-
C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
C-O stretches of the methoxy groups and carboxylic acid.
-
C-F stretch .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉FO₄), the expected molecular weight is approximately 200.16 g/mol .[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[1][2] | Unambiguous structure determination. | Requires high-quality single crystals, which can be challenging to grow. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei in solution. | Provides detailed information about the molecule's covalent structure. | Does not provide information on solid-state packing or intermolecular interactions. |
| IR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides elemental composition (HRMS). | Does not provide information on stereochemistry or isomeric differentiation without tandem MS. |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to substituted benzoic acids often involves the oxidation of a corresponding toluene or benzaldehyde derivative. For this compound, a plausible route could start from a suitably substituted precursor, followed by functional group manipulations.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a common and effective method.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone-water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Preparation of Saturated Solution: Gently heat the solution to ensure all the solid has dissolved.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps.
Experimental Workflow: X-ray Crystallography
Caption: The workflow for single-crystal X-ray diffraction analysis.
Conclusion
The structural elucidation of novel compounds like this compound and its derivatives is a multi-faceted process. While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic and spectrometric techniques is essential for a comprehensive characterization. This guide has outlined the comparative strengths of these methods and provided a framework for the synthesis and analysis of this important class of molecules. For researchers in drug discovery and materials science, a thorough understanding of these analytical tools is indispensable for advancing their scientific endeavors.
References
- Rivera, G., et al. (2006). A new, simple, and efficient method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.
- Kiselyov, A. S., et al. (2010). Synthesis of substituted 1,3,4-oxadiazoles and 1,2,4-oxadiazoles. Tetrahedron Letters, 51(35), 4684-4687.
- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o2754.
- de Oliveira, C. S., et al. (2012).
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1639-1653.
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
- CrystEngComm. (2014).
- Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316.
- MDPI. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 23(10), 2465.
- MDPI. (2017).
- ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design.
- Moodle@Units. (2001).
- Sci-Hub. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 471-475.
- ResearchGate. (2025).
- ResearchGate. (2025). Chemical state analysis of fluorine in various compounds using X-ray fluorescence spectra.
Sources
- 1. 120512-59-6|4-Fluoro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to In Silico Docking of Ligands Derived from the 4-Fluoro-3,5-dimethoxybenzoic Acid Scaffold
Introduction: The Strategic Advantage of the Fluorinated Dimethoxybenzoic Acid Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery project. The 4-Fluoro-3,5-dimethoxybenzoic acid scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for designing targeted therapeutic agents. The strategic placement of a fluorine atom, a potent bioisostere for a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[1] Concurrently, the two methoxy groups provide steric bulk and hydrogen bond accepting capabilities, which can be crucial for specific interactions within a protein's binding pocket.
This guide provides an in-depth, objective comparison of the in silico docking performance of various ligand classes conceptually derived from the this compound scaffold. We will explore the nuances of their interactions with a key therapeutic target, epidermal growth factor receptor (EGFR) kinase, a protein frequently implicated in various cancers.[2][3] This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of potent and selective inhibitors based on this versatile scaffold.
Experimental Protocols: A Validated Molecular Docking Workflow
The foundation of any credible in silico study lies in a robust and reproducible experimental protocol. The following section details a self-validating methodology for molecular docking, explaining the causality behind each critical step.
Step 1: Receptor Preparation - Ensuring a Biologically Relevant Target
The initial step involves the preparation of the target protein structure. For this guide, we will use the crystal structure of EGFR kinase.
-
Protein Data Bank (PDB) Acquisition: The three-dimensional coordinates of the EGFR kinase domain are obtained from the RCSB Protein Data Bank (PDB). A common choice is a structure co-crystallized with a known inhibitor, which helps in identifying the active site.
-
Pre-processing: The raw PDB file is not immediately ready for docking. It requires meticulous cleaning, which includes:
-
Removal of Non-essential Molecules: Water molecules, ions, and co-solvents are typically removed as they can interfere with the docking algorithm.
-
Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms. These are added to ensure correct ionization and tautomeric states of amino acid residues, which is critical for accurate hydrogen bond calculations.
-
Energy Minimization: The protein structure is subjected to a brief energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and to arrive at a low-energy conformation.
-
Step 2: Ligand Preparation - From 2D Structure to 3D Conformation
The ligands, derived from the this compound scaffold, must be prepared for docking.
-
2D to 3D Conversion: The two-dimensional structures of the ligands are drawn using chemical drawing software and then converted into three-dimensional structures.
-
Energy Minimization: Similar to the receptor, the ligands are energy-minimized to obtain their most stable three-dimensional conformation. This step is crucial as the ligand's conformation will directly impact its ability to fit into the binding pocket.
Step 3: Grid Generation - Defining the Search Space
A grid box is generated around the active site of the EGFR kinase. This box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure.
Step 4: Molecular Docking - Simulating the Binding Process
With the prepared receptor and ligands, and the defined grid, the molecular docking simulation is performed using software such as AutoDock Vina or Glide.[4] The software systematically samples different conformations and orientations of the ligand within the grid box, calculating a binding score for each pose.
Step 5: Analysis of Results - Interpreting the Data
The output of the docking simulation is a set of binding poses for each ligand, ranked by their docking scores (typically in kcal/mol). A more negative score indicates a more favorable binding affinity. The analysis involves:
-
Binding Energy/Docking Score: This quantitative measure provides an estimate of the binding affinity.
-
Interaction Analysis: The top-ranked poses are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.
Below is a diagram illustrating this comprehensive workflow.
Comparative Docking Performance of Ligand Scaffolds
To provide a clear comparison, we have synthesized data from various studies on compounds that are structurally related to this compound derivatives. The following table summarizes the docking performance of representative ligands from different chemical classes against EGFR kinase. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in software and protocols. However, the general trends and key interactions provide valuable insights.
| Ligand Scaffold Class | Representative Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Fluoroquinazolinones | Compound 10d | EGFR Kinase | -15.12 | Met793, Leu718, Val726, Ala743, Lys745 | [2][3] |
| Imidazo[2,1-b][5][6][7]thiadiazoles | Compound 7g | TGF-β Type I Receptor Kinase | -7.012 | (Specific residues not detailed) | [5] |
| Flavone Derivatives | Methoxyflavone Cii | ER-α | -10.14 | (Specific residues not detailed) | [8] |
| Reference Inhibitor | Gefitinib | EGFR Kinase | (Varies, typically -9 to -11) | Met793, Leu718, Cys797 | [2][3] |
Note: The docking scores are presented as reported in the respective literature. Different scoring functions may have different scales.
Analysis of Structure-Activity Relationships
The docking results reveal important structure-activity relationships (SAR) that can guide future ligand design.
-
Fluoroquinazolinones: The high binding affinity of fluoroquinazolinone derivatives, such as compound 10d , can be attributed to their ability to form multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of EGFR.[2][3] The quinazoline core acts as a scaffold that correctly orients the substituted phenyl ring into a hydrophobic pocket, while the fluorine atoms can enhance binding affinity through favorable electrostatic interactions.
-
Imidazo[2,1-b][5][6][7]thiadiazoles: These heterocyclic systems also demonstrate significant binding potential. Their compact structure and the presence of multiple nitrogen and sulfur atoms allow for a variety of interactions, including hydrogen bonding and coordination with key residues in the kinase hinge region.[5]
-
Flavone Derivatives: The flavone scaffold, a common motif in natural products, has shown promise as a basis for kinase inhibitors. The planarity of the ring system facilitates stacking interactions, and the peripheral hydroxyl and methoxy groups can be modified to optimize interactions with the target protein.[8]
Hypothetical Signaling Pathway Modulation
The inhibition of EGFR kinase by these ligands can have a profound impact on downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for our rationally designed inhibitors.
By binding to the ATP-binding site of the EGFR kinase domain, the ligands derived from this compound act as competitive inhibitors, preventing the phosphorylation of downstream substrates. This blockade effectively shuts down the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cancer cell proliferation and survival.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of the this compound scaffold in the design of potent kinase inhibitors. The in silico docking studies, supported by a robust and validated workflow, provide a powerful tool for predicting binding affinities and understanding the molecular basis of ligand-receptor interactions. The insights gained from comparing different ligand classes highlight the importance of scaffold selection and the strategic placement of functional groups to achieve high potency and selectivity.
Future work should focus on the synthesis and in vitro evaluation of the most promising candidates identified through these computational studies. Further optimization of the lead compounds, guided by iterative cycles of design, synthesis, and testing, will be crucial for the development of novel and effective therapeutic agents.
References
-
Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][6][7]thiadiazole. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. (2018). National Institutes of Health (NIH). [Link]
-
Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (2025). National Institutes of Health (NIH). [Link]
-
Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (2025). Texila International Journal. [Link]
-
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and B…. (n.d.). OUCI. [Link]
-
Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. (2021). AABC. [Link]
-
Vidya and Kumar, IJPSR, 2023; Vol. 14(8): 4128-4141. (2022). [Link]
-
Molecular docking analysis for the 11 selected compounds against the.... (n.d.). ResearchGate. [Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). PubMed. [Link]
-
Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. (2024). National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). ResearchGate. [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Molecular docking analysis of four compounds with a target protein (MAPK14). (n.d.). ResearchGate. [Link]
-
Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.). [Link]
-
Antimicrobial Activity and Molecular Docking Studies of the Biotransformation of Diterpene Acanthoic Acid Using the Fungus Xylaria sp. (n.d.). MDPI. [Link]
-
Synthesis, Characterization, Molecular docking, and Anticancer activity of New Formazan Derivatives. (n.d.). Neliti. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]
-
Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. (n.d.). MDPI. [Link]
-
Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. (n.d.). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects | MDPI [mdpi.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Fluoro-3,5-dimethoxybenzoic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety, Regulatory Compliance, and Environmental Integrity
The responsible management of chemical waste is a cornerstone of modern scientific research. It is a discipline that extends beyond mere regulatory compliance, forming the very foundation of a safe and trustworthy laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-3,5-dimethoxybenzoic Acid, a compound frequently utilized in pharmaceutical synthesis and materials science. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring you have the critical information needed to handle and dispose of this chemical with confidence and precision.
This protocol is designed for research scientists and drug development professionals. It synthesizes regulatory standards with practical, field-proven insights to create a self-validating system for waste management.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary safety precautions, segregation protocols, and ultimate disposal pathway. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structure is closely related to other fluorinated and substituted benzoic acids. Based on data from analogous compounds, we can establish a reliable hazard profile.
This compound is classified as a hazardous substance based on the following potential effects:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][3][4]
It is stable under normal laboratory conditions and is not known to be acutely toxic, but it must be managed as a regulated chemical waste stream.[1] The primary regulatory framework governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | Causes irritation, redness, or inflammation upon direct contact with skin. | P280: Wear protective gloves/protective clothing.[1][4] | |
| Serious Eye Irritation (Category 2) | Causes significant irritation, redness, and potential damage upon contact with eyes. | P280: Wear eye protection/face protection.[1][4] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation upon inhalation of dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4] |
Part 2: Personnel Protection & Immediate Safety Protocols
A robust disposal plan begins with proactive safety measures. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) and a written Chemical Hygiene Plan (CHP) for all laboratory activities.[6][7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to prevent eye contact.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary to prevent skin exposure.
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled, use a NIOSH/MSHA-approved respirator with a particulate filter.[8] All respiratory protection must be part of a formal institutional program.
First Aid Measures in Case of Exposure:
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][8][9]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][8][9]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][8][9]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic and compliant process from the point of generation to final removal by a certified waste handler.
Step 1: Waste Characterization and Segregation
-
Characterization: This compound is classified as a non-acutely hazardous solid chemical waste. It is crucial to determine that it is not mixed with other waste streams.
-
Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[5][10] Store this waste separately from:
-
Strong Bases: As a benzoic acid derivative, it can react exothermically with strong bases.
-
Strong Oxidizing Agents: To prevent potential uncontrolled reactions.[9]
-
Aqueous/Liquid Waste: Keep solid waste streams separate from liquid waste streams.
-
Step 2: Containerization
-
Select an Appropriate Container: The waste container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar).
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[10][11]
-
Closure: Keep the container closed at all times except when adding waste.[11]
Step 3: Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Required Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.
-
Hazard Identification: Clearly check the boxes for "Irritant" and "Health Hazard."
-
Generator's Name and Contact Information.
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be stored at or near the point of generation in a designated SAA.[11] This area must be under the control of the laboratory personnel.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8] The container should be inspected weekly for any signs of leaks or degradation.[11]
Step 5: Final Disposal
-
Institutional EHS: When the container is full, or if the accumulation time limit is approaching (consult your institution's CHP), arrange for pickup by your facility's Environmental Health & Safety (EHS) department.
-
Licensed Contractor: The EHS department will consolidate the waste for transport by a licensed hazardous waste disposal company.[5]
-
Ultimate Destruction: The most common final disposal method for this type of solid organic waste is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts.[10][12]
Part 4: Emergency Spill Protocol
In the event of a small-scale spill of solid this compound, follow these steps:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before cleanup.
-
Control Dust: Avoid creating dust. Do not use a dry brush or compressed air for cleanup.
-
Contain and Collect: Gently sweep or shovel the spilled solid material into a suitable container for disposal.[1] A plastic dustpan and brush are recommended. If necessary, lightly moisten the material with water to minimize dust generation.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill residue and cleaning materials must be disposed of as hazardous waste, following the protocol outlined in Part 3.
Part 5: Visualized Disposal Workflow
This diagram illustrates the key decision points and procedural flow for the proper management of this compound waste.
Caption: Logical flow from waste generation to final disposal.
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of hazard assessment, personnel protection, and regulatory compliance. By following this systematic protocol—from characterization and segregation to containerization and final removal—researchers can ensure a safe laboratory environment, protect environmental health, and uphold the highest standards of scientific integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Southwest Tennessee Community College. (2012, April 5). Appendix I: OSHA Laboratory Standard. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. tcichemicals.com [tcichemicals.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. usbioclean.com [usbioclean.com]
- 11. epa.gov [epa.gov]
- 12. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to Handling 4-Fluoro-3,5-dimethoxybenzoic Acid
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the safe and effective handling of chemical reagents is a non-negotiable cornerstone of laboratory excellence. This guide provides essential, field-proven safety protocols for 4-Fluoro-3,5-dimethoxybenzoic Acid (CAS 101955-44-6).
Hazard Assessment: Understanding the "Why"
Substituted benzoic acids, particularly those in solid, crystalline form, present a primary hazard as fine dust. The core risks associated with this class of compounds, and therefore presumed for this compound, are:
-
Skin Irritation (Causes skin irritation - H315): Direct contact can lead to localized redness and irritation[1][3].
-
Serious Eye Irritation (Causes serious eye irritation - H319): Airborne particles can cause significant eye irritation[1][3].
-
Respiratory Irritation (May cause respiratory irritation - H335): Inhalation of dust can irritate the respiratory tract[1].
These classifications necessitate a multi-layered defense strategy, centered on robust Personal Protective Equipment (PPE) to prevent contact at all potential points of exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The mandate for handling this compound is clear: wear protective gloves, protective clothing, and eye/face protection[1][4]. The selection of specific PPE, however, must be tailored to the task at hand.
| Laboratory Task | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical safety goggles with side shields | Nitrile or other chemical-resistant gloves | Full-length lab coat | N95/FFP2-rated dust mask (or higher) if not in a ventilated enclosure |
| Solution Preparation | Chemical safety goggles. Face shield if splashing is possible. | Nitrile or other chemical-resistant gloves | Full-length lab coat | Not typically required if performed in a fume hood |
| Reaction Workup/Transfer | Chemical safety goggles and a face shield | Nitrile or other chemical-resistant gloves | Full-length lab coat | Work must be conducted in a certified chemical fume hood |
Operational Plan: From Benchtop to Disposal
3.1. Preparation and Handling
-
Engineering Controls First: Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation[4]. Ensure eyewash stations and safety showers are readily accessible[5].
-
Donning PPE: Before handling, don your lab coat, followed by safety goggles, and finally, gloves. This sequence minimizes the chance of contaminating your protective gear.
-
Weighing: Use smooth, deliberate motions to avoid generating airborne dust. Tare your weigh boat or paper before adding the compound. Close the primary container immediately after use.
-
Dissolution: Add the solid to the solvent slowly. If heating is required, do so under controlled conditions within a fume hood to avoid the release of vapors.
3.2. Emergency Procedures: A Self-Validating System
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[2][3]. If irritation persists, seek medical attention[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing[1][2]. If they feel unwell, call a poison center or doctor[1].
-
Spill: For small spills of solid material, avoid generating dust. Carefully sweep up the material and place it into a suitable, labeled container for disposal[4]. Ensure you are wearing the appropriate PPE during cleanup.
3.3. Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be disposed of as hazardous chemical waste. Place all materials in a designated, sealed, and clearly labeled waste container for collection by your institution's environmental health and safety department[1][5]. Do not dispose of this chemical down the drain.
Visualized Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection based on the physical form of the chemical and the task environment.
By adhering to these protocols, you build a system of safety that protects not only yourself but your entire research team. Trust in these validated procedures is trust in the integrity of your work.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




